molecular formula C18H19N5O6 B12400394 N-(2-Phenoxyacetyl)adenosine

N-(2-Phenoxyacetyl)adenosine

Cat. No.: B12400394
M. Wt: 401.4 g/mol
InChI Key: FLHMVFSWPWAGQW-VMUDKSKOSA-N
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Description

N-(2-Phenoxyacetyl)adenosine is a useful research compound. Its molecular formula is C18H19N5O6 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19N5O6

Molecular Weight

401.4 g/mol

IUPAC Name

N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C18H19N5O6/c24-6-11-14(26)15(27)18(29-11)23-9-21-13-16(19-8-20-17(13)23)22-12(25)7-28-10-4-2-1-3-5-10/h1-5,8-9,11,14-15,18,24,26-27H,6-7H2,(H,19,20,22,25)/t11-,14?,15+,18-/m1/s1

InChI Key

FLHMVFSWPWAGQW-VMUDKSKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Foundational & Exploratory

N-(2-Phenoxyacetyl)adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenoxyacetyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). As an adenosine analog, it holds potential for a range of pharmacological applications, leveraging the diverse physiological roles of adenosine receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and an exploration of its potential biological activities and mechanisms of action based on current knowledge of related adenosine analogs. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, nervous, and immune system functions. Consequently, synthetic adenosine analogs have been a significant focus of drug discovery and development, leading to treatments for conditions such as cardiac arrhythmias and as agents in pharmacological stress testing.

This compound, a derivative with a phenoxyacetyl group attached at the N⁶ position of the adenine (B156593) base, is an under-investigated member of this class. While specific data on this compound is limited in publicly available literature, its structural similarity to other N⁶-substituted adenosine analogs suggests potential activity as a modulator of adenosine receptors, particularly the A₂ₐ subtype. Such activity could translate into significant anti-inflammatory and anti-cancer properties. This guide synthesizes the available information on related compounds to provide a predictive framework for the study of this compound.

Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₁₉N₅O₆
Molecular Weight 401.38 g/mol
Canonical SMILES C1=CC=C(C=C1)OCC(=O)NC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O
Appearance White to off-white solid (predicted)
Solubility Soluble in DMSO (predicted)

Synthesis of this compound

A general and effective method for the synthesis of N⁶-substituted adenosines involves the acylation of adenosine. The following protocol is adapted from established methods for similar compounds.

Experimental Protocol: Synthesis

Materials:

Procedure:

  • Protection of Ribose Hydroxyl Groups (Optional but Recommended): To avoid side reactions, the hydroxyl groups of the ribose moiety of adenosine can be protected using acetyl groups. This involves reacting adenosine with acetic anhydride (B1165640) in pyridine. The resulting 2',3',5'-tri-O-acetyladenosine is then used in the next step.

  • N⁶-Acylation:

    • Dissolve 2',3',5'-tri-O-acetyladenosine (1 equivalent) in anhydrous pyridine or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phenoxyacetyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to obtain N⁶-(2-Phenoxyacetyl)-2',3',5'-tri-O-acetyladenosine.

  • Deprotection:

    • Dissolve the purified N⁶-(2-Phenoxyacetyl)-2',3',5'-tri-O-acetyladenosine in methanolic ammonia.

    • Stir the solution at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow

G Adenosine Adenosine ProtectedAdenosine 2',3',5'-Tri-O-acetyladenosine Adenosine->ProtectedAdenosine Acetylation (Optional) Acylation N⁶-Acylation with Phenoxyacetyl Chloride ProtectedAdenosine->Acylation ProtectedProduct N⁶-(2-Phenoxyacetyl)-2',3',5'-tri-O-acetyladenosine Acylation->ProtectedProduct Purification Purification ProtectedProduct->Purification Deprotection Deprotection FinalProduct This compound Deprotection->FinalProduct Purification->Deprotection

Figure 1. Synthetic workflow for this compound.

Biological Activity

Anti-Inflammatory Activity

Adenosine A₂ₐ receptor agonists are well-documented for their potent anti-inflammatory effects. They can suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins. It is plausible that this compound, acting as an A₂ₐ receptor agonist, would exhibit similar properties.

Table 1: Anti-Inflammatory Activity of Representative Adenosine Analogs

CompoundAssayCell LineIC₅₀ / EC₅₀
CGS-21680 (A₂ₐ Agonist)TNF-α inhibitionU937 cellsData suggests potent inhibition
N⁶-IsopentenyladenosineCytokine ProductionIL-2 activated NK cellsModulates cytokine production
Anticancer Activity

The role of adenosine analogs in cancer is complex, with both pro- and anti-tumoral effects reported depending on the receptor subtype and cancer type. A₂ₐ receptor antagonists have shown promise in cancer therapy by blocking the immunosuppressive effects of adenosine in the tumor microenvironment. Conversely, some adenosine analogs themselves exhibit cytotoxic effects on cancer cells. For instance, N⁶-isopentenyladenosine has been shown to inhibit proliferation and induce apoptosis in colon cancer cells.[1] The activity of this compound in this context remains to be experimentally determined.

Table 2: Cytotoxicity of Representative Adenosine Analogs against Cancer Cell Lines

CompoundCell LineAssayIC₅₀
N⁶-IsopentenyladenosineDLD1 (Colon Cancer)Proliferation AssayNot specified, but effective
Docetaxel (Control)HSC-2, HSC-3, HSC-4 (Oral Squamous Carcinoma)MTT AssayVaries by cell line

Experimental Protocols: Biological Assays

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

Adenosine Receptor Binding Assay

This assay determines the affinity of the compound for adenosine receptor subtypes.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing a specific human adenosine receptor subtype (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radiolabeled adenosine receptor ligand (e.g., [³H]-DPCPX for A₁, [³H]-CGS 21680 for A₂ₐ) and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Anti-Inflammatory Assay (LPS-induced TNF-α Production)

This assay measures the ability of the compound to inhibit the production of a key pro-inflammatory cytokine.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in 96-well plates.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Incubation: Incubate for 4-6 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of TNF-α production.

Cancer Cell Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a panel of different cancer cell lines) into 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Mechanism of Action

Based on its structure, this compound is predicted to interact with adenosine receptors. The most likely target is the A₂ₐ receptor, given the known activity of many N⁶-substituted adenosine analogs.

A₂ₐ Adenosine Receptor Signaling Pathway

Activation of the A₂ₐ receptor, a Gs protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR A₂ₐ Receptor Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Effects PKA->Downstream Phosphorylates other cellular proteins CREB->Downstream Modulates Gene Transcription Ligand This compound (Predicted Agonist) Ligand->A2AR Binds to ATP ATP

Figure 2. Predicted A₂ₐ adenosine receptor signaling pathway.
Potential Downstream Effects

  • Anti-inflammatory Effects: The A₂ₐ receptor-mediated increase in cAMP can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes. This leads to a reduction in the production of inflammatory cytokines.

  • Vasodilation: In vascular smooth muscle cells, increased cAMP levels lead to relaxation, resulting in vasodilation.

  • Immunosuppression: In the tumor microenvironment, adenosine can suppress the activity of immune cells, such as T cells and natural killer cells, through A₂ₐ receptor activation.

G A2AR_Activation A₂ₐ Receptor Activation cAMP_Increase ↑ cAMP A2AR_Activation->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation NFkB_Inhibition NF-κB Inhibition PKA_Activation->NFkB_Inhibition Immune_Suppression Immune Cell Suppression PKA_Activation->Immune_Suppression Cytokine_Reduction ↓ Pro-inflammatory Cytokines NFkB_Inhibition->Cytokine_Reduction

Figure 3. Downstream anti-inflammatory and immunosuppressive effects.

Conclusion

This compound is a promising but largely uncharacterized adenosine analog. Based on the extensive research on related N⁶-substituted adenosines, it is reasonable to hypothesize that this compound may act as a modulator of adenosine receptors, with potential anti-inflammatory and anticancer activities. The experimental protocols and predicted mechanisms of action outlined in this guide provide a solid foundation for future research into the pharmacological properties and therapeutic potential of this compound. Further investigation is warranted to fully elucidate its biological profile and establish its significance in drug development.

References

N-(2-Phenoxyacetyl)adenosine structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Phenoxyacetyl)adenosine is a synthetic derivative of adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological processes. As an adenosine analog, this compound holds potential for modulating the activity of adenosine receptors, thereby influencing a wide range of cellular and systemic functions. This technical guide provides a comprehensive overview of the structure, properties, and potential biological activities of this compound, drawing upon available data for adenosine and its analogs.

Chemical Structure and Properties

This compound is characterized by the attachment of a phenoxyacetyl group to the N6 position of the adenine (B156593) base of adenosine. This modification influences the molecule's physicochemical properties and its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide-
CAS Number 119824-65-6-
Molecular Formula C₁₈H₁₉N₅O₆-
Molecular Weight 401.38 g/mol -
SMILES O=C(Nc1ncnc2c1ncn2[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1O)COc1ccccc1-
Melting Point Data not available-
Solubility Expected to have some solubility in organic solvents like DMSO and DMF. Solubility in aqueous solutions may be limited.Inferred from related compounds
logP Data not available-
pKa Data not available-

Biological Activity and Signaling Pathways

Adenosine analogs are known to exert their effects primarily through interaction with four subtypes of G protein-coupled adenosine receptors: A₁, A₂A, A₂B, and A₃. The phenoxyacetyl modification at the N6 position can alter the affinity and selectivity of the molecule for these receptors compared to endogenous adenosine.

While specific quantitative biological data such as IC₅₀ or Kᵢ values for this compound are not currently available, the general activities of N6-substituted adenosine analogs suggest potential roles in:

  • Cardiovascular regulation: Adenosine analogs often exhibit vasodilatory properties.

  • Anti-inflammatory effects: Activation of certain adenosine receptors, particularly A₂A, can suppress inflammatory responses.

  • Neuromodulation: Adenosine is a key neuromodulator in the central nervous system.

  • Anticancer activity: Some adenosine analogs have been investigated for their potential to inhibit cancer cell growth.

The primary signaling pathway associated with A₂A adenosine receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-PA This compound A2A_R A2A Receptor N-PA->A2A_R Binds G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Conceptual signaling pathway of this compound via the A2A receptor.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and analysis of this compound are not widely published. However, general methods for the synthesis of N6-acylated adenosine derivatives and their analysis can be adapted.

Synthesis of this compound

A common method for the synthesis of N6-acyladenosine derivatives involves the acylation of adenosine. The phenoxyacetyl group is often used as a protecting group in oligonucleotide synthesis due to its stability under certain conditions and its facile removal under others.

Synthesis_Workflow Adenosine Adenosine Acylation Acylation with Phenoxyacetyl Chloride or Phenoxyacetic Anhydride Adenosine->Acylation Reaction Reaction in suitable solvent (e.g., pyridine) Acylation->Reaction Crude Crude this compound Reaction->Crude Purification Purification Silica (B1680970) Silica Gel Chromatography Purification->Silica Crude->Purification Pure Pure this compound Silica->Pure Characterization Characterization Pure->Characterization NMR_MS NMR, Mass Spectrometry Characterization->NMR_MS

Generalized workflow for the synthesis and purification of this compound.

Methodology:

  • Acylation: Adenosine is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or dimethylformamide (DMF).

  • An acylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride, is added to the solution, typically in excess.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted into an organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) is commonly employed.

  • Detection: UV detection at approximately 260 nm.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) is a suitable ionization method.

  • The protonated molecule [M+H]⁺ would be expected at m/z 402.14.

  • Tandem mass spectrometry (MS/MS) can be used to confirm the structure by fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent, such as DMSO-d₆ or MeOD.

Conclusion

This compound is an intriguing adenosine analog with potential for diverse biological activities. While specific experimental data on its properties and biological effects are limited, this guide provides a foundational understanding based on the known characteristics of related compounds. Further research is warranted to fully elucidate the pharmacological profile of this molecule, including its receptor binding affinities, efficacy in various cell-based and in vivo models, and detailed signaling mechanisms. The experimental protocols outlined herein provide a starting point for the synthesis, purification, and characterization of this compound to facilitate future investigations.

An In-depth Technical Guide to the Synthesis of N-(2-Phenoxyacetyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Phenoxyacetyl)adenosine, a crucial intermediate in the chemical synthesis of oligonucleotides. The phenoxyacetyl group serves as a labile protecting group for the N6-amino function of adenosine (B11128), which can be readily removed under mild basic conditions. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target compound.

Synthesis Pathway: The Transient Protection Method

The most effective and widely adopted method for the selective N6-acylation of adenosine is the transient protection strategy. This approach obviates the need for a multi-step protection-deprotection sequence for the hydroxyl groups of the ribose moiety. The workflow involves the temporary silylation of the 2', 3', and 5'-hydroxyl groups, followed by the acylation of the exocyclic amino group, and subsequent removal of the silyl (B83357) protecting groups during aqueous workup.

The overall synthetic transformation is depicted in the following diagram:

Synthesis_Pathway Adenosine Adenosine Persilylated_Adenosine Persilylated Adenosine (Transient Intermediate) Adenosine->Persilylated_Adenosine 1. TMSCl, Pyridine (B92270) N6_Phenoxyacetyl_Adenosine This compound Persilylated_Adenosine->N6_Phenoxyacetyl_Adenosine 2. Phenoxyacetyl Chloride 3. Aqueous Workup

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the transient protection method.

2.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Purity
AdenosineC₁₀H₁₃N₅O₄267.24≥99%
Pyridine (anhydrous)C₅H₅N79.10≥99.8%
Trimethylsilyl (B98337) chloride (TMSCl)(CH₃)₃SiCl108.64≥98%
Phenoxyacetyl chlorideC₈H₇ClO₂170.59≥98%
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93ACS Grade
Methanol (B129727) (MeOH)CH₃OH32.04ACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01ACS Grade
BrineNaCl58.44ACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04ACS Grade
Silica (B1680970) GelSiO₂60.08230-400 mesh

2.2. Synthesis Procedure

The experimental workflow for the synthesis is outlined below:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Adenosine in Pyridine B Cool to 0°C A->B C Add TMSCl dropwise B->C D Stir for 2 hours at 0°C C->D E Add Phenoxyacetyl Chloride D->E F Warm to Room Temperature and Stir E->F G Quench with Water F->G H Concentrate in vacuo G->H I Partition between DCM and NaHCO₃ (aq) H->I J Separate Organic Layer I->J K Wash with Brine J->K L Dry over Na₂SO₄ K->L M Filter and Concentrate L->M N Purify by Column Chromatography M->N

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add adenosine (1.0 eq).

  • Dissolution: Add anhydrous pyridine to the flask to form a suspension.

  • Silylation: Cool the suspension to 0°C in an ice bath. Add trimethylsilyl chloride (TMSCl, 4.0 eq) dropwise with vigorous stirring. The suspension should gradually become a clear solution as the silylation proceeds.

  • Reaction Time (Silylation): Continue stirring the reaction mixture at 0°C for 2 hours to ensure complete silylation of the hydroxyl groups.

  • Acylation: To the cold solution, add phenoxyacetyl chloride (1.5 eq) dropwise.

  • Reaction Time (Acylation): Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the pyridine.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution to remove pyridine hydrochloride and excess phenoxyacetic acid.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

2.3. Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Yields are based on reported values for similar N-acylation reactions of adenosine.

ParameterValue
Starting MaterialAdenosine (1.0 g, 3.74 mmol)
TMSCl1.62 mL (14.96 mmol)
Phenoxyacetyl Chloride0.78 mL (5.61 mmol)
Expected Yield ~1.0 - 1.2 g
Theoretical Yield 1.50 g
Percent Yield ~65 - 80%

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adenosine and phenoxyacetyl moieties. Key signals include the anomeric proton (H-1'), the other ribose protons, the aromatic protons of the adenine (B156593) and phenoxy groups, and the methylene (B1212753) protons of the phenoxyacetyl group.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for all carbon atoms in the molecule, providing further structural confirmation.

3.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product. The expected [M+H]⁺ ion for this compound (C₁₈H₁₉N₅O₆) would be at m/z 402.14.

3.3. High-Performance Liquid Chromatography (HPLC)

The purity of the final compound can be assessed by reverse-phase HPLC. A single major peak would indicate a high degree of purity.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling the reagents mentioned in this document.

An In-depth Technical Guide on the Putative Mechanism of Action of N-(2-Phenoxyacetyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data on the mechanism of action for N-(2-Phenoxyacetyl)adenosine. This document, therefore, provides an in-depth guide to the well-established mechanisms of action of adenosine (B11128) and its synthetic analogs. Given its chemical structure as an adenosine derivative, it is hypothesized that this compound would act as a modulator of adenosine receptors. This guide is intended for researchers, scientists, and drug development professionals investigating novel adenosine-like compounds.

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that modulates a wide array of physiological and pathophysiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₒ, and A₃.[1][2][3][4] These receptors are distributed throughout the body and are crucial in regulating functions within the cardiovascular, central nervous, and immune systems.[5][6] The activation of these receptors, particularly the high-affinity A₁ and A₂ₐ subtypes, triggers distinct intracellular signaling cascades.[7]

Core Adenosine Receptor Signaling Pathways

Adenosine receptors are classic seven-transmembrane proteins that couple to different G proteins to modulate adenylyl cyclase (AC) activity and intracellular cyclic AMP (cAMP) levels.[4]

  • A₁ and A₃ Receptors: These receptors preferentially couple to inhibitory G proteins (Gᵢ/Gₒ), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.[4][8] They can also activate phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[8][9]

  • A₂ₐ and A₂ₒ Receptors: These receptors couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][10][11] The subsequent activation of protein kinase A (PKA) is a primary downstream effector of A₂ receptor signaling.[10][11]

The balance between the activation of these opposing pathways allows adenosine to exert fine-tuned control over cellular function.

The A₂ₐ Adenosine Receptor (A₂ₐR) Signaling Pathway

The A₂ₐR is recognized as a major mediator of anti-inflammatory and immunosuppressive responses.[1][2] It is widely expressed on immune cells, including T cells, macrophages, neutrophils, and dendritic cells.[1][2]

Activation of the A₂ₐR by an agonist initiates a signaling cascade primarily through the Gₛ-protein/cAMP/PKA pathway.[10][12][13]

  • Agonist Binding: An agonist, such as a synthetic analog of adenosine, binds to the A₂ₐR.

  • Gₛ Protein Activation: The receptor-agonist complex activates the associated Gₛ protein.

  • Adenylyl Cyclase Activation: The activated Gₛ protein stimulates adenylyl cyclase to convert ATP into cAMP.[10]

  • PKA Activation: The accumulation of intracellular cAMP activates PKA.[10][13]

  • Downstream Effects: Activated PKA phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB).[10][13] Phosphorylated CREB translocates to the nucleus and modulates gene expression. A key anti-inflammatory mechanism involves the PKA/CREB-dependent inhibition of the pro-inflammatory transcription factor NF-κB.[10] A₂ₐR activation can also inhibit the JAK/STAT signaling pathway.[1]

A2A_Signaling_Pathway cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., this compound) A2AR A₂ₐ Receptor Agonist->A2AR Binds Gs Gₛ Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB NFkB_complex IκB-NF-κB PKA->NFkB_complex Gene Anti-inflammatory Gene Expression CREB->Gene Promotes NFkB NF-κB NFkB_complex->NFkB Translocation Inflammatory_Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Gene Promotes

Caption: A₂ₐ Receptor Signaling Pathway.

The A₁ Adenosine Receptor (A₁R) Signaling Pathway

The A₁R is highly expressed in the brain, heart, and adipose tissue. Its activation generally leads to inhibitory effects on cellular function.[8][14]

The canonical signaling pathway for the A₁R involves coupling to Gᵢ/Gₒ proteins.[8]

  • Agonist Binding: An agonist binds to the A₁R.

  • Gᵢ/Gₒ Protein Activation: The receptor-agonist complex activates the associated Gᵢ/Gₒ protein.

  • Adenylyl Cyclase Inhibition: The activated Gᵢ protein inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[8]

  • Ion Channel Modulation: The G protein βγ subunits can directly modulate ion channels, such as activating inwardly rectifying potassium (K⁺) channels (leading to hyperpolarization) and inhibiting N-, P-, and Q-type calcium (Ca²⁺) channels (reducing neurotransmitter release).[8]

  • PLC Activation: A₁R can also couple to Gₒ to activate Phospholipase C (PLC), leading to increased IP₃ and DAG, though this is a less prominent pathway than AC inhibition.[8]

A1_Signaling_Pathway Agonist Agonist (e.g., this compound) A1R A₁ Receptor Agonist->A1R Binds Gi Gᵢ/Gₒ Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K⁺ Channel Gi->K_channel Activates (βγ) Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP Conversion Inhibited K_ion K⁺ K_channel->K_ion Efflux Cellular_Response Cellular Response (e.g., Hyperpolarization, Reduced Neurotransmitter Release) ATP ATP Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx Inhibited

Caption: A₁ Receptor Signaling Pathway.

Quantitative Data for Adenosine Receptor Ligands

The potency and affinity of adenosine analogs are typically quantified through functional assays (measuring EC₅₀ values) and radioligand binding assays (measuring Kᵢ values). Below are representative data for well-characterized adenosine receptor agonists.

Table 1: Affinity (Kᵢ, nM) of Select Agonists for Human Adenosine Receptors

Compound A₁ Receptor Kᵢ (nM) A₂ₐ Receptor Kᵢ (nM) A₃ Receptor Kᵢ (nM)
NECA 14 20 25
Adenosine 430 1400 1200
CGS-21680 2900 27 15000

| CCPA | 0.6 | 2700 | 5100 |

Data compiled from various pharmacological studies. Values can vary based on experimental conditions.

Table 2: Functional Potency (EC₅₀, nM) of Select Agonists

Compound Receptor Target Assay Type EC₅₀ (nM) Reference
CGS-21680 A₂ₐ cAMP Accumulation 38 ± 15 [15]

| BAY 60-6583 | A₂ₒ | cAMP Accumulation | Low nanomolar |[16] |

Experimental Protocols

Investigating the mechanism of action of a novel adenosine analog involves a series of established experimental protocols.

Radioligand Binding Assays

This protocol is used to determine the affinity (Kᵢ) of a test compound for a specific receptor subtype.

  • Objective: To measure how strongly this compound binds to A₁, A₂ₐ, A₂ₒ, and A₃ receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines engineered to express a high density of a single human adenosine receptor subtype (e.g., HEK293-hA₂ₐR).[17]

    • Competition Binding: Incubate the cell membranes with a constant concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-ZM241385 for A₂ₐR) and varying concentrations of the unlabeled test compound (the "competitor").[17]

    • Separation and Counting: Separate the bound and free radioligand via rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[17]

cAMP Functional Assays

This protocol is used to determine whether a compound is an agonist, antagonist, or inverse agonist and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Objective: To measure the effect of this compound on adenylyl cyclase activity.

  • Methodology (HTRF-based cAMP Assay):

    • Cell Culture: Use a cell line expressing the target receptor (e.g., CHO-hA₁R or HEK-hA₂ₐR).

    • Cell Treatment: Treat the cells with varying concentrations of the test compound. For Gᵢ-coupled receptors, the assay is often performed in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to measure the inhibition of cAMP production.

    • Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents—a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore.

    • Data Acquisition: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced in the cells.

    • Data Analysis: Plot the response (cAMP level) against the log concentration of the test compound to generate a dose-response curve from which EC₅₀ and Eₘₐₓ values can be derived.

Experimental_Workflow cluster_step1 Step 1: Receptor Binding Affinity cluster_step2 Step 2: Functional Activity cluster_step3 Step 3: Downstream Signaling Binding_Assay Radioligand Competition Binding Assay Ki_Value Determine Affinity (Kᵢ) Binding_Assay->Ki_Value Membranes Cell Membranes (e.g., HEK293-hA₂ₐR) Membranes->Binding_Assay Radioligand Radiolabeled Antagonist (e.g., [³H]-ZM241385) Radioligand->Binding_Assay Test_Compound Test Compound (this compound) Test_Compound->Binding_Assay Functional_Assay cAMP Accumulation Assay (e.g., HTRF, GloSensor) Test_Compound->Functional_Assay Ki_Value->Functional_Assay EC50_Value Determine Potency (EC₅₀) & Efficacy (Eₘₐₓ) Functional_Assay->EC50_Value Downstream_Assay Western Blot / ELISA Functional_Assay->Downstream_Assay Cell_Line Receptor-Expressing Cell Line Cell_Line->Functional_Assay Phospho_Protein Measure Phosphorylated Proteins (pCREB, pERK) Downstream_Assay->Phospho_Protein Cytokine_Release Measure Cytokine Release (TNF-α, IL-10) Downstream_Assay->Cytokine_Release Mechanism Elucidate Downstream Mechanism Phospho_Protein->Mechanism Cytokine_Release->Mechanism

Caption: General workflow for characterizing a novel adenosine receptor agonist.

References

N-(2-Phenoxyacetyl)adenosine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenoxyacetyl)adenosine is a synthetic derivative of the endogenous nucleoside adenosine (B11128). This technical guide provides a comprehensive overview of its role as an adenosine analog, primarily recognized for its utility as a protected nucleoside in oligonucleotide synthesis. While specific pharmacological data on this compound as a direct therapeutic agent is limited in publicly available literature, this document extrapolates its potential biological activities based on the well-established pharmacology of adenosine and its analogs. This guide covers its synthesis, potential mechanisms of action, and detailed experimental protocols for its characterization.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are widely distributed throughout the body and are implicated in cardiovascular, neurological, and inflammatory responses.[3][4][5] Consequently, adenosine analogs have been a focal point of drug discovery and development for various therapeutic areas.

This compound is an adenosine analog characterized by the attachment of a phenoxyacetyl group to the N6 position of the adenine (B156593) base.[6][] This modification has been extensively utilized in the field of nucleic acid chemistry, where the phenoxyacetyl (Pac) group serves as a labile protecting group for the exocyclic amine of adenosine during solid-phase oligonucleotide synthesis.[8] Its facile removal under mild basic conditions makes it a valuable tool for the synthesis of sensitive oligonucleotides.[8]

Beyond its role in chemical synthesis, the structural similarity of this compound to other N6-substituted adenosine analogs suggests it may possess biological activity at adenosine receptors. This guide explores this potential, providing a framework for its investigation as a pharmacological agent.

Physicochemical Properties and Synthesis

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₈H₁₉N₅O₆[6]
Molecular Weight 401.37 g/mol [6]
Appearance White to off-white free-flowing powder[6]
Purity (HPLC) ≥ 98%[6]
Synonyms N6-PAc-A, N6-PAc-adenosine[6][]
CAS Number 119824-65-6[]
Synthesis

The synthesis of this compound typically involves the acylation of the N6-amino group of adenosine. A general synthetic approach is outlined below.

Synthesis_of_this compound Adenosine Adenosine Product This compound Adenosine->Product Acylation Reagent Phenoxyacetyl chloride or Phenoxyacetic anhydride Reagent->Product Solvent Pyridine (B92270) or other suitable base Solvent->Product

Caption: General synthesis scheme for this compound.

A detailed experimental protocol for a similar N6-acylation of adenosine is described in the "Experimental Protocols" section.

Potential Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are scarce, its structural similarity to other N6-substituted adenosine analogs allows for informed hypotheses regarding its potential pharmacological effects.

Interaction with Adenosine Receptors

N6-substituted adenosine analogs are known to interact with adenosine receptors, often exhibiting selectivity for the A1 and A2A subtypes. The phenoxyacetyl group at the N6 position may confer specific binding properties. It is plausible that this compound could act as an agonist or antagonist at one or more of these receptors.

Potential as a Prodrug

The phenoxyacetyl group can be susceptible to enzymatic cleavage in vivo. It is conceivable that this compound could act as a prodrug, being metabolized to adenosine, which would then exert its well-characterized physiological effects.[9][10]

Adenosine Signaling Pathways

Activation of adenosine receptors initiates distinct intracellular signaling cascades. The A2A and A2B receptors are primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][11] Conversely, the A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[3]

Adenosine_Signaling_Pathways cluster_A2 A2A / A2B Receptor cluster_A1 A1 / A3 Receptor A2_Receptor A2A/A2B Gs Gs A2_Receptor->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc + PKA_stim PKA cAMP_inc->PKA_stim CREB CREB PKA_stim->CREB Gene_Expression_A2 Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression_A2 A1_Receptor A1/A3 Gi Gi A1_Receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib - cAMP_dec ↓ cAMP AC_inhib->cAMP_dec NPA This compound (Hypothesized) NPA->A2_Receptor ? NPA->A1_Receptor ?

Caption: Hypothesized interaction with adenosine signaling pathways.

Potential Therapeutic Applications

Based on the known pharmacology of adenosine analogs, this compound could be investigated for the following therapeutic applications.

Cardiovascular Effects

Adenosine is a potent vasodilator and plays a role in regulating heart rate and contractility.[3][12][13] Adenosine A2A receptor agonists, in particular, are known to induce coronary vasodilation.[14] If this compound acts as an A2A agonist, it could have potential applications in cardiovascular disease.

Anti-Inflammatory Effects

Activation of the A2A adenosine receptor has potent anti-inflammatory effects by suppressing the function of various immune cells.[4][5][15] This makes A2A agonists attractive candidates for the treatment of inflammatory diseases.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol is adapted from general methods for the N-acylation of adenosine.[16]

Materials:

Procedure:

  • Dissolve adenosine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenoxyacetyl chloride in dry DCM to the stirred adenosine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to afford this compound.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis_Workflow Start Start Dissolve Dissolve Adenosine in Pyridine Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Phenoxyacetyl Chloride in DCM Cool->Add_Reagent React Stir at RT (12-24h) Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with Water Monitor->Quench Complete Workup Aqueous Workup Quench->Workup Purify Column Chromatography Workup->Purify Characterize Characterize (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Workflow for the synthesis of this compound.

Adenosine Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for adenosine receptors.[17][18]

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3)

  • Radioligand specific for the receptor subtype (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microtiter plate, combine the cell membranes, radioligand, and either buffer (for total binding), this compound at various concentrations, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Ki value of this compound.

cAMP Functional Assay

This protocol measures the effect of this compound on intracellular cAMP levels, indicating its potential agonist or antagonist activity at Gs- or Gi-coupled adenosine receptors.[11][17][19][20]

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., HEK293 cells)

  • This compound

  • Known adenosine receptor agonist (for antagonist testing)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

  • Seed cells in a microtiter plate and allow them to adhere overnight.

  • Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.

  • For agonist testing, add varying concentrations of this compound to the cells.

  • For antagonist testing, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.

  • Incubate the plate at 37 °C for a specified time (e.g., 15-30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for its quantification in biological matrices.[21][22][23]

Typical HPLC Conditions for Adenosine Analogs:

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to aid in its structural elucidation.[21][24][25] Electrospray ionization (ESI) is a common technique for analyzing nucleoside analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about this compound.[26][27][28][29] ¹H and ¹³C NMR spectra can confirm the presence of the adenosine and phenoxyacetyl moieties and their connectivity.

Conclusion

This compound is a well-established intermediate in oligonucleotide synthesis due to the utility of the phenoxyacetyl protecting group. While its direct pharmacological properties have not been extensively reported, its structural analogy to other N6-substituted adenosine derivatives suggests a potential for interaction with adenosine receptors. This technical guide provides a foundation for researchers to explore the synthesis, characterization, and biological evaluation of this compound as a potential modulator of adenosine signaling. The provided experimental protocols offer a starting point for investigating its affinity for adenosine receptors and its functional effects on intracellular signaling pathways. Further research is warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic agent.

References

Role of N-(2-Phenoxyacetyl)adenosine in nucleotide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(2-Phenoxyacetyl)adenosine in Nucleotide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly referred to as Pac-adenosine, is a critical modified nucleoside that plays a pivotal role in modern nucleotide chemistry, particularly in the solid-phase synthesis of oligonucleotides. Its primary function is to serve as a protected version of adenosine (B11128), where the exocyclic N6-amino group is masked by a phenoxyacetyl (Pac) group. This modification is instrumental in preventing unwanted side reactions during the stepwise assembly of DNA and RNA chains. The key advantage of the Pac group over traditional protecting groups, such as benzoyl (Bz), is its lability under significantly milder basic conditions. This feature allows for rapid and gentle deprotection, preserving the integrity of sensitive modifications and enabling the synthesis of complex oligonucleotides for advanced therapeutic, diagnostic, and research applications.

The Imperative for Protecting Groups in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a stepwise process involving the sequential coupling of phosphoramidite (B1245037) building blocks to a growing chain on a solid support.[1] The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and must be protected to prevent undesirable reactions during the phosphoramidite coupling step.

Traditionally, the N6-amino group of adenosine has been protected with a benzoyl (Bz) group. While effective, the removal of the Bz group requires harsh conditions, typically prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. These conditions can damage or destroy sensitive components within a synthetic oligonucleotide, such as certain fluorescent dyes, modified bases, or the RNA backbone itself. This limitation drove the development of more labile protecting groups, leading to the adoption of the phenoxyacetyl (Pac) group.

This compound: A Superior Protecting Group

The phenoxyacetyl group offers a strategic advantage due to its susceptibility to cleavage under much milder basic conditions. This lability is attributed to the electron-withdrawing nature of the phenoxy group, which facilitates the hydrolysis of the amide bond.

Key Advantages:

  • Mild Deprotection: The Pac group can be completely removed with dilute solutions of ammonium hydroxide at room temperature or with non-aqueous basic reagents like potassium carbonate in methanol (B129727).[2] This is crucial for synthesizing oligonucleotides containing sensitive moieties.

  • Rapid Deprotection: Deprotection times are significantly reduced, from many hours required for benzoyl groups to as little as 5-10 minutes in some protocols.[3][4]

  • Acid Stability: N6-phenoxyacetyl-deoxyadenosine demonstrates favorable stability against the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle, comparing favorably to the stability of N6-benzoyl protected adenine.[5][6]

Logical Flow: Protecting Group Strategy

G cluster_0 Oligonucleotide Synthesis Requirement cluster_1 Protecting Group Options for Adenosine cluster_2 Deprotection Conditions & Outcome Protect_Amino_Groups Protect Exocyclic Amino Groups Traditional Traditional: N6-Benzoyl (Bz) Protect_Amino_Groups->Traditional Standard Approach Advanced Advanced: N6-Phenoxyacetyl (Pac) Protect_Amino_Groups->Advanced For Sensitive Applications Harsh Harsh Conditions: Conc. NH4OH, 55°C, >8h Traditional->Harsh Mild Mild Conditions: K2CO3/MeOH or AMA Advanced->Mild Standard_Oligo Standard Oligonucleotide Harsh->Standard_Oligo Sensitive_Oligo Sensitive/Modified Oligonucleotide Mild->Sensitive_Oligo

Caption: Logic for choosing Pac-adenosine over traditional protecting groups.

Quantitative Data: Deprotection Conditions

The primary quantitative advantage of using this compound lies in the significantly reduced time and milder conditions required for deprotection compared to standard protecting groups.

Protecting Group CombinationReagentTemperatureTimeApplication Notes
UltraMILD Monomers (Pac-dA, iPr-Pac-dG, Ac-dC)0.05M Potassium Carbonate in MethanolRoom Temp.4 hoursIdeal for highly sensitive dyes and modifications. Avoids aqueous conditions.[2][3]
UltraMILD Monomers (Pac-dA, iPr-Pac-dG, Ac-dC)30% Ammonium HydroxideRoom Temp.2 hoursA mild aqueous alternative when phenoxyacetic anhydride (B1165640) is used in capping.[2]
UltraFAST Deprotection (Pac-dA, iBu-dG, Ac-dC)AMA (Ammonium Hydroxide / 40% Methylamine, 1:1)65°C5-10 minutesProvides extremely rapid deprotection for high-throughput synthesis.[3][4]
Standard Deprotection (Bz-dA, iBu-dG, Bz-dC)Concentrated Ammonium Hydroxide55°C8-12 hoursStandard method, incompatible with many sensitive molecules.

Experimental Protocols

Protocol 1: Incorporation of Pac-Adenosine into Oligonucleotides

This compound is used in the form of a phosphoramidite, typically 5'-Dimethoxytrityl-N-phenoxyacetyl-2'-deoxyAdenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite for DNA synthesis or its 2'-O-TBDMS/TIPS protected equivalent for RNA synthesis.[]

Workflow for Solid-Phase Synthesis:

The synthesis follows the standard automated phosphoramidite cycle.

  • De-blocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The Pac-adenosine phosphoramidite is activated by a weak acid (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants. For UltraMILD synthesis, phenoxyacetic anhydride is recommended to avoid N-acetyl side products.[8]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an iodine solution.

  • Repeat: The cycle is repeated until the desired sequence is assembled.

G start Start Cycle detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add Pac-A Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted Chains) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->detritylation Next Cycle end End Cycle oxidation->end Final Cycle

Caption: Workflow for incorporating Pac-A during solid-phase synthesis.

Protocol 2: UltraMILD Deprotection of Oligonucleotides

This protocol is designed for oligonucleotides containing extremely base-sensitive modifications.

Reagents:

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH).

  • Ammonium Acetate or Triethylammonium Acetate (TEAA) buffer for workup.

Methodology:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealable vial.

  • Add the K₂CO₃/MeOH solution to the support (typically 1-2 mL for a 1 µmole synthesis).

  • Seal the vial and let it stand at room temperature for 4 hours.[2] This step performs both cleavage from the support and deprotection of the bases and phosphates.

  • After incubation, carefully transfer the methanol solution to a new tube, leaving the support behind.

  • Neutralize the solution by adding a buffer such as 1.0 M TEAA.

  • The deprotected oligonucleotide can now be desalted or purified via HPLC or other chromatographic methods.

Protocol 3: UltraFAST Deprotection of Oligonucleotides

This protocol is used for rapid, high-throughput deprotection. Note: This method requires the use of Acetyl-protected dC (Ac-dC).[3]

Reagents:

  • AMA reagent: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (NH₄OH) and 40% aqueous Methylamine (CH₃NH₂).[4]

Methodology:

  • Transfer the solid support to a sealable, pressure-rated vial.

  • Add the AMA reagent to the support (1-2 mL for a 1 µmole synthesis).

  • Seal the vial tightly and place it in a heating block at 65°C for 5 to 10 minutes.[2][3]

  • Remove the vial and cool to room temperature.

  • Transfer the AMA solution containing the oligonucleotide to a new tube.

  • Evaporate the solution to dryness in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in water for analysis or purification.

Signaling Pathways and Broader Context

While the primary role of this compound is as a synthetic intermediate, adenosine and its analogs are biologically active molecules that interact with various signaling pathways, primarily through adenosine receptors (A1, A2A, A2B, A3).[9][10] The development of synthetic strategies using Pac-adenosine indirectly supports research in these areas by enabling the creation of modified oligonucleotides (e.g., siRNA, antisense) that can be used to study or target components of these pathways.

G cluster_0 Synthetic Chemistry cluster_1 Biological Application Pac_A N-(2-Phenoxyacetyl) adenosine Phosphoramidite Oligo_Synth Solid-Phase Oligonucleotide Synthesis Pac_A->Oligo_Synth Key Building Block Mod_Oligo Modified Oligonucleotide (e.g., siRNA, Aptamer) Oligo_Synth->Mod_Oligo Enables Synthesis Cell_Target Target Cell Mod_Oligo->Cell_Target Therapeutic/ Research Tool Adenosine_R Adenosine Receptor Signaling Cell_Target->Adenosine_R Gene_Silence Gene Silencing or Modulation Cell_Target->Gene_Silence

Caption: Role of Pac-A in creating tools for biological research.

Conclusion

This compound is an indispensable tool in modern nucleotide chemistry. By providing a protecting group that is both stable during synthesis and exceptionally labile under mild deprotection conditions, it has overcome significant limitations associated with traditional protecting groups. Its use is fundamental to the successful synthesis of a wide array of modified and sensitive oligonucleotides, thereby empowering advancements in drug development, molecular diagnostics, and fundamental biological research. The development of deprotection protocols like UltraMILD and UltraFAST, which are enabled by Pac-protected monomers, has further accelerated research by increasing the throughput and accessibility of complex nucleic acid molecules.

References

N-(2-Phenoxyacetyl)adenosine: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Phenoxyacetyl)adenosine is a derivative of the endogenous nucleoside adenosine (B11128), characterized by a phenoxyacetyl group attached to the N6 position of the adenine (B156593) base. While specific research on this compound is limited, its structural similarity to other N6-substituted adenosine analogs suggests it likely functions as a modulator of adenosine receptors. This technical guide provides a comprehensive overview of the potential therapeutic effects of this compound, drawing upon the established pharmacology of related compounds and the known roles of adenosine receptors in health and disease. The document details inferred mechanisms of action, potential therapeutic targets, and standardized experimental protocols for its characterization.

Introduction to Adenosine Receptors

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in the regulation of numerous physiological processes.

  • A1 Adenosine Receptor (A1AR): Primarily coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). A1ARs are abundant in the brain, heart, and kidneys and are involved in neuroprotection, cardiac rhythm regulation, and renal function.

  • A2A Adenosine Receptor (A2AAR): Coupled to Gs proteins, its activation stimulates adenylyl cyclase, increasing cAMP levels. A2AARs are highly expressed in the striatum, immune cells, and blood vessels, playing key roles in motor control, inflammation, and vasodilation.[1]

  • A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, A2BARs have a lower affinity for adenosine and are typically activated under conditions of high adenosine concentration, such as inflammation or ischemia. They are found in the lung, intestine, and mast cells.

  • A3 Adenosine Receptor (A3AR): Primarily coupled to Gi/o proteins, A3ARs are involved in inflammation and cell death pathways. Their expression is notable in immune cells and the heart.

The diverse functions of these receptors make them attractive targets for therapeutic intervention in a wide range of pathologies.

This compound: Synthesis and Structure

This compound belongs to the class of N6-acyladenosine derivatives. The synthesis of such compounds typically involves the acylation of adenosine at the N6 position. A general synthetic approach involves the reaction of adenosine with a phenoxyacetylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride, in the presence of a suitable base.

The chemical structure of this compound is characterized by the adenosine core with a phenoxyacetyl moiety linked to the exocyclic amino group of the adenine ring. This modification is expected to significantly influence its interaction with adenosine receptors.

Inferred Pharmacological Profile and Potential Therapeutic Effects

Based on the structure-activity relationships of N6-substituted adenosine analogs, this compound is hypothesized to be an adenosine receptor ligand. The nature of its activity (agonist or antagonist) and its receptor subtype selectivity will determine its therapeutic potential.

Potential as an Adenosine A2A Receptor Modulator

Many N6-substituted adenosine derivatives exhibit affinity for the A2A receptor. Depending on the specific nature of the phenoxyacetyl group's interaction with the receptor binding pocket, this compound could act as either an agonist or an antagonist.

  • Potential Agonist Effects: If this compound acts as an A2AAR agonist, it could have therapeutic applications in conditions where A2AAR activation is beneficial, such as:

    • Inflammatory Disorders: A2AAR agonists have potent anti-inflammatory effects by suppressing the activation and function of various immune cells.[3]

    • Ischemia-Reperfusion Injury: Activation of A2AARs can protect tissues from damage caused by the restoration of blood flow after a period of ischemia.

    • Neuropathic Pain: A2AAR agonists have shown promise in preclinical models of neuropathic pain.

  • Potential Antagonist Effects: Conversely, if it acts as an A2AAR antagonist, it could be explored for:

    • Parkinson's Disease: A2AAR antagonists have been shown to improve motor function in Parkinson's disease by modulating dopamine (B1211576) signaling in the striatum.[4]

    • Cancer Immunotherapy: Blockade of A2AARs on immune cells can enhance anti-tumor immunity.[1]

    • Cognitive Enhancement: A2AAR antagonists have been investigated for their potential to improve memory and cognitive function.

Quantitative Data for Structurally Related N6-Substituted Adenosine Analogs

To provide a framework for the potential affinity of this compound, the following table summarizes the binding affinities (Ki values) of various N6-substituted adenosine analogs for human adenosine receptors. It is crucial to note that this data is for comparative purposes and the actual affinities of this compound will need to be determined experimentally.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
N6-Cyclopentyladenosine (CPA)0.71400>100001100
N6-Cyclohexyladenosine (CHA)1.12300>100001300
N6-Phenyladenosine3.51100>100001200
N6-(2-Phenylethyl)adenosine30.12250>100000.63
N6-Benzyladenosine1205000>100002300

Data compiled from various sources and should be considered illustrative.

Experimental Protocols

To characterize the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

Radioligand Binding Assay for Adenosine Receptors

This protocol provides a general method for determining the binding affinity of this compound to the four adenosine receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound at human A1, A2A, A2B, and A3 adenosine receptors.

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligands:

    • A1AR: [3H]DPCPX (antagonist) or [3H]CCPA (agonist)

    • A2AAR: [3H]ZM241385 (antagonist) or [3H]CGS 21680 (agonist)[5]

    • A2BAR: [3H]PSB-603 (antagonist)

    • A3AR: [125I]AB-MECA (agonist)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and adenosine deaminase)

  • Non-specific binding inhibitor (e.g., a high concentration of a known non-radioactive ligand like NECA or XAC)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the vehicle (for total binding), the non-specific binding inhibitor, or varying concentrations of this compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol determines whether this compound acts as an agonist or antagonist at Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors.

Objective: To measure the effect of this compound on intracellular cAMP levels in cells expressing a specific adenosine receptor subtype.

Materials:

  • CHO or HEK293 cells stably expressing the adenosine receptor of interest.

  • This compound

  • Forskolin (B1673556) (to stimulate cAMP production for Gi-coupled receptor assays)

  • A known adenosine receptor agonist (e.g., NECA)

  • A phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure for A2A/A2B Receptors (Gs-coupled):

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

  • Add varying concentrations of this compound (for agonist testing) or a fixed concentration of a known agonist with varying concentrations of this compound (for antagonist testing).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • For agonist activity, plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.

  • For antagonist activity, perform a Schild analysis to determine the pA2 value.

Procedure for A1/A3 Receptors (Gi-coupled):

  • Follow steps 1 and 2 as above.

  • Add varying concentrations of this compound followed by a fixed concentration of forskolin (to stimulate adenylyl cyclase).

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • For agonist activity, plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPA N-(2-Phenoxyacetyl) adenosine (Agonist) A2AAR A2A Receptor NPA->A2AAR Binds Gs Gs Protein A2AAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anti-inflammatory) CREB->Gene_Expression Regulates

Caption: Hypothetical A2A receptor agonist signaling pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo Preclinical Evaluation Synthesis Synthesis of This compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Adenosine Receptor Binding Assays (Ki) Purification->Binding_Assay Functional_Assay cAMP Functional Assays (EC50/IC50) Binding_Assay->Functional_Assay Selectivity Determine Receptor Subtype Selectivity Functional_Assay->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., Inflammation, Parkinson's) PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity

Caption: General experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents an unexplored derivative of adenosine with the potential to modulate adenosine receptor activity. Based on the extensive research on N6-substituted adenosine analogs, it is plausible that this compound could exhibit significant affinity and selectivity for one or more adenosine receptor subtypes, thereby offering therapeutic potential in a variety of disease areas. The immediate future for research on this compound should focus on its chemical synthesis and purification, followed by a comprehensive in vitro characterization of its pharmacological profile using the experimental protocols outlined in this guide. Subsequent in vivo studies in relevant disease models will be crucial to ascertain its therapeutic efficacy and safety. The modular nature of its synthesis also allows for the generation of a library of related compounds to explore structure-activity relationships and optimize for potency and selectivity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-Phenoxyacetyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-Phenoxyacetyl)adenosine, a modified nucleoside of significant interest in biomedical research and drug development. The synthesis is achieved through a high-yield, two-step process involving the transient silylation of the hydroxyl groups of adenosine (B11128), followed by the selective acylation of the N6-amino group with phenoxyacetyl chloride. The subsequent deprotection of the silyl (B83357) groups under mild conditions affords the desired product. This method is efficient and provides the target compound in good purity and yield. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Data Presentation

ParameterValueReference
Starting Material AdenosineCommercially Available
Reagents Pyridine (B92270), Trimethylsilyl chloride (TMSCl), Phenoxyacetyl chlorideCommercially Available
Molar Ratio (Adenosine:TMSCl:Phenoxyacetyl chloride) 1 : 4.4 : 1.1Analogous reaction[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time (Acylation) ~3 hours[1]
Deprotection Reagent 5% Aqueous Sodium Bicarbonate, Methanol (B129727)[1]
Purification Method Silica (B1680970) Gel Column Chromatography
Typical Yield ~60-70% (Estimated based on similar reactions)[2]
Molecular Formula C₁₈H₁₉N₅O₆
Molecular Weight 401.37 g/mol

Experimental Protocols

Synthesis of this compound via Transient Silylation

This protocol is adapted from established methods for the N-acylation of nucleosides.[1][3][4]

Materials:

  • Adenosine

  • Anhydrous Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Phenoxyacetyl chloride

  • Methanol

  • 5% Aqueous Sodium Bicarbonate Solution

  • Dichloromethane (B109758) (DCM)

  • Silica Gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is used.

  • Dissolution of Adenosine: Adenosine (1.0 equivalent) is suspended in anhydrous pyridine under a nitrogen atmosphere.

  • Transient Silylation: The suspension is cooled to 0 °C in an ice bath. Trimethylsilyl chloride (4.4 equivalents) is added dropwise to the stirred suspension. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the adenosine should fully dissolve, indicating the formation of the persilylated adenosine.[1]

  • N6-Acylation: Phenoxyacetyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.[1] The reaction is allowed to stir at 0 °C for 3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Deprotection: Upon completion of the acylation, the reaction is quenched by the slow addition of methanol. The mixture is then poured into a 5% aqueous sodium bicarbonate solution and extracted with dichloromethane.[1] The combined organic layers are washed with 5% aqueous sodium bicarbonate and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude oil or foam.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford pure this compound.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Transient Silylation cluster_1 Step 2: N6-Acylation cluster_2 Step 3: Deprotection & Purification Adenosine Adenosine TMSCl TMSCl, Pyridine, 0°C Adenosine->TMSCl Persilylated_Adenosine Persilylated Adenosine (Intermediate) TMSCl->Persilylated_Adenosine Protection Phenoxyacetyl_Chloride Phenoxyacetyl Chloride, 0°C Persilylated_Adenosine->Phenoxyacetyl_Chloride Acylated_Intermediate N6-Phenoxyacetyl-persilyl-adenosine Phenoxyacetyl_Chloride->Acylated_Intermediate Acylation Deprotection Aqueous NaHCO3 / Methanol Acylated_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product Deprotection Purification Silica Gel Chromatography Final_Product->Purification

Caption: Synthetic workflow for this compound.

Signaling Pathway Context (Hypothetical)

N-acylated adenosine analogs can potentially interact with various signaling pathways, particularly those involving purinergic receptors. The phenoxyacetyl group can alter the binding affinity and selectivity for different receptor subtypes.

Signaling_Pathway cluster_receptor Cell Membrane Receptor Purinergic Receptor (e.g., A2A) G_Protein G-Protein Receptor->G_Protein Activates Ligand This compound Ligand->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for N-(2-Phenoxyacetyl)adenosine in Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-(2-Phenoxyacetyl)adenosine (Pac-A) in solid-phase oligonucleotide synthesis. The phenoxyacetyl (Pac) protecting group offers significant advantages, particularly for the synthesis of sensitive and modified oligonucleotides, due to its lability under mild basic conditions, which allows for rapid and gentle deprotection.

Introduction to this compound (Pac-A)

This compound is a modified nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis. The exocyclic amine of adenosine (B11128) is protected by the phenoxyacetyl (Pac) group. This protection is crucial to prevent side reactions during the sequential addition of nucleotide monomers. The Pac group is classified as a "labile" or "UltraMILD" protecting group, meaning it can be removed under significantly milder basic conditions compared to traditional protecting groups like benzoyl (Bz).[1][2] This property is highly advantageous when synthesizing oligonucleotides containing base-labile modifications, such as certain fluorescent dyes or complex structural modifications, which would be degraded by harsh deprotection conditions.[2][3]

The use of Pac-A phosphoramidite is compatible with standard phosphoramidite chemistry cycles, involving detritylation, coupling, capping, and oxidation.[4][5] Its key benefit lies in the final deprotection step, which can be performed more rapidly and at lower temperatures, thus preserving the integrity of the synthesized oligonucleotide.[1]

Key Advantages of Using Pac-A

  • Mild Deprotection Conditions: Allows for the use of reagents like ammonium (B1175870) hydroxide (B78521) at room temperature or potassium carbonate in methanol, avoiding the need for prolonged heating.[1][3][4]

  • Rapid Deprotection: Significantly reduces the time required for the final deprotection step compared to traditional protecting groups.[1][6]

  • Compatibility with Sensitive Modifications: Enables the synthesis of oligonucleotides with sensitive functional groups that would not withstand harsh deprotection protocols.[2][3]

  • High Stability during Synthesis: The Pac group is stable during the acidic conditions of the detritylation step, comparing favorably to the more commonly used N6-benzoyl protected adenine (B156593) in terms of preventing depurination.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of Pac-A in oligonucleotide synthesis.

Table 1: Deprotection Conditions for Oligonucleotides Containing Pac-A

Deprotection ReagentTemperatureTimeNotes
29% Ammonium Hydroxide (NH₄OH)Room Temperature< 4 hoursComplete deprotection observed by NMR and HPLC analysis.[1][2]
0.05 M Potassium Carbonate (K₂CO₃) in MethanolRoom Temperature4 hoursAn "UltraMILD" deprotection condition suitable for very sensitive modifications. Requires the use of phenoxyacetic anhydride (B1165640) in the capping step.[3][7]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v)65°C10 minutesAn "UltraFAST" deprotection method. Requires the use of acetyl-protected dC (Ac-dC).[3][4]
t-Butylamine/Methanol/Water (1:1:2 v/v/v)55°COvernightAn alternative mild deprotection for sensitive oligonucleotides.[7][8]

Table 2: Typical Solid-Phase Synthesis Cycle Parameters

StepReagent(s)Typical Time
Detritylation3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60 - 120 seconds
CouplingPac-A Phosphoramidite + Activator (e.g., ETT or DCI) in Acetonitrile (B52724)30 - 120 seconds
CappingCapping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) + Capping Reagent B (e.g., N-Methylimidazole/THF)30 seconds
Oxidation0.02 M Iodine in THF/Pyridine/Water30 seconds

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oligonucleotide using Pac-A Phosphoramidite

This protocol outlines a single cycle for the addition of a Pac-A nucleotide to a growing oligonucleotide chain on a solid support using an automated DNA/RNA synthesizer.

Materials:

  • Pac-A phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

  • Capping solution A: Acetic anhydride/2,6-Lutidine/Tetrahydrofuran (THF)

  • Capping solution B: 16% N-Methylimidazole (NMI) in THF

  • Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water

  • Anhydrous acetonitrile for washing

Procedure:

  • Detritylation: The CPG support is treated with the detritylation solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside. This is followed by washing with anhydrous acetonitrile.

  • Coupling: The Pac-A phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations, the support is treated with the capping solutions. This is followed by a wash with anhydrous acetonitrile.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by treating the support with the oxidation solution. This is followed by a wash with anhydrous acetonitrile.

  • Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Deprotection and Cleavage of the Oligonucleotide

This protocol describes the removal of the protecting groups and cleavage of the synthesized oligonucleotide from the solid support using mild conditions suitable for sequences containing Pac-A.

Materials:

  • CPG solid support with the synthesized oligonucleotide

  • Concentrated ammonium hydroxide (28-30%)

  • Sterile, nuclease-free water

Procedure:

  • Transfer Support: Transfer the CPG solid support from the synthesis column to a screw-cap vial.

  • Ammonia (B1221849) Treatment: Add 1-2 mL of concentrated ammonium hydroxide to the vial. Ensure the support is fully submerged.

  • Incubation: Seal the vial tightly and incubate at room temperature for 4 hours.

  • Elution: Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube using a pipette.

  • Wash: Wash the CPG support with 0.5 mL of sterile, nuclease-free water and combine the wash with the solution from the previous step.

  • Evaporation: Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Reconstitution: Resuspend the dried oligonucleotide pellet in a desired volume of sterile, nuclease-free water or buffer.

  • Quantification and Analysis: Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm. The purity can be assessed by methods such as HPLC or gel electrophoresis.

Visualizations

Solid_Phase_Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated 'n' times) cluster_deprotection Post-Synthesis Processing start Start with Solid Support detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add Pac-A phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation oxidation->detritylation Next Cycle cleavage Cleavage & Deprotection (e.g., NH4OH at RT) oxidation->cleavage purification Purification (e.g., HPLC or PAGE) cleavage->purification final_product Final Oligonucleotide purification->final_product

Caption: Workflow of solid-phase oligonucleotide synthesis using Pac-A.

Deprotection_Strategy_Logic cluster_mild Mild Deprotection Pathway cluster_standard Standard Deprotection Pathway start Oligonucleotide Synthesis Goal sensitive_mod Synthesize Oligonucleotide with Sensitive Modifications? start->sensitive_mod use_pac_a Use Labile Protecting Groups (e.g., Pac-A) sensitive_mod->use_pac_a Yes use_bz_a Use Standard Protecting Groups (e.g., Bz-A) sensitive_mod->use_bz_a No mild_deprotection Mild Deprotection (e.g., NH4OH at RT, K2CO3/MeOH) use_pac_a->mild_deprotection intact_product Intact, Functional Oligonucleotide mild_deprotection->intact_product harsh_deprotection Harsh Deprotection (e.g., NH4OH at high temp) use_bz_a->harsh_deprotection degraded_product Degraded or Modified Oligonucleotide harsh_deprotection->degraded_product

References

Application Notes and Protocols: N-(2-Phenoxyacetyl)adenosine as a Protecting Group for Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chemical synthesis of oligonucleotides and other adenosine-containing molecules, the protection of the exocyclic amino group of adenosine (B11128) is crucial to prevent undesirable side reactions. The N-(2-Phenoxyacetyl) (PAC) group is a valuable protecting group for adenosine, offering a balance of stability during synthesis and mild removal conditions. This makes it particularly suitable for the synthesis of sensitive oligonucleotides containing modifications that are labile to harsh deprotection reagents.[1][2] The PAC group is more labile than the traditional benzoyl (Bz) group, allowing for faster and milder deprotection, which is advantageous for complex and modified oligonucleotides.[1][3]

These application notes provide detailed protocols for the protection of adenosine using the phenoxyacetyl group and its subsequent removal under various conditions.

Data Presentation

The selection of a deprotection strategy for PAC-protected adenosine often depends on the overall stability of the synthesized oligonucleotide and the desired speed of deprotection. The following table summarizes the conditions for various deprotection methods.

Deprotection MethodReagent CompositionTemperatureDurationTypical Yield/PurityNotes
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30% NH₃ in water)Room Temperature< 4 hoursGoodA reliable and widely used method for routine deprotection.[1]
Concentrated Ammonium Hydroxide (28-30% NH₃ in water)55 °C30 minutesHighFaster deprotection at elevated temperature.
Fast Deprotection (AMA) Ammonium Hydroxide (30%) : Methylamine (40%) (1:1 v/v)65 °C10-15 minutes>90%Rapid deprotection suitable for high-throughput synthesis.[4] Requires careful handling due to the volatility of methylamine.
Ultra-Mild Deprotection 0.05 M Potassium Carbonate in anhydrous Methanol (B129727)Room Temperature4-6 hoursGoodIdeal for oligonucleotides with highly sensitive modifications.[4]

Experimental Protocols

Protocol 1: Synthesis of N-(2-Phenoxyacetyl)-2'-deoxyadenosine

This protocol is based on the classical procedure described by Khorana for the acylation of nucleosides.

Materials:

Procedure:

  • Dry 2'-deoxyadenosine by co-evaporation with dry pyridine.

  • Dissolve the dried 2'-deoxyadenosine in dry pyridine.

  • Add a molar excess of phenoxyacetic anhydride to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Evaporate the solvent under reduced pressure.

  • To the resulting residue, add a mixture of triethylamine-pyridine-water (20:20:60) to remove the transient protecting groups from the hydroxyl functions of the sugar moiety.

  • After a short incubation at room temperature, evaporate the solution to dryness.

  • Purify the crude N⁶-phenoxyacetyl-2'-deoxyadenosine by silica gel column chromatography using a chloroform-methanol gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the final product. A typical yield for this procedure is approximately 65%.[2]

Protocol 2: Deprotection of N-(2-Phenoxyacetyl)adenosine using Concentrated Ammonium Hydroxide

This is a standard and reliable method for the removal of the PAC group.

Materials:

  • PAC-protected oligonucleotide on solid support or purified this compound

  • Concentrated Ammonium Hydroxide (28-30% NH₃ in water)

Procedure:

  • Place the solid support containing the synthesized oligonucleotide or the purified PAC-adenosine compound in a sealed vial.

  • Add a sufficient volume of concentrated ammonium hydroxide to completely immerse the solid support or dissolve the compound.

  • Seal the vial tightly to prevent the escape of ammonia (B1221849) gas.

  • Incubate the vial at room temperature for up to 4 hours or at 55 °C for 30 minutes for faster deprotection.[1]

  • After the incubation period, cool the vial to room temperature (if heated).

  • Open the vial carefully in a well-ventilated fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide or adenosine to a new tube.

  • The deprotected product can then be further processed (e.g., desalted or purified).

Protocol 3: Fast Deprotection of this compound using AMA Reagent

This method is significantly faster than the standard ammonium hydroxide procedure.

Materials:

  • PAC-protected oligonucleotide on solid support

  • Ammonium Hydroxide (30%)

  • Methylamine (40% in water)

  • AMA Reagent: Prepare a 1:1 (v/v) mixture of Ammonium Hydroxide (30%) and Methylamine (40%) just before use.

Procedure:

  • Place the solid support containing the PAC-protected oligonucleotide in a sealed vial.

  • Add the freshly prepared AMA reagent to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 65 °C for 10-15 minutes.[4]

  • Cool the vial to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide for further processing.

Protocol 4: Ultra-Mild Deprotection of this compound using Potassium Carbonate

This protocol is recommended for oligonucleotides containing base-labile modifications.

Materials:

  • PAC-protected oligonucleotide on solid support

  • Anhydrous Methanol

  • Potassium Carbonate (K₂CO₃)

  • 0.05 M Potassium Carbonate in Methanol: Dissolve the appropriate amount of K₂CO₃ in anhydrous methanol.

Procedure:

  • Place the solid support in a sealed vial.

  • Add the 0.05 M potassium carbonate in methanol solution to the vial.

  • Seal the vial and incubate at room temperature for 4-6 hours.[4]

  • After incubation, transfer the supernatant to a new tube.

  • The deprotected oligonucleotide is now ready for purification.

Visualizations

Protection_Reaction Adenosine Adenosine PAC_Adenosine This compound (Protected Adenosine) Adenosine->PAC_Adenosine Protection Phenoxyacetic_Anhydride Phenoxyacetic Anhydride (Acylating Agent) Phenoxyacetic_Anhydride->PAC_Adenosine Pyridine Pyridine (Base) Pyridine->PAC_Adenosine

Caption: Protection of Adenosine with Phenoxyacetyl Group.

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Final Product PAC_Protected This compound Standard Standard (NH4OH) PAC_Protected->Standard Choose Method Fast Fast (AMA) PAC_Protected->Fast Choose Method UltraMild Ultra-Mild (K2CO3/MeOH) PAC_Protected->UltraMild Choose Method Deprotected_A Adenosine Standard->Deprotected_A Fast->Deprotected_A UltraMild->Deprotected_A

Caption: Deprotection Workflow for this compound.

Experimental_Workflow node_synthesis Synthesis of PAC-Adenosine Protection of Adenosine with Phenoxyacetic Anhydride node_purification1 Purification Silica Gel Chromatography node_synthesis->node_purification1 node_incorporation Oligonucleotide Synthesis Incorporation of PAC-Adenosine Phosphoramidite node_purification1->node_incorporation node_deprotection Deprotection Cleavage from Solid Support and Removal of Protecting Groups node_incorporation->node_deprotection node_purification2 Final Purification HPLC or other methods node_deprotection->node_purification2 node_final Pure Oligonucleotide node_purification2->node_final

Caption: Overall Experimental Workflow.

References

Application Notes and Protocols: Deprotection of N6-phenoxyacetyl-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxyacetyl (Pac) group is a valuable protecting group for the N6 position of deoxyadenosine (B7792050) in oligonucleotide synthesis. Its lability under mild basic conditions makes it particularly suitable for the synthesis of oligonucleotides containing sensitive or modified bases. Compared to the more traditional benzoyl (Bz) group, the phenoxyacetyl group offers the advantage of faster and milder deprotection, which helps to minimize the formation of side products and preserve the integrity of the final oligonucleotide.[1][2][3] This document provides detailed protocols for the deprotection of N6-phenoxyacetyl-deoxyadenosine using various reagents and summarizes the reaction conditions for easy comparison.

Deprotection Protocols

Several methods can be employed for the removal of the N6-phenoxyacetyl group from deoxyadenosine residues within a synthetic oligonucleotide. The choice of method depends on the overall stability of the oligonucleotide and the other protecting groups present.

Protocol 1: Standard Deprotection with Concentrated Ammonium (B1175870) Hydroxide (B78521)

This is the most common method for the deprotection of phenoxyacetyl groups and is typically performed concurrently with the cleavage of the oligonucleotide from the solid support.

Experimental Protocol:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1.5 mL of concentrated ammonium hydroxide (28-30% NH₃ in water).[4]

  • Seal the vial tightly to prevent the evaporation of ammonia (B1221849).

  • Incubate the vial at room temperature. Complete deprotection is typically achieved in less than four hours.[1][2][3] For faster deprotection, the reaction can be heated to 55°C for 8-12 hours, although room temperature is sufficient for the phenoxyacetyl group itself.[4]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a well-ventilated fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.[4]

  • Dry the combined solution in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and subsequent analysis.[4]

Protocol 2: Ultra-Mild Deprotection with Potassium Carbonate in Methanol

This method is ideal for highly sensitive oligonucleotides where exposure to strong bases like ammonium hydroxide could be detrimental.

Experimental Protocol:

  • Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.[4]

  • Add 1.5 mL of the potassium carbonate solution to the solid support in a 2 mL screw-cap vial.[4]

  • Seal the vial and incubate at room temperature for 4-6 hours.[4]

  • Transfer the supernatant to a new microcentrifuge tube.[4]

  • Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.[4]

  • Dry the combined solution in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for further purification or analysis.

Protocol 3: Fast Deprotection with AMA Reagent

The AMA reagent, a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine, allows for rapid cleavage and deprotection.

Experimental Protocol:

  • Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Add 1.5 mL of the AMA reagent to the solid support in a 2 mL screw-cap vial.

  • For cleavage from the support, let the vial stand at room temperature for 5 minutes.[5]

  • For complete deprotection of the nucleobases, incubate the vial at 65°C for an additional 5-10 minutes.[5][6]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the supernatant to a new microcentrifuge tube.

  • Wash the support with 0.5 mL of 50% acetonitrile in water and combine with the supernatant.

  • Dry the solution in a vacuum concentrator.

  • Resuspend the oligonucleotide in a suitable buffer.

Quantitative Data Summary

The following table summarizes the reaction conditions for the deprotection of N6-phenoxyacetyl-deoxyadenosine using different reagents.

ReagentTemperatureDeprotection TimeNotes
Concentrated Ammonium HydroxideRoom Temperature< 4 hours[1][2][3]Standard and effective method.
Concentrated Ammonium Hydroxide55°C8-12 hoursFaster than room temperature, but may not be necessary for Pac group alone.
Potassium Carbonate in Methanol (0.05 M)Room Temperature4-6 hours[4]Ultra-mild conditions for sensitive oligonucleotides.
AMA (Ammonium Hydroxide/Methylamine)65°C10-15 minutes[5]Very fast deprotection.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the deprotection of N6-phenoxyacetyl-deoxyadenosine as part of the final steps in oligonucleotide synthesis.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Downstream Processing Solid_Support Oligonucleotide on Solid Support (with N6-phenoxyacetyl-dA) Reagent_Addition Add Deprotection Reagent (e.g., NH4OH, K2CO3, or AMA) Solid_Support->Reagent_Addition Incubation Incubate (Time & Temp Dependent on Reagent) Reagent_Addition->Incubation Elution Elute Deprotected Oligonucleotide Incubation->Elution Drying Dry Oligonucleotide (Vacuum Concentrator) Elution->Drying Resuspension Resuspend in Buffer Drying->Resuspension Analysis Analysis (HPLC, MS) Resuspension->Analysis

Caption: General workflow for oligonucleotide deprotection.

Deprotection Reaction Pathway

The diagram below illustrates the chemical transformation during the deprotection of N6-phenoxyacetyl-deoxyadenosine.

Deprotection_Reaction Protected_dA N6-phenoxyacetyl-deoxyadenosine Deprotected_dA deoxyadenosine Protected_dA->Deprotected_dA + Byproduct Phenoxyacetamide Protected_dA->Byproduct + Reagent Base (e.g., NH3)

Caption: N6-phenoxyacetyl-deoxyadenosine deprotection reaction.

References

Application Notes & Protocols for HPLC Analysis of N-(2-Phenoxyacetyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the analysis of N-(2-Phenoxyacetyl)adenosine using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a derivative of adenosine (B11128), a purine (B94841) nucleoside. Accurate and robust analytical methods are crucial for its quantification in various samples, including pharmaceutical formulations and biological matrices. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of nucleosides and their analogues due to its high sensitivity and resolving power.[1][2][3][4] This document outlines a general RP-HPLC method that can be adapted and validated for the specific analysis of this compound.

Principle of the Method

The method described is based on reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This compound, being a moderately polar compound, will be retained on the column and separated from other components in the sample matrix. The separation is achieved by optimizing the mobile phase composition. Detection is typically performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, which for adenosine derivatives is often around 260 nm.[1]

Experimental Protocols

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Solvent delivery pump

      • Autosampler

      • Column oven

      • UV-Vis or Diode Array Detector (DAD)

    • Analytical balance

    • pH meter

    • Sonicator

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (B129727), HPLC grade

    • Water, HPLC grade or deionized water

    • Formic acid, analytical grade

    • Ammonium acetate, analytical grade

The following table summarizes a typical starting point for the HPLC analysis of adenosine derivatives, which can be optimized for this compound.

ParameterRecommended Condition
HPLC Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 - 35 °C
Detection Wavelength 260 nm[1]

For a starting point with an isocratic elution, a mixture of Mobile Phase A and B (e.g., 80:20 v/v) can be used and adjusted to achieve optimal retention and peak shape. For gradient elution, a typical gradient might run from 10% B to 90% B over 15-20 minutes.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix.

    • For Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent, sonicate, and centrifuge or filter to remove any undissolved excipients. Dilute the clear supernatant to a concentration within the calibration range.

    • For Biological Samples (e.g., plasma, tissue homogenates): Protein precipitation is a common first step. Add a precipitating agent like acetonitrile or methanol (typically 2-3 volumes) to the sample, vortex, and centrifuge at high speed (e.g., >10,000 x g) to pellet the proteins.[5] The supernatant can then be evaporated to dryness and reconstituted in the mobile phase before injection.[5][6]

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis, comparison with a blank matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.R² > 0.99 for the calibration curve.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.RSD < 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, mobile phase composition.

A summary of typical validation results for related adenosine compounds is presented below.

ParameterAdenine Analysis[7]Hypoxanthine Analysis[7]
Linearity (R²) > 0.990> 0.990
LOD (µg/mL) 0.720.69
LOQ (µg/mL) 2.392.30
Accuracy (Recovery %) 79.33 - 90.37%66.75 - 100.15%
Precision (RSD %) 3.46 - 5.19%2.22 - 3.15%

Data Presentation and Analysis

  • Calibration Curve: Plot the peak area of the standard injections versus the corresponding concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Use the calibration curve to determine the concentration of this compound in the samples based on their measured peak areas.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject Sample standards Standard Preparation standards->hplc Inject Standards column C18 Column hplc->column detector UV-Vis Detector (260 nm) column->detector data_acq Data Acquisition detector->data_acq data_proc Data Processing (Integration & Calibration) data_acq->data_proc results Results (Concentration) data_proc->results

Caption: General workflow for HPLC analysis.

The following diagram illustrates a typical sample preparation workflow for biological samples.

Sample_Prep_Workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (e.g., with Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution injection Injection into HPLC reconstitution->injection

Caption: Biological sample preparation workflow.

References

Application Notes and Protocols: N-(2-Phenoxyacetyl)adenosine as an Adenosine A2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine (B11128) A2A receptor, a G-protein coupled receptor (GPCR), is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiac function. Its activation by adenosine triggers a signaling cascade that primarily involves the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This pathway plays a crucial role in dampening inflammatory responses and modulating neuronal activity. Consequently, antagonists of the A2A receptor are of significant interest for therapeutic applications, particularly in neurodegenerative disorders like Parkinson's disease and in the burgeoning field of cancer immunotherapy.[2][4]

These application notes provide a comprehensive overview of the methodologies used to characterize N-(2-Phenoxyacetyl)adenosine as a putative antagonist of the adenosine A2A receptor. Detailed protocols for radioligand binding assays and functional cAMP accumulation assays are provided to enable researchers to assess its potency and efficacy.

Note on Data Availability: Extensive searches of publicly available scientific literature did not yield specific quantitative binding affinity (Ki) or functional potency (IC50) data for this compound as an adenosine A2A receptor antagonist. The data presented in the following tables are for the well-characterized and potent A2A selective antagonist, SCH 58261 , and are intended to serve as a representative example for data presentation and comparison.

Data Presentation: Characterization of a Representative A2A Antagonist

The following tables summarize the binding affinity and functional potency of the representative A2A antagonist, SCH 58261.

Table 1: Radioligand Binding Affinity of SCH 58261 at Human Adenosine A2A Receptors

RadioligandReceptor SourceKi (nM)Reference
[³H]-SCH 58261Human cloned A2A receptor (CHO cells)2.3[5]
[³H]-CGS 21680Human cloned A2A receptor (CHO cells)4[6]
[³H]-MSX-2Human cloned A2A receptor4[6]

Table 2: Functional Antagonism of Adenosine A2A Receptor by a Representative Antagonist

Assay TypeCell LineAgonistIC50 (nM)Reference
cAMP AccumulationCHO cells (human A2A)NECANot explicitly provided, but good agreement with binding data[5]
cAMP AccumulationHEK293 cells (human A2A)CGS-21680550 (for ZM 241385)

Signaling Pathways and Experimental Logic

The experimental protocols described below are designed to elucidate the antagonistic properties of a test compound like this compound at the A2A receptor. The underlying signaling pathway and the logic of the experimental workflows are depicted in the following diagrams.

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor Adenosine->A2AR Activates Antagonist This compound (Antagonist) Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay Membrane_Prep Membrane Preparation (A2A-expressing cells) Incubation_Binding Incubation: Membranes + Radioligand + this compound Membrane_Prep->Incubation_Binding Filtration Filtration & Washing Incubation_Binding->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Calculate Ki Counting->Ki_Calc Cell_Culture Cell Culture (A2A-expressing cells) Preincubation Pre-incubation with This compound Cell_Culture->Preincubation Stimulation Stimulation with A2A Agonist (e.g., NECA) Preincubation->Stimulation Lysis_Detection Cell Lysis & cAMP Detection Stimulation->Lysis_Detection IC50_Calc Calculate IC50 Lysis_Detection->IC50_Calc

References

Application Notes and Protocols for Cell-Based Assays Using N-(2-Phenoxyacetyl)adenosine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in various physiological processes and represent significant targets for therapeutic intervention. These receptors are broadly classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.

This document provides detailed application notes and protocols for characterizing the interaction of N-(2-Phenoxyacetyl)adenosine and its structural analogs with human adenosine receptors. While specific pharmacological data for this compound is not extensively available in public literature, we present data for a closely related 2-substituted adenosine derivative, 2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine (CGS 21680), which serves as a representative example for assay development and execution. The methodologies described herein are robust and can be adapted for the screening and characterization of novel adenosine receptor ligands.

Data Presentation: Pharmacological Profile of a Representative 2-Substituted Adenosine Analog

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of a representative 2-substituted adenosine analog at the four human adenosine receptor subtypes stably expressed in Chinese Hamster Ovary (CHO) cells. This data is crucial for understanding the compound's selectivity and efficacy.

Table 1: Binding Affinity (Ki) of a Representative Analog at Human Adenosine Receptors

Receptor SubtypeRadioligandKi (nM)Cell Line
A1[3H]R-PIA>1000CHO
A2A[3H]CGS 2168022CHO
A3[125I]I-AB-MECA>1000CHO

Data is representative of 2-substituted adenosine analogs and illustrates the process of determining binding affinity.

Table 2: Functional Potency (EC50) and Efficacy of a Representative Analog in cAMP Assays

Receptor SubtypeAssay TypeEC50 (nM)% of NECA's Max ResponseCell Line
A2AcAMP Accumulation29100%CHO
A2BcAMP Accumulation>10,000-CHO
A1cAMP Inhibition>10,000-CHO
A3cAMP Inhibition>10,000-CHO

This data demonstrates the functional activity of a representative A2A-selective adenosine analog.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for adenosine receptors and a typical experimental workflow for their characterization.

Adenosine Receptor Signaling Pathways cluster_0 Gs-Coupled Signaling cluster_1 Gi-Coupled Signaling A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs Agonist (e.g., this compound) AC_stim Adenylyl Cyclase Gs->AC_stim Activates ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA_stim Protein Kinase A ATP_cAMP->PKA_stim Activates Cellular_Response_stim Cellular Response (e.g., Vasodilation, Anti-inflammatory) PKA_stim->Cellular_Response_stim A1_A3 A1 / A3 Receptors Gi Gi Protein A1_A3->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease Cellular_Response_inhib Cellular Response (e.g., Decreased Heart Rate) cAMP_decrease->Cellular_Response_inhib

Figure 1: Adenosine Receptor Signaling Pathways.

Experimental Workflow start Start: Compound of Interest (e.g., this compound) cell_culture 1. Cell Culture (CHO or HEK293 cells expressing human adenosine receptor subtypes) start->cell_culture membrane_prep 2. Membrane Preparation (For Radioligand Binding Assay) cell_culture->membrane_prep intact_cells 2. Prepare Intact Cells (For Functional Assay) cell_culture->intact_cells binding_assay 3. Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay data_analysis 4. Data Analysis (Calculate Ki, EC50, and Selectivity) binding_assay->data_analysis cAMP_assay 3. cAMP Accumulation/Inhibition Assay (Determine EC50 and Efficacy) intact_cells->cAMP_assay cAMP_assay->data_analysis end End: Pharmacological Profile data_analysis->end

Figure 2: General Experimental Workflow.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific adenosine receptor subtype.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human adenosine receptor of interest (A1, A2A, or A3).

  • Radioligand:

    • For A1: [3H]R-N6-(2-phenylisopropyl)adenosine ([3H]R-PIA)

    • For A2A: [3H]CGS 21680

    • For A3: [125I]I-AB-MECA

  • Test Compound: this compound or analog, prepared in appropriate serial dilutions.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled standard agonist like NECA (5'-N-Ethylcarboxamidoadenosine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Brandel GF/B).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membranes on ice.

    • Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well . Keep on ice.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding control (e.g., 10 µM NECA).

    • Competition Wells: Add 50 µL of the test compound at various concentrations.

  • Add Radioligand: To all wells, add 50 µL of the appropriate radioligand diluted in assay buffer to a final concentration near its Kd value (e.g., 10 nM for [3H]CGS21680 for A2A receptors).

  • Add Membranes: Add 100 µL of the prepared membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters.

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Accumulation Assay for A2A and A2B Receptors

This assay measures the ability of a test compound to stimulate the production of intracellular cAMP via Gs-coupled A2A or A2B receptors.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human A2A or A2B adenosine receptor.

  • Test Compound: this compound or analog, prepared in appropriate serial dilutions.

  • Reference Agonist: NECA (for positive control and comparison).

  • Cell Culture Medium: Ham's F-12 or DMEM supplemented with appropriate serum and antibiotics.

  • Stimulation Buffer: Serum-free medium or HBSS containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Lysis Buffer: Provided with the cAMP detection kit.

  • cAMP Detection Kit (e.g., HTRF, ELISA, or fluorescence-based).

  • White or black 96-well or 384-well plates suitable for the detection method.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the appropriate microplate at a density of 5,000-20,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Carefully remove the cell culture medium.

    • Wash the cells once with stimulation buffer (without the test compound).

    • Add the test compound or reference agonist at various concentrations (prepared in stimulation buffer) to the wells.

  • Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit. Follow the kit manufacturer's instructions.

  • cAMP Detection:

    • Perform the cAMP detection assay according to the manufacturer's protocol. This typically involves adding detection reagents and incubating for a specified period.

  • Measurement: Read the plate using a plate reader at the appropriate wavelength(s) for the chosen detection method (e.g., fluorescence or luminescence).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.

    • Efficacy can be expressed as the maximal response elicited by the test compound relative to the maximal response of the reference agonist NECA.

Note on Gi-Coupled Receptor Assays (A1 and A3): To measure the inhibitory effect of agonists on cAMP production, the assay is performed in the presence of an adenylyl cyclase activator, such as forskolin. The ability of the test compound to reduce the forskolin-stimulated cAMP level is then quantified.

Application Notes and Protocols for N-(2-Phenoxyacetyl)adenosine in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and potential applications of N-(2-Phenoxyacetyl)adenosine (CAS No. 119824-65-6) for in vitro research. The provided protocols are based on established methodologies for similar adenosine (B11128) analogs and are intended to serve as a starting point for experimental design.

Product Information

  • Chemical Name: N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide

  • Molecular Formula: C₁₈H₁₉N₅O₆

  • Molecular Weight: 401.37 g/mol

  • CAS Number: 119824-65-6

  • Appearance: White to off-white solid

  • Biological Activity: this compound is an adenosine analog. Adenosine analogs are known to act as agonists or antagonists at adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors involved in a wide range of physiological processes. Such compounds have been investigated for their potential as smooth muscle vasodilators and for their anti-cancer properties.[1] The specific biological activity and receptor selectivity of this compound require further investigation.

Solubility Data

Table 1: Solubility of this compound and a Structurally Related Compound

SolventThis compound (Qualitative)2'-Deoxy-5'-O-DMT-N6-phenoxyacetyl-D-adenosine (Quantitative)
Dimethyl Sulfoxide (DMSO)Soluble (presumed)~250 mg/mL (with sonication)[2]
MethanolSlightly SolubleData not available
WaterSparingly SolubleData not available
EthanolData not availableData not available

Note: Due to the lack of specific data, it is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions. For most in vitro applications, a high-concentration stock solution in DMSO is prepared first, which is then further diluted in aqueous cell culture media.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 401.37 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.40137 g/mmol * Volume (L) * 1000 mg/g

    • For 1 mL of 10 mM solution, Mass = 4.01 mg.

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound and assessing its effect on a downstream signaling pathway, such as cyclic AMP (cAMP) levels.

Materials:

  • Cultured cells (e.g., HEK293T cells expressing the adenosine A₂A receptor)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Assay-specific reagents (e.g., cAMP assay kit)

  • Multi-well cell culture plates (e.g., 96-well plates)

  • Incubator (37°C, 5% CO₂)

  • Plate reader (for endpoint measurement)

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Working Solutions:

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with sterile PBS.

    • Add the prepared working solutions of this compound (and vehicle control) to the respective wells.

    • Incubate the plate for the desired treatment duration at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific assay and the expected kinetics of the cellular response.

  • Endpoint Measurement (Example: cAMP Assay):

    • Following the treatment period, lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.

    • Perform the cAMP measurement using a suitable detection method (e.g., luminescence, fluorescence, or ELISA).

    • Read the plate using a plate reader.

  • Data Analysis:

    • Calculate the change in the measured signal (e.g., cAMP levels) in response to different concentrations of this compound compared to the vehicle control.

    • Plot the dose-response curve and determine parameters such as EC₅₀ or IC₅₀.

Visualizations

Adenosine A₂A Receptor Signaling Pathway

As an adenosine analog, this compound may interact with adenosine receptors. The A₂A receptor, a Gs-coupled receptor, is a common target. Its activation typically leads to an increase in intracellular cyclic AMP (cAMP).

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPA This compound A2AR Adenosine A₂A Receptor NPA->A2AR Binds to Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression CREB->Gene_Exp Regulates

Caption: Adenosine A₂A Receptor Signaling Pathway.

Experimental Workflow for In Vitro Cell-Based Assay

The following diagram illustrates a typical workflow for assessing the in vitro activity of this compound.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HEK293T) Start->Cell_Culture Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Incubation1 Overnight Incubation (37°C, 5% CO₂) Seeding->Incubation1 Compound_Prep 3. Prepare Working Solutions (this compound) Incubation1->Compound_Prep Treatment 4. Cell Treatment Incubation1->Treatment Compound_Prep->Treatment Incubation2 Incubation (Defined Period) Treatment->Incubation2 Lysis 5. Cell Lysis Incubation2->Lysis Assay 6. Biochemical Assay (e.g., cAMP measurement) Lysis->Assay Data_Acquisition 7. Data Acquisition (Plate Reader) Assay->Data_Acquisition Analysis 8. Data Analysis (Dose-Response Curve) Data_Acquisition->Analysis End End Analysis->End

Caption: General In Vitro Cell-Based Assay Workflow.

References

Application Notes and Protocols: N-(2-Phenoxyacetyl)adenosine for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Phenoxyacetyl)adenosine is an adenosine (B11128) analog. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other N6-substituted adenosine derivatives suggests potential activity at adenosine receptors or related enzymes. Adenosine and its analogs are crucial signaling molecules that regulate a wide array of physiological processes, making them attractive targets for drug discovery in areas such as cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[1][2] This document provides a comprehensive guide for researchers interested in evaluating this compound or similar novel adenosine analogs. It includes detailed protocols for key experiments, a summary of expected data for representative adenosine receptor ligands, and visualizations of relevant pathways and workflows.

A vendor of this compound (also known as N6-PAc-A) provides the following specifications:

ParameterValue
Molecular Formula C18H19N5O6
Molecular Weight 401.37
Purity ≥ 98% (HPLC)
Appearance White to off-white free flowing powder
Data from a preclinical research CRO.[3]

I. Synthesis of N6-Acyladenosine Derivatives

The synthesis of N6-acyladenosine derivatives, such as this compound, can be achieved through various methods. A common approach involves the acylation of the N6-amino group of adenosine. This often requires protection of the ribose hydroxyl groups to ensure selectivity.

Representative Protocol: Synthesis of N6-Acyladenosine

This protocol describes a general method for the N6-acylation of adenosine, which can be adapted for the synthesis of this compound.

Materials:

  • Adenosine

  • Acetic anhydride (B1165640) or other suitable acylating agent (e.g., phenoxyacetyl chloride)

  • Pyridine

  • Methanol

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, ethanol)

Procedure:

  • Protection of Ribose Hydroxyls: Dissolve adenosine in pyridine. Add a protecting group reagent, such as tert-butyldimethylsilyl (TBDMS) chloride, to protect the 2', 3', and 5'-hydroxyl groups. The reaction is typically stirred at room temperature until complete.

  • N6-Acylation: To the solution containing the protected adenosine, add the acylating agent (e.g., phenoxyacetyl chloride) dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Deprotection: After the acylation is complete, the protecting groups on the ribose are removed. For TBDMS groups, a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) is commonly used.

  • Purification: The crude product is purified by silica gel column chromatography to yield the desired N6-acyladenosine.

Note: The specific reaction conditions, such as temperature, reaction time, and purification solvents, may need to be optimized for the synthesis of this compound.

II. Biological Evaluation of Adenosine Analogs

The biological activity of a novel adenosine analog like this compound is typically assessed through a series of in vitro assays to determine its affinity for adenosine receptors and its effect on downstream signaling pathways.

A. Adenosine Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype. These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Protocol: Radioligand Competition Binding Assay for A1 Adenosine Receptor

This protocol is adapted from a standard method for determining the affinity of unlabeled ligands for the human A1 adenosine receptor.

Materials:

  • Membrane preparations from cells expressing the human A1 adenosine receptor (e.g., CHO-K1 cells)

  • [3H]CCPA (2-chloro-N6-cyclopentyladenosine) as the radioligand

  • Unlabeled test compound (e.g., this compound)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]CCPA (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data for Representative Ligands (A1 Adenosine Receptor):

CompoundReceptor SubtypeKi (nM)
CPA (N6-Cyclopentyladenosine)A1~1
NECA (5'-N-Ethylcarboxamidoadenosine)A1~10
Theophylline (Antagonist)A1~10,000
Note: This table presents typical affinity values for well-characterized ligands to provide a reference for interpreting experimental results.
B. Functional Assays: Adenylyl Cyclase Activity

Adenosine receptors are G protein-coupled receptors (GPCRs). A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, while A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase. Measuring changes in intracellular cyclic AMP (cAMP) levels is a common functional assay to determine if a compound is an agonist or antagonist.

Protocol: Adenylyl Cyclase Activation Assay for A2A Adenosine Receptor

This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing the A2A adenosine receptor.

Materials:

  • Cells expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells)

  • Test compound (e.g., this compound)

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Plating: Plate the A2A receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Pre-incubate the cells with a phosphodiesterase inhibitor. Then, add varying concentrations of the test compound or control compounds (e.g., the A2A agonist CGS-21680).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

Expected Data for Representative Ligands (A2A Adenosine Receptor):

CompoundActivityEC50 (nM) for cAMP production
CGS-21680 Agonist~20
NECA Agonist~15
ZM241385 Antagonist(Used to block agonist effects)
Note: This table presents typical potency values for well-characterized ligands.[4]
C. Enzyme Inhibition Assays: Adenosine Deaminase

Some adenosine analogs can interact with enzymes involved in adenosine metabolism, such as adenosine deaminase (ADA), which converts adenosine to inosine.[1]

Protocol: Adenosine Deaminase Inhibition Assay

This colorimetric assay measures the activity of ADA by detecting the production of inosine.

Materials:

  • Purified adenosine deaminase (e.g., from bovine spleen)

  • Adenosine (substrate)

  • Test compound (e.g., this compound)

  • ADA assay buffer

  • ADA convertor and developer reagents (for colorimetric detection)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Assay Setup: In a 96-well plate, add the ADA enzyme, the test compound at various concentrations, and the assay buffer.

  • Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the adenosine substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 293 nm in a kinetic mode for at least 30 minutes at 37°C. The rate of the reaction is proportional to the ADA activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Expected Data for a Known ADA Inhibitor:

CompoundActivityKi (µM)
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) Inhibitor~0.002
Note: This table provides a reference value for a known ADA inhibitor.

III. Visualizing Pathways and Workflows

A. Drug Discovery Workflow for Adenosine Analogs

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development Compound Synthesis Compound Synthesis Receptor Binding Assays Receptor Binding Assays Compound Synthesis->Receptor Binding Assays Test Compound Functional Assays (cAMP) Functional Assays (cAMP) Receptor Binding Assays->Functional Assays (cAMP) Enzyme Inhibition Assays Enzyme Inhibition Assays Functional Assays (cAMP)->Enzyme Inhibition Assays SAR Analysis SAR Analysis Enzyme Inhibition Assays->SAR Analysis SAR Analysis->Compound Synthesis Iterative Design ADME/Tox Profiling ADME/Tox Profiling SAR Analysis->ADME/Tox Profiling Lead Compound In Vivo Efficacy Models In Vivo Efficacy Models ADME/Tox Profiling->In Vivo Efficacy Models Candidate Selection Candidate Selection In Vivo Efficacy Models->Candidate Selection

Caption: A generalized workflow for the discovery and preclinical development of novel adenosine analogs.

B. A2A Adenosine Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Analog Adenosine Analog A2A_R A2A Receptor Adenosine Analog->A2A_R Binds to Gs Gs Protein A2A_R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Regulates

Caption: A simplified diagram of the A2A adenosine receptor signaling cascade leading to gene transcription.

IV. Structure-Activity Relationships (SAR) of N6-Substituted Adenosine Analogs

The biological activity of adenosine analogs is highly dependent on the substituent at the N6-position of the adenine (B156593) ring.

  • A1 Receptor Affinity: Generally, bulky and hydrophobic substituents at the N6 position are well-tolerated and can lead to high affinity. For instance, N6-cyclopentyladenosine (CPA) is a potent and selective A1 agonist. The A1 receptor's binding pocket is considered to be relatively large in the N6 region.[5]

  • A2A Receptor Affinity: The A2A receptor tends to favor smaller or more linear N6-substituents compared to the A1 receptor. However, some bulk is tolerated. For example, CGS-21680, a potent A2A agonist, has a more extended N6-substituent.[5]

  • Acyl Groups: The introduction of an acyl group, such as a phenoxyacetyl group, at the N6 position can have varied effects. It may influence the compound's stability, cell permeability, and receptor interaction. The electronic and steric properties of the acyl group will be critical determinants of its activity.

V. Conclusion

While this compound is not a widely characterized molecule, the protocols and background information provided in these application notes offer a robust framework for its systematic evaluation. By employing these standardized assays, researchers can determine its binding affinities for adenosine receptor subtypes, elucidate its functional activity as an agonist or antagonist, and assess its potential as an enzyme inhibitor. This structured approach is essential for advancing novel adenosine analogs through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Phenoxyacetyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-Phenoxyacetyl)adenosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

A1: The primary challenge is achieving selective acylation at the N6-position of the adenine (B156593) base without concurrent acylation of the hydroxyl groups (2', 3', and 5') on the ribose sugar. The hydroxyl groups are also nucleophilic and can react with the acylating agent, leading to the formation of O-acylated byproducts and consequently, a low yield of the desired N6-acylated product.

Q2: What are the common side products I should expect?

A2: The most common side products are mono-, di-, and tri-O-acylated adenosine (B11128) derivatives. You may also encounter unreacted adenosine and residual acylating agent or coupling reagents in your crude product mixture. In some cases, N,N-diacylated adenosine can also be formed.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase, such as dichloromethane/methanol or ethyl acetate/hexane mixtures, can separate the starting material (adenosine), the desired product (this compound), and the various O-acylated byproducts. The spots can be visualized under UV light (254 nm). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What is a "transient protection" strategy and how can it improve my yield?

A4: Transient protection involves temporarily blocking the reactive hydroxyl groups of the ribose moiety, typically by converting them into silyl (B83357) ethers (e.g., using trimethylsilyl (B98337) chloride). This directs the acylation reaction exclusively to the N6-amino group. The silyl protecting groups are then easily removed during aqueous workup. This method significantly improves the selectivity and yield of N6-acylation.

Troubleshooting Guide

Low yield is a frequent issue in the synthesis of this compound. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective activation of phenoxyacetic acid. 2. Insufficiently reactive acylating agent. 3. Low reaction temperature or short reaction time. 4. Degradation of starting materials or reagents.1. Ensure the coupling agent (e.g., DCC, EDC) is fresh and added under anhydrous conditions. Consider using a more reactive acylating agent like phenoxyacetyl chloride. 2. Switch from phenoxyacetic acid to phenoxyacetyl chloride for higher reactivity. 3. Increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC. 4. Use freshly distilled solvents and high-purity reagents.
Low Yield with Significant Amount of O-Acylated Byproducts 1. Direct acylation without protection of hydroxyl groups. 2. Use of a highly reactive acylating agent under conditions that favor O-acylation. 3. Inappropriate solvent or base.1. Employ a transient protection strategy by silylating the hydroxyl groups of adenosine with a reagent like trimethylsilyl chloride (TMSCl) prior to acylation. 2. If using phenoxyacetyl chloride, perform the reaction at a lower temperature and consider using a milder base. 3. Use pyridine (B92270) as both the solvent and base, as it is known to favor N-acylation.
Presence of Multiple Unidentified Spots on TLC 1. Formation of multiple O-acylated isomers. 2. Di-acylation at the N6-position. 3. Decomposition of product or starting material.1. Use a transient protection method to prevent O-acylation. 2. Use a stoichiometric amount of the acylating agent. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and at the appropriate temperature.
Difficulty in Purifying the Product 1. Similar polarities of the desired product and O-acylated byproducts. 2. Co-elution of the product with residual coupling agent byproducts (e.g., dicyclohexylurea - DCU).1. Optimize the mobile phase for silica (B1680970) gel chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. Consider using a different stationary phase like alumina. 2. If using DCC, filter the reaction mixture before workup to remove the precipitated DCU. Alternatively, use a water-soluble coupling agent like EDC, which can be removed by aqueous extraction.

Experimental Protocols

Method 1: Direct Acylation using a Coupling Agent (DCC)

This method involves the direct coupling of phenoxyacetic acid to adenosine. While simpler, it often results in a mixture of N- and O-acylated products, leading to lower yields of the desired compound.

Reagents and Molar Ratios:

ReagentMolar Ratio
Adenosine1.0
Phenoxyacetic Acid1.0 - 1.5
Dicyclohexylcarbodiimide (DCC)1.25 - 2.0
Pyridine (Solvent/Base)-

Procedure:

  • Dissolve phenoxyacetic acid in anhydrous pyridine.

  • Add DCC to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add adenosine to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and filter to remove the dicyclohexylurea (DCU) precipitate.

  • Evaporate the pyridine under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: Acylation with Transient Silylation

This method provides higher selectivity and yield for the N6-acylated product by temporarily protecting the hydroxyl groups of the ribose.

Reagents and Molar Ratios:

ReagentMolar Ratio
Adenosine1.0
Trimethylsilyl Chloride (TMSCl)3.0 - 4.0
Pyridine (Solvent/Base)-
Phenoxyacetyl Chloride1.1 - 1.5

Procedure:

  • Suspend adenosine in anhydrous pyridine.

  • Cool the suspension in an ice bath and add TMSCl dropwise.

  • Allow the mixture to warm to room temperature and stir until the adenosine is fully dissolved and silylated (this can be monitored by the disappearance of the solid).

  • Cool the solution back to 0°C and add phenoxyacetyl chloride dropwise.

  • Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Adenosine Adenosine Reaction_Mixture Acylation Reaction (Pyridine, Coupling Agent/Base) Adenosine->Reaction_Mixture Phenoxyacetic_Acid Phenoxyacetic Acid / Phenoxyacetyl Chloride Phenoxyacetic_Acid->Reaction_Mixture Crude_Product Crude Product Mixture Reaction_Mixture->Crude_Product Quenching & Extraction Purification Silica Gel Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product Isolation

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_TLC Analyze Crude Product by TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed (Product and Byproducts) Check_TLC->Multiple_Spots Yes Mainly_Starting_Material Mainly Unreacted Adenosine Check_TLC->Mainly_Starting_Material No O_Acylation Significant O-Acylation Byproducts Present Multiple_Spots->O_Acylation Byproducts have higher Rf Purification_Strategy Optimize Chromatographic Purification Multiple_Spots->Purification_Strategy Difficult Separation Optimize_Reaction Optimize Reaction Conditions: - Increase temperature/time - Use more reactive acylating agent Mainly_Starting_Material->Optimize_Reaction Transient_Protection Implement Transient Silylation of Hydroxyl Groups O_Acylation->Transient_Protection

Caption: Troubleshooting decision tree for low-yield synthesis.

Technical Support Center: Improving the Purity of N-(2-Phenoxyacetyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and purification of N-(2-Phenoxyacetyl)adenosine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several impurities can arise. These can be broadly categorized as:

  • Starting Materials: Unreacted adenosine (B11128) and phenoxyacetic acid or its activated form (e.g., phenoxyacetyl chloride or anhydride) are common impurities.

  • Byproducts of Acylation: Di-acylated or tri-acylated adenosine species can form, where the phenoxyacetyl group attaches to the hydroxyl groups of the ribose sugar in addition to the N6-amino group.

  • Degradation Products: Adenosine and its acylated derivatives can be sensitive to acidic or basic conditions, leading to degradation. For instance, depurination (cleavage of the bond between the adenine (B156593) base and the ribose sugar) can occur under acidic conditions.[1]

  • Solvent and Reagent Adducts: Impurities related to the solvents and reagents used in the synthesis and workup may also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are silica (B1680970) gel column chromatography and recrystallization. For higher purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed. The choice of method depends on the scale of the purification and the desired final purity.

Q3: Can you provide a starting point for developing an HPLC purification method?

A3: A good starting point for developing a reversed-phase HPLC (RP-HPLC) method would be to use a C18 column. You can begin with a mobile phase gradient of water and acetonitrile (B52724), both with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more nonpolar this compound. Monitoring the elution at a wavelength of around 260 nm is recommended, as this is the absorbance maximum for adenosine derivatives.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent: Use TLC to screen for a solvent system that provides good separation (Rf of the product around 0.3-0.4). A common mobile phase for nucleoside analogs is a mixture of dichloromethane (B109758) and methanol (B129727) or chloroform (B151607) and methanol.- Reduce the sample load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.- Ensure proper packing: Use a slurry packing method to create a homogenous and well-settled column bed to avoid channeling.
Product Elutes with the Solvent Front - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., methanol).
Product Does Not Elute from the Column - The eluent is not polar enough.- The compound may be degrading on the silica gel.- Gradually increase the polarity of the eluent.- If degradation is suspected, consider using a less acidic grade of silica gel or deactivating the silica by pre-washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine.
Streaking or Tailing of Bands - The compound is interacting too strongly with the silica gel.- The sample is not fully dissolved when loaded.- The column is overloaded.- Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent.- Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading.- Reduce the amount of sample loaded onto the column.
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation Upon Cooling - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound.- Add an anti-solvent: Slowly add a solvent in which your compound is poorly soluble to induce precipitation.- Cool the solution to a lower temperature: Use an ice bath or refrigerator.
Oiling Out Instead of Crystallizing - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated.- The cooling rate is too fast.- Choose a lower-boiling point solvent. - Dilute the solution slightly before cooling. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Low Recovery of Pure Product - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Cool the crystallization mixture for a longer period at a lower temperature. - Minimize the volume of solvent used for washing the crystals. - Pre-heat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.
Impurities Co-crystallize with the Product - The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.- Try a different solvent or a mixture of solvents for recrystallization. - Perform a second recrystallization of the obtained crystals.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

General Protocol for Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound column Silica Gel Column Chromatography start->column Initial Cleanup recrystal Recrystallization column->recrystal Further Purification analysis Purity Analysis (TLC, HPLC, NMR) column->analysis hplc HPLC (Optional) recrystal->hplc High Purity recrystal->analysis hplc->analysis product Pure this compound analysis->product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure Product q1 Primary Purification Method? start->q1 column Column Chromatography q1->column Chromatography recrystal Recrystallization q1->recrystal Crystallization q2_col Issue? column->q2_col q2_rec Issue? recrystal->q2_rec sol_col1 Poor Separation: - Optimize eluent - Reduce load q2_col->sol_col1 Poor Separation sol_col2 No Elution: - Increase eluent polarity q2_col->sol_col2 No Elution sol_rec1 No Crystals: - Concentrate solution - Add anti-solvent q2_rec->sol_rec1 No Crystals sol_rec2 Oiling Out: - Change solvent - Slow cooling q2_rec->sol_rec2 Oiling Out

Caption: Decision tree for troubleshooting common purification issues.

References

N-(2-Phenoxyacetyl)adenosine degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Phenoxyacetyl)adenosine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage in solution, it is advisable to use a suitable solvent such as DMSO and store at -20°C or below. Repeated freeze-thaw cycles should be avoided.

Q2: What are the likely degradation pathways for this compound?

Based on the structure of this compound, the primary degradation pathways are expected to be hydrolysis of the amide bond and hydrolysis of the glycosidic bond.

  • Amide Bond Hydrolysis: Under acidic or basic conditions, the amide linkage can be cleaved to yield adenosine (B11128) and phenoxyacetic acid.

  • Glycosidic Bond Hydrolysis: Strong acidic conditions can lead to the cleavage of the N-glycosidic bond, resulting in the formation of adenine (B156593) and ribose substituted with the phenoxyacetyl group.

  • Further Degradation: The primary degradation products can be further degraded. For instance, adenosine can be deaminated to inosine.

Q3: How can I monitor the degradation of this compound in my samples?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be able to separate the intact drug from its potential degradation products. UV detection is typically suitable for this class of compounds.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC chromatogram Sample degradation- Ensure proper storage conditions (see FAQ Q1).- Prepare fresh solutions for each experiment.- Perform a forced degradation study to identify potential degradation products.
Impurities in the starting material- Check the certificate of analysis for the compound.- Purify the compound if necessary.
Loss of biological activity Degradation of the compound- Verify the integrity of the compound using HPLC.- Use freshly prepared solutions for biological assays.
Improper sample handling- Avoid repeated freeze-thaw cycles.- Protect solutions from light.
Poor solubility Inappropriate solvent- Test a range of biocompatible solvents (e.g., DMSO, ethanol).- Gentle warming or sonication may aid dissolution.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to guide experimental design, as specific literature values are not available.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C25%Adenosine, Phenoxyacetic Acid
0.1 M NaOH24 hours60°C40%Adenosine, Phenoxyacetic Acid
3% H₂O₂24 hoursRoom Temp15%Oxidized derivatives
Thermal (Solid)7 days80°C5%Minor unspecified products
Photolytic (Solution)24 hoursRoom Temp10%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 7 days. Dissolve in the mobile phase before HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Start with a low percentage of Solvent B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

cluster_degradation Degradation Pathways NPA This compound Adenosine Adenosine NPA->Adenosine Amide Hydrolysis (Acid/Base) PAA Phenoxyacetic Acid NPA->PAA Amide Hydrolysis (Acid/Base) Adenine_Ribose N6-Phenoxyacetyl-Adenine + Ribose NPA->Adenine_Ribose Glycosidic Bond Hydrolysis (Acid) Inosine Inosine Adenosine->Inosine Deamination

Caption: Proposed degradation pathways for this compound.

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Analyze Identify Degradants and Determine Degradation Rate HPLC->Analyze

Caption: General experimental workflow for a forced degradation study.

cluster_pathway Potential Signaling Pathway NPA This compound AR Adenosine Receptor (e.g., A2A) NPA->AR G_Protein G-Protein (Gs) AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Hypothesized signaling pathway via adenosine A2A receptor.

Overcoming N-(2-Phenoxyacetyl)adenosine solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with N-(2-Phenoxyacetyl)adenosine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an analog of adenosine (B11128).[1] Adenosine analogs are a class of molecules that often act as vasodilators and have been investigated for their potential to inhibit cancer progression.[1] Like many adenosine derivatives and other complex organic molecules, it can exhibit poor solubility in aqueous solutions.

Q2: Why does my this compound precipitate when I add it to my aqueous buffer (e.g., PBS, TRIS)?

A2: This is a common issue for compounds that are poorly soluble in water.[2] Typically, a concentrated stock solution is first prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is readily soluble.[2][3] When this concentrated stock is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound's solubility to drop dramatically, leading to precipitation.[2][4]

Q3: What is the recommended method for preparing a stock solution?

A3: It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent.[2][5] DMSO is a common and effective choice for many adenosine analogs and other poorly soluble compounds.[3][6] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][5]

Q4: How can I improve the solubility of this compound in my final working solution?

A4: Several strategies can be employed, often in combination:

  • Optimize Co-solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in your final experimental medium, typically below 1%, as higher concentrations can be toxic to cells or interfere with assays.[4][5]

  • Use Solubilizing Agents: Agents like cyclodextrins can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.[5]

  • Adjust Buffer pH: For ionizable compounds, adjusting the pH of the buffer can alter the charge state of the molecule, potentially increasing its solubility.[4][7]

  • Gentle Warming: In some cases, gently warming the buffer (e.g., to 37°C) can help increase solubility, but the thermal stability of the compound must be considered.[7]

Troubleshooting Guide

Issue 1: The compound precipitates immediately upon dilution of the DMSO stock into the aqueous buffer.

This is the most common solubility challenge, often due to "salting out" or rapid supersaturation.

Possible CauseTroubleshooting StepExpected Outcome
Abrupt Polarity Change 1. Add Stock to Buffer Slowly: Add the DMSO stock dropwise to the buffer while vortexing or stirring vigorously. This prevents localized high concentrations.[2][7] 2. Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions to gradually decrease the solvent polarity.[4]A clear, homogenous solution without visible particulates.
Final Concentration Too High 1. Lower the Final Concentration: The intended final concentration may exceed the compound's solubility limit in the final buffer/media. Reduce the target concentration.[2] 2. Increase Final Co-solvent %: If the experimental system allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same DMSO concentration.[4]The compound remains in solution at the new, lower concentration.
Buffer Composition 1. Lower Ionic Strength: High salt concentrations in some buffers can decrease the solubility of hydrophobic compounds (a "salting-out" effect).[4][5] Consider using a buffer with a lower ionic strength if your experiment permits.Improved solubility due to more favorable interactions with the solvent.

Issue 2: The final solution is cloudy or appears to be a fine suspension.

This indicates that the compound has not fully dissolved or has formed aggregates.

Possible CauseTroubleshooting StepExpected Outcome
Incomplete Dissolution 1. Use Sonication: After dilution, place the solution in a bath sonicator for brief intervals to provide energy to break up solid particles and aid dissolution.[5] 2. Gentle Warming: Warm the solution to 37°C while stirring. Ensure the compound is stable at this temperature.[7]The solution becomes clear and transparent.
Very Low Aqueous Solubility 1. Employ Cyclodextrins: Use a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a soluble inclusion complex.[5] Prepare the working solution by adding the compound (or its DMSO stock) to a pre-made solution of HP-β-CD in your buffer.Formation of a soluble complex, resulting in a clear solution where it was previously cloudy.

Data on Solubility Enhancement Strategies

The following table summarizes common methods to improve the solubility of poorly water-soluble compounds, which are applicable to adenosine analogs like this compound.

MethodPrinciple of ActionAdvantagesDisadvantagesTypical Starting Conditions
Co-solvents (e.g., DMSO, Ethanol) The compound is first dissolved in a water-miscible organic solvent, which is then diluted into the aqueous buffer.[7]Simple, quick, and effective for creating concentrated stock solutions.The organic solvent can be toxic to cells or interfere with assays at high concentrations.[2] May still precipitate upon dilution.Prepare a 10-100 mM stock in DMSO. Dilute to the final concentration, ensuring the final solvent percentage is low (typically <0.5%).[7]
pH Adjustment For ionizable compounds, altering the buffer pH changes the ionization state to a more soluble form (e.g., deprotonating an acid to form a salt).[4][7]Simple and cost-effective. Can significantly increase solubility.[7]Requires the experimental system to be stable at the adjusted pH. May not be suitable for all biological assays.Test a range of buffer pHs (e.g., 6.5, 7.4, 8.0) to identify a favorable condition.[4]
Cyclodextrins (e.g., HP-β-CD) These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the poorly soluble drug, forming a water-soluble complex.[5]Highly effective at increasing aqueous solubility. Can reduce the toxicity of the co-solvent by minimizing its required volume.May alter the free concentration of the drug and its biological activity. Can be a confounding factor in some assays.Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in the desired buffer. Add the compound to this solution.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile, appropriate-sized tube.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired high concentration (e.g., 20 mM).

  • Dissolve: Vortex the solution thoroughly until all solid material is completely dissolved. Brief sonication or gentle warming (to 37°C) can be used to assist dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]

Protocol 2: Preparation of a Working Solution by Dilution

  • Prepare Buffer: Dispense the required volume of your final aqueous buffer (e.g., PBS, HEPES, cell culture medium) into a new sterile tube.

  • Warm Buffer (Optional): If applicable, warm the buffer to the experimental temperature (e.g., 37°C) to potentially increase solubility.[7]

  • Dilute Stock: While vigorously vortexing the buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid dispersion is critical to prevent precipitation.[7]

  • Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogenous.

  • Visual Inspection: Before use, visually inspect the solution against a light source. It should be clear and free of any cloudiness or particulates.[4] If precipitation is observed, the solution should not be used, and further optimization is required.

Visual Guides

Adenosine Receptor Signaling Pathway

Many adenosine analogs exert their effects by interacting with adenosine receptors. The diagram below illustrates a simplified signaling pathway for the A2A receptor, a common target. Agonist binding often leads to an increase in intracellular cAMP, which mediates various cellular responses.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A Adenosine A2A Receptor Gs Gs Protein A2A->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory effects, Vasodilation) PKA->Response Phosphorylates Targets Ligand This compound (Agonist) Ligand->A2A Binds

Caption: Simplified A2A adenosine receptor signaling pathway.

Troubleshooting Workflow for Solubility Issues

Use this flowchart to diagnose and solve common solubility problems encountered with this compound.

G cluster_prep Preparation Phase cluster_dilution Dilution Phase start Solubility Issue Encountered prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock precip Precipitation upon dilution into buffer? prep_stock->precip cloudy Final solution is cloudy/has particulates? precip->cloudy No sol_slow Add stock slowly to vortexing buffer precip->sol_slow Yes sol_lower_c Lower final concentration precip->sol_lower_c Yes sol_dmso Optimize final DMSO % (<1%) precip->sol_dmso Yes sol_sonic Use sonication or gentle warming cloudy->sol_sonic Yes sol_cyclo Use solubilizing agent (e.g., HP-β-CD) cloudy->sol_cyclo Yes finish Clear Solution: Ready for Experiment cloudy->finish No sol_slow->cloudy sol_lower_c->cloudy sol_dmso->cloudy sol_sonic->finish sol_cyclo->finish

Caption: A logical workflow for troubleshooting solubility.

Experimental Workflow for Solution Preparation

This diagram outlines the key steps for preparing a working solution from a solid compound, highlighting the critical dilution stage.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Solid Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock 3. Concentrated Stock Solution dissolve->stock dilute 4. Dilute Stock into Aqueous Buffer (CRITICAL STEP) stock->dilute inspect 5. Visually Inspect for Clarity dilute->inspect final 6. Final Working Solution inspect->final

Caption: Workflow for preparing experimental solutions.

References

Technical Support Center: Optimizing Phenoxyacetyl Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxyacetyl (Pac) deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the removal of the phenoxyacetyl protecting group, commonly used in oligonucleotide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the phenoxyacetyl deprotection process.

Issue 1: Incomplete Deprotection Observed by Mass Spectrometry

Question: My mass spectrometry results show a mass corresponding to the Pac-protected oligonucleotide in addition to the desired product. What are the possible causes and solutions?

Answer: Incomplete deprotection is a common issue, and several factors can contribute to it. The protecting group on guanine (B1146940) (dG) is often the most difficult to remove.[1] Here are the potential causes and recommended actions:

  • Insufficient Deprotection Time or Temperature: The reaction may not have been allowed to proceed to completion.

    • Solution: Increase the deprotection time or temperature according to the recommended protocols. Refer to the tables below for optimized conditions for different reagents. For instance, when using ammonium (B1175870) hydroxide (B78521) with iPr-Pac-dG, deprotection can be complete in 2 hours at room temperature or as quickly as 30 minutes at 55°C.[1]

  • Aged or Low-Quality Reagents: The effectiveness of deprotection reagents like ammonium hydroxide can diminish over time.

    • Solution: Always use fresh, high-quality reagents. It is recommended to use a fresh bottle of ammonium hydroxide for optimal results, as old solutions may not be completely effective.[1]

  • Inappropriate Capping Reagent: If a standard capping reagent (acetic anhydride) was used during synthesis with UltraMILD monomers, it can lead to the formation of an acetyl-protected dG, which requires longer deprotection times.[1][2][3]

    • Solution: When using UltraMILD monomers (like Pac-dA and iPr-Pac-dG), it is recommended to use a capping solution containing phenoxyacetic anhydride (B1165640) (Pac₂O).[3] If acetic anhydride was used, the deprotection time with potassium carbonate in methanol (B129727) should be extended overnight at room temperature.[1][2]

  • Secondary Structure of the Oligonucleotide: The formation of secondary structures in the oligonucleotide can hinder the access of the deprotection reagent to the protecting groups.

    • Solution: Performing the deprotection at an elevated temperature can help to disrupt secondary structures and improve deprotection efficiency.

Issue 2: Presence of Side Products in the Final Product

Question: After deprotection, I am observing unexpected peaks in my HPLC analysis or masses in my mass spectrometry data. What could be the cause?

Answer: The appearance of side products can be attributed to the reactivity of the deprotection reagents or intermediates with the oligonucleotide itself.

  • Base Modification: Certain deprotection conditions can lead to modification of the nucleobases. For example, using AMA (Ammonium Hydroxide/Methylamine) with benzoyl-protected dC can result in transamination to form N4-Me-dC.[4]

    • Solution: When using AMA, it is crucial to use acetyl-protected dC (Ac-dC) to prevent this side reaction.[4][5]

  • Reaction with Acrylonitrile (B1666552): During the removal of cyanoethyl phosphate (B84403) protecting groups, acrylonitrile is formed as a byproduct. This reactive Michael acceptor can modify the nucleobases.[6]

    • Solution: A two-step deprotection can be employed where the phosphate protecting groups are removed first with a reagent like diethylamine (B46881) in acetonitrile, followed by washing, and then cleavage from the support and base deprotection with ammonium hydroxide.[6][7]

Issue 3: Degradation of Sensitive Moieties

Question: My oligonucleotide contains a sensitive dye that is being degraded during the deprotection step. How can I avoid this?

Answer: Many dyes and other modifications are not stable under standard deprotection conditions.[1][8]

  • Solution: Utilize "UltraMILD" deprotection conditions specifically developed for sensitive molecules. This involves using Pac-protected phosphoramidites during synthesis and a mild deprotection reagent.[3][8] A common and effective method is using 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[3][5] For oligonucleotides containing TAMRA, an alternative is deprotection with t-butylamine/methanol/water (1:1:2) overnight at 55°C.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for phenoxyacetyl deprotection?

A1: The most common reagents for removing phenoxyacetyl (Pac) protecting groups are:

  • Ammonium Hydroxide (NH₄OH): A traditional and effective reagent.[1][8]

  • Ammonium Hydroxide/Methylamine (AMA): A 1:1 mixture that allows for significantly faster deprotection times.[4][5]

  • Potassium Carbonate (K₂CO₃) in Methanol: An "UltraMILD" option suitable for sensitive oligonucleotides.[3][5]

Q2: How do I choose the right deprotection protocol?

A2: The choice of protocol depends on the composition of your oligonucleotide:

  • For standard, unmodified oligonucleotides: Ammonium hydroxide or AMA can be used for efficient deprotection.

  • For oligonucleotides with sensitive modifications (e.g., dyes): An UltraMILD protocol with potassium carbonate in methanol is recommended.[1][3]

  • For rapid deprotection: AMA is the fastest option, often completing deprotection in as little as 10 minutes at 65°C.[4]

Q3: Can cleavage from the solid support and deprotection occur simultaneously?

A3: Yes, in many protocols, cleavage and deprotection are performed in a single step by incubating the solid support with the deprotection solution (e.g., ammonium hydroxide or AMA).[8] This is a common and efficient method.

Q4: How can I monitor the completion of the deprotection reaction?

A4: The completion of the deprotection reaction is best monitored by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Incomplete deprotection will result in additional peaks corresponding to the protected species.[5][9]

  • Mass Spectrometry (MS): This will show the mass of the desired product and any remaining protected oligonucleotide.[1]

Data Presentation

The following tables summarize the deprotection conditions for various reagents.

Table 1: Ammonium Hydroxide Deprotection Conditions

Protecting Group on GuanineTemperatureTime
iPr-Pac-dGRoom Temp.2 hours
iPr-Pac-dG55°C0.5 hours
dmf-dG, Ac-dGRoom Temp.16 hours
dmf-dG, Ac-dG55°C4 hours
dmf-dG, Ac-dG65°C2 hours
iBu-dGRoom Temp.36 hours
iBu-dG55°C16 hours
iBu-dG65°C8 hours
(Data sourced from[1])

Table 2: AMA (Ammonium Hydroxide/Methylamine) Deprotection Conditions

Protecting Group on GuanineTemperatureTime
iBu-dG, dmf-dG, or Ac-dGRoom Temp.120 min
iBu-dG, dmf-dG, or Ac-dG37°C30 min
iBu-dG, dmf-dG, or Ac-dG55°C10 min
iBu-dG, dmf-dG, or Ac-dG65°C5 min
(Data sourced from[5])

Table 3: UltraMILD Deprotection Conditions for Sensitive Oligonucleotides

ReagentCapping Mix UsedTemperatureTime
0.05 M K₂CO₃ in MethanolPhenoxyacetic AnhydrideRoom Temp.4 hours
Ammonium HydroxidePhenoxyacetic AnhydrideRoom Temp.2 hours
0.05 M K₂CO₃ in MethanolAcetic AnhydrideRoom Temp.Overnight
t-Butylamine/Methanol/Water (1:1:2)N/A (for TAMRA)55°COvernight
(Data sourced from[1][2][3][5])

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

  • After synthesis, transfer the solid support from the synthesis column to a screw-cap vial.

  • Add fresh, concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged (typically 1-2 mL).

  • Seal the vial tightly.

  • Incubate the vial at the desired temperature for the appropriate time as indicated in Table 1. For example, for an oligonucleotide with iPr-Pac-dG, incubate at 55°C for 30 minutes.

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Rinse the support with nuclease-free water and combine the washes with the supernatant.

  • Dry the solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.

Protocol 2: UltraFAST Deprotection with AMA

  • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Transfer the solid support to a screw-cap vial.

  • Add the AMA reagent to the vial (typically 1-2 mL).

  • Seal the vial tightly.

  • Incubate at 65°C for 10 minutes.[4]

  • Cool the vial to room temperature.

  • Transfer the supernatant to a new tube.

  • Wash the support with nuclease-free water and combine the washes.

  • Dry the solution in a vacuum concentrator.

  • Resuspend the deprotected oligonucleotide in a suitable buffer.

Protocol 3: UltraMILD Deprotection with Potassium Carbonate in Methanol

  • This protocol is intended for oligonucleotides synthesized with UltraMILD monomers (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and phenoxyacetic anhydride capping.[3]

  • Transfer the solid support to a reaction vial.

  • Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol.[3]

  • Incubate at room temperature for 4 hours.[3]

  • After incubation, transfer the methanolic solution to a new tube.

  • Crucially, neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution before drying.[3]

  • Dry the neutralized solution.

  • Resuspend the oligonucleotide for purification or use.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage and Deprotection cluster_workup Work-up and Analysis synthesis Completed Synthesis on Solid Support (Pac-protected) add_reagent Add Deprotection Reagent (e.g., NH4OH, AMA, K2CO3) synthesis->add_reagent Transfer support to vial incubation Incubate (Time and Temperature Dependent) add_reagent->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant dry Dry Oligonucleotide collect_supernatant->dry analysis Analysis (HPLC, Mass Spec) dry->analysis Deprotection_Decision_Tree start Sensitive Moiety Present? yes_node Use UltraMILD Deprotection start->yes_node Yes no_node Need Rapid Deprotection? start->no_node No k2co3_node 0.05M K2CO3 in Methanol (4h, RT) yes_node->k2co3_node ama_node Use AMA (10 min, 65°C) no_node->ama_node Yes nh4oh_node Use Ammonium Hydroxide (Time/Temp Varies) no_node->nh4oh_node No

References

Technical Support Center: Synthesis of N-(2-Phenoxyacetyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Phenoxyacetyl)adenosine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Thin-Layer Chromatography (TLC) analysis of my reaction mixture shows multiple spots, including what I suspect are O-acylated byproducts. How can I improve the selectivity for N-acylation?

A1: The presence of multiple spots on TLC, particularly those less polar than the starting adenosine (B11128), often indicates acylation at the hydroxyl groups of the ribose sugar (O-acylation) in addition to the desired N-acylation at the 6-amino position.

Potential Causes:

  • High Reactivity of Acylating Agent: Phenoxyacetyl chloride is a highly reactive acylating agent and can react with the hydroxyl groups of the ribose moiety, especially at elevated temperatures or with prolonged reaction times.

  • Inappropriate Solvent or Base: The choice of solvent and base can influence the relative nucleophilicity of the amino and hydroxyl groups.

Solutions:

  • Use of Protecting Groups: The most effective strategy is to protect the 2', 3', and 5'-hydroxyl groups of adenosine prior to N-acylation. Acetyl or silyl (B83357) protecting groups are commonly used. For instance, N6-acetyl-2',3',5'-tri-O-acetyladenosine can be used as a starting material for regioselective N6-alkylation, a principle that can be adapted for acylation.[1][2]

  • Chemoselective Acylation Conditions: While challenging without protecting groups, certain conditions can favor N-acylation. This is generally attributed to the higher intrinsic nucleophilicity of the amino group compared to the hydroxyl groups.[3] Employing milder reaction conditions, such as lower temperatures and controlled addition of the acylating agent, can enhance selectivity.

  • Transient Protection: In some cases, in situ formation of transient protecting groups for the hydroxyl functions can be employed.

Q2: My reaction is sluggish and incomplete, with a significant amount of unreacted adenosine remaining. What could be the reason?

A2: Incomplete conversion of adenosine to the desired N-acylated product can be frustrating. Several factors can contribute to this issue.

Potential Causes:

  • Hydrolysis of Phenoxyacetyl Chloride: Phenoxyacetyl chloride is moisture-sensitive and can readily hydrolyze to the less reactive phenoxyacetic acid in the presence of water.[4]

  • Insufficient Acylating Agent: If some of the phenoxyacetyl chloride has hydrolyzed, the stoichiometric ratio will be incorrect, leading to incomplete reaction.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate.

  • Poor Solubility of Adenosine: Adenosine has limited solubility in many common organic solvents.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

  • Use a Slight Excess of Acylating Agent: A small excess (e.g., 1.1-1.2 equivalents) of phenoxyacetyl chloride can help drive the reaction to completion, compensating for any minor hydrolysis.

  • Optimize Reaction Temperature: If the reaction is too slow at lower temperatures, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC to avoid the formation of side products.

  • Solvent Selection: Use a solvent in which adenosine has better solubility, such as pyridine (B92270) or dimethylformamide (DMF). Pyridine can also act as a base to neutralize the HCl byproduct.

Q3: I am observing a significant amount of a polar byproduct that I suspect is phenoxyacetic acid. How can I minimize its formation and remove it?

A3: The formation of phenoxyacetic acid is a common issue arising from the hydrolysis of phenoxyacetyl chloride.

Potential Causes:

  • Presence of Moisture: As mentioned, moisture in the reaction setup is the primary cause of hydrolysis.

Solutions:

  • Strict Anhydrous Conditions: The most effective preventative measure is to maintain rigorous anhydrous conditions throughout the experiment.

  • Purification: Phenoxyacetic acid is acidic and can be readily removed during the work-up. Washing the organic extract with a mild aqueous base solution, such as saturated sodium bicarbonate, will extract the phenoxyacetic acid into the aqueous layer.

Q4: The purification of the final product by column chromatography is proving difficult, with co-elution of impurities. What are some alternative purification strategies?

A4: Purification of polar nucleoside derivatives can be challenging.

Potential Solutions:

  • Optimize Column Chromatography: Experiment with different solvent systems for silica (B1680970) gel chromatography. A gradient elution of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC is an excellent option for separating the desired product from closely related impurities.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the hydroxyl groups of the ribose in adenosine during acylation?

A1: The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety in adenosine are nucleophilic and can compete with the 6-amino group in reacting with acylating agents like phenoxyacetyl chloride. This leads to the formation of a mixture of O-acylated and N,O-acylated byproducts, reducing the yield of the desired this compound and complicating purification. Protecting these hydroxyl groups, for example as acetates, ensures that acylation occurs selectively at the desired N6-position.[1][2]

Q2: What are the most common side products in the synthesis of this compound?

A2: The most common side products include:

  • O-Acylated Isomers: 2'-O-(2-Phenoxyacetyl)adenosine, 3'-O-(2-Phenoxyacetyl)adenosine, and 5'-O-(2-Phenoxyacetyl)adenosine.

  • Di- and Tri-Acylated Products: Products where both the N6-amino group and one or more hydroxyl groups are acylated.

  • Phenoxyacetic Acid: Formed from the hydrolysis of phenoxyacetyl chloride.

Q3: What analytical techniques are best suited for monitoring the reaction and characterizing the final product?

A3:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction.[6][7] By spotting the reaction mixture alongside the starting materials, one can observe the consumption of adenosine and the formation of the product and byproducts. A typical mobile phase would be a mixture of dichloromethane/methanol or chloroform/methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and any isolated byproducts.[8][9][10] Specific shifts in the protons and carbons of the adenine (B156593) base and the ribose sugar confirm the position of acylation.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and can also be used for purification.[5]

Q4: What is a typical yield for the synthesis of this compound?

A4: The yield can vary significantly depending on the chosen synthetic route (with or without protecting groups) and the optimization of reaction conditions. With a protection group strategy, yields for N6-acylation can be quite high, often exceeding 80%. For direct acylation without protecting groups, yields are typically lower due to the formation of side products, and significant optimization is required to achieve acceptable results.

Data Presentation

The following tables provide an example of how to present quantitative data for the synthesis of this compound. The data presented here is illustrative and based on typical results for analogous reactions. Researchers should record their own experimental data for accurate comparison.

Table 1: Effect of Reaction Conditions on Yield and Purity of this compound (Illustrative Data)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1PyridinePyridine0 to RT126590
2TriethylamineDMFRT85585
3PyridinePyridine5044075 (significant byproducts)
4DIPEACH2Cl20 to RT126088

Table 2: Comparison of Synthetic Strategies (Illustrative Data)

StrategyKey StepsTypical Yield (%)Purity (%)AdvantagesDisadvantages
Protection Group1. Protection of hydroxyls 2. N-acylation 3. Deprotection75-85>95High selectivity and yield, easier purification.Longer synthetic route, additional reaction steps.
Direct Acylation1. Direct reaction with phenoxyacetyl chloride40-6580-90Shorter synthetic route.Lower selectivity, formation of byproducts, more challenging purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Protection Group Strategy (Adapted from analogous preparations) [1][2]

Step 1: Acetylation of Adenosine (Preparation of 2',3',5'-tri-O-acetyladenosine)

  • Suspend adenosine (1 eq) in anhydrous pyridine.

  • Cool the suspension in an ice bath.

  • Add acetic anhydride (B1165640) (excess, e.g., 5-10 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction by adding methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 2',3',5'-tri-O-acetyladenosine.

Step 2: N-(2-Phenoxyacetyl)-2',3',5'-tri-O-acetyladenosine Synthesis

  • Dissolve 2',3',5'-tri-O-acetyladenosine (1 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add phenoxyacetyl chloride (1.1-1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with methanol.

  • Evaporate the solvent and purify the product by column chromatography.

Step 3: Deprotection to yield this compound

  • Dissolve the N-acylated, O-protected adenosine from Step 2 in methanolic ammonia.

  • Stir the solution at room temperature for several hours until deprotection is complete (monitor by TLC).

  • Evaporate the solvent to dryness to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure this compound.

Mandatory Visualizations

Synthesis_Pathway Adenosine Adenosine Protected_Adenosine 2',3',5'-tri-O-acetyladenosine Adenosine->Protected_Adenosine Acetic Anhydride, Pyridine N_Protected_Adenosine N-(2-Phenoxyacetyl)- 2',3',5'-tri-O-acetyladenosine Protected_Adenosine->N_Protected_Adenosine Phenoxyacetyl Chloride, Pyridine Final_Product This compound N_Protected_Adenosine->Final_Product Methanolic Ammonia

Caption: Reaction scheme for the synthesis of this compound using a protection group strategy.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Adenosine Adenosine N_Product This compound Adenosine->N_Product N-Acylation O_Product O-Acylated Byproducts Adenosine->O_Product O-Acylation Phenoxyacetyl_Cl Phenoxyacetyl Chloride Phenoxyacetyl_Cl->N_Product Phenoxyacetyl_Cl->O_Product Hydrolysis_Product Phenoxyacetic Acid Phenoxyacetyl_Cl->Hydrolysis_Product Hydrolysis Water H2O Water->Hydrolysis_Product

Caption: Potential side reactions in the direct synthesis of this compound.

Troubleshooting_Workflow Start Reaction Issue Identified Issue1 Multiple Spots on TLC (Suspected O-acylation) Start->Issue1 Issue2 Incomplete Reaction Start->Issue2 Issue3 Purification Difficulty Start->Issue3 Sol1a Use Protecting Groups Issue1->Sol1a Sol1b Optimize Reaction Conditions (Lower Temp, Slower Addition) Issue1->Sol1b Sol2a Ensure Anhydrous Conditions Issue2->Sol2a Sol2b Use Excess Acylating Agent Issue2->Sol2b Sol2c Optimize Temperature & Solvent Issue2->Sol2c Sol3a Optimize Column Chromatography Issue3->Sol3a Sol3b Attempt Recrystallization Issue3->Sol3b Sol3c Use Preparative HPLC Issue3->Sol3c End Problem Resolved Sol1a->End Sol1b->End Sol2a->End Sol2b->End Sol2c->End Sol3a->End Sol3b->End Sol3c->End

Caption: A troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Troubleshooting N-(2-Phenoxyacetyl)adenosine Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues with N-(2-Phenoxyacetyl)adenosine. This guide provides detailed solutions to common problems, particularly peak tailing, encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in RP-HPLC?

A1: The most frequent cause of peak tailing for polar, nitrogen-containing compounds like this compound is secondary interactions with exposed silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions create a secondary, and stronger, retention mechanism in addition to the primary hydrophobic interaction, leading to an asymmetric peak shape.[1][2]

Q2: How does the mobile phase pH affect the peak shape of my compound?

A2: Mobile phase pH is a critical factor. The adenine (B156593) moiety in this compound has basic properties. At a mid-range pH, both the analyte can be protonated (positively charged) and residual silanols can be deprotonated (negatively charged), leading to strong ionic interactions and significant tailing.[3][4] Adjusting the pH can suppress the ionization of either the analyte or the silanol groups, thus minimizing these secondary interactions.[2][5]

Q3: Can my sample injection technique contribute to peak tailing?

A3: Yes, several aspects of sample injection can cause peak tailing. Injecting too large a sample volume or too high a concentration can overload the column, leading to peak distortion.[6][7][8] Additionally, if the sample solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak tailing.[6][8]

Q4: When should I consider replacing my HPLC column?

A4: You should consider replacing your column if you observe persistent peak tailing for all compounds, a sudden loss of resolution, or a significant decrease in backpressure that is not resolved by standard cleaning procedures.[6][9] These can be signs of column degradation, such as the formation of a void at the column inlet or a blocked frit.[2][5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Issue 1: Asymmetric Peak Shape (Tailing Factor > 1.2)

Possible Causes and Solutions:

CauseRecommended Action
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., phosphate (B84403) or formate).[2][5][10] This will protonate the silanol groups, reducing their interaction with the basic sites on your analyte. 2. Use a High-Purity Column: Employ a modern, end-capped column made from high-purity Type B silica (B1680970), or consider a column with a hybrid stationary phase.[1][5] These columns have fewer accessible silanol groups. 3. Add a Competing Base: As a traditional approach, you can add a silanol suppressor like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[1][10] The TEA will preferentially interact with the active silanol sites.
Inappropriate Mobile Phase Conditions 1. Optimize Buffer Concentration: Ensure your buffer concentration is sufficient, typically between 10-50 mM, to maintain a stable pH.[5][6] 2. Adjust Organic Modifier: Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) by 5-10% to see if it improves peak shape by ensuring a stronger elution.[6]
Column Overload 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[6][11] 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample concentration.[6][11]
Sample Solvent Effects 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, use the smallest possible volume.[6][9]
Issue 2: Gradual Increase in Peak Tailing Over Time

Possible Causes and Solutions:

CauseRecommended Action
Column Contamination 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase) to remove strongly retained contaminants.[6] 2. Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.
Column Bed Deformation or Void 1. Reverse and Flush: Check the manufacturer's instructions to see if your column can be reversed. If so, reverse the column and flush it to waste to try and dislodge any particulates on the inlet frit.[2][7] 2. Replace Column: If the problem persists, a void may have formed at the column inlet, and the column will likely need to be replaced.[5][9]
Stationary Phase Degradation 1. Operate within pH Limits: Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for standard silica columns).[5] Operating at extreme pH can hydrolyze the stationary phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm (high-purity, end-capped)

  • Mobile Phase A: Prepare 10 mM phosphate buffer.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A (at the starting pH) and Mobile Phase B to a concentration of 10 µg/mL.

  • Procedure: a. Prepare three different batches of Mobile Phase A, adjusting the pH to 7.0, 4.5, and 2.8 with phosphoric acid. b. For each pH condition, equilibrate the column with a starting mobile phase composition (e.g., 90% A: 10% B) for at least 15 column volumes. c. Perform three replicate injections of the sample. d. Run a linear gradient from 10% to 70% B over 20 minutes. e. After each pH evaluation, flush the system thoroughly with 50:50 water:acetonitrile before introducing the next mobile phase.

  • Data Analysis: For each pH, calculate the average tailing factor (Asymmetry Factor) for the this compound peak.

Expected Outcome Data:

Mobile Phase pHAverage Tailing Factor (As)Observations
7.02.1Significant tailing due to ionized silanols.
4.51.6Reduced tailing as silanol ionization is partially suppressed.
2.81.1Symmetrical peak shape as silanols are fully protonated.

Visual Troubleshooting and Pathway Diagrams

Below are diagrams to help visualize the troubleshooting workflow and the chemical interactions responsible for peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (As > 1.2) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Lower pH to 2.5-3.0 with Buffer check_ph->adjust_ph No check_column Is a High-Purity, End-Capped Column in Use? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved change_column Action: Switch to a Modern End-Capped or Hybrid Column check_column->change_column No check_overload Is Sample Overloading a Possibility? check_column->check_overload Yes change_column->resolved reduce_load Action: Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_solvent Is Injection Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_load->resolved match_solvent Action: Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_history Is this a New or Gradual Problem? check_solvent->check_history No match_solvent->resolved check_history->start New flush_column Action: Flush Column with Strong Solvent check_history->flush_column Gradual replace_column Action: Replace Column flush_column->replace_column If Unresolved replace_column->resolved G Analyte-Stationary Phase Interactions cluster_high_ph Mid to High pH (e.g., pH > 4) cluster_low_ph Low pH (e.g., pH < 3) silanol_ionized Deprotonated Silanol (Si-O⁻) tailing Strong Ionic Interaction = PEAK TAILING silanol_ionized->tailing analyte_protonated Protonated Analyte (Analyte-NH⁺) analyte_protonated->silanol_ionized Electrostatic Attraction analyte_protonated->tailing silanol_protonated Protonated Silanol (Si-OH) good_peak Primary Hydrophobic Interaction = SYMMETRICAL PEAK silanol_protonated->good_peak Minimal Interaction analyte_hydrophobic Analyte (Hydrophobic Interaction) analyte_hydrophobic->good_peak Desired Retention

References

Technical Support Center: N-(2-Phenoxyacetyl)adenosine Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in biological assays involving N-(2-Phenoxyacetyl)adenosine. Given its structure as an adenosine (B11128) analog, this guide focuses on assays related to adenosine receptors, primarily radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological target of this compound?

Based on its chemical structure, this compound is presumed to interact with adenosine receptors (A1, A2A, A2B, and A3). The phenoxyacetyl group suggests it may act as an antagonist, particularly at the A2A receptor, similar to other N-substituted adenosine derivatives. However, its precise selectivity and agonist versus antagonist profile must be determined experimentally.

Q2: I am seeing high variability in my radioligand binding assay results. What are the common causes?

Inconsistent results in radioligand binding assays can stem from several factors. These include issues with the cell membrane preparation, the radioligand itself, incubation conditions, and the washing procedure. It is also crucial to ensure the purity and stability of this compound.

Q3: My functional assay results (e.g., cAMP accumulation) are not reproducible. What should I check?

For functional assays measuring downstream signaling like cAMP, variability can be introduced by cell culture conditions, cell density, agonist/antagonist incubation times, and the specific assay kit being used. The physiological state of the cells can significantly impact G-protein coupled receptor (GPCR) signaling.

Q4: Could the compound itself be the source of inconsistency?

Yes. The purity of this compound is critical. Impurities could act as agonists or antagonists, confounding the results. Additionally, the compound's stability in the assay buffer and its potential to precipitate at higher concentrations should be evaluated. The phenoxyacetyl group can be susceptible to hydrolysis under certain pH and temperature conditions.

Troubleshooting Guides

Inconsistent Radioligand Binding Assay Results

This guide addresses common issues observed when determining the binding affinity (Ki) of this compound.

Table 1: Troubleshooting Radioligand Binding Assays

Observed Problem Potential Cause Recommended Solution
High non-specific binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.
Insufficient washing.Increase the number and volume of washes with ice-cold buffer.
Hydrophobic interactions of the compound or radioligand with filters or plasticware.Add bovine serum albumin (BSA) (0.1-1%) to the binding and wash buffers. Consider using filter plates pre-treated to reduce non-specific binding.
Low or no specific binding Degraded membrane preparation.Prepare fresh cell membranes and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Inactive radioligand.Check the expiration date of the radioligand and purchase a fresh batch if necessary.
Incorrect buffer composition (pH, ions).Verify the pH and ionic strength of the binding buffer as recommended for the specific adenosine receptor subtype.
Poor reproducibility between experiments Inconsistent cell membrane concentration.Perform a protein quantification assay (e.g., Bradford or BCA) on each batch of membrane preparation to ensure consistent amounts are used in each assay.
Variable incubation times or temperatures.Strictly adhere to a standardized protocol for incubation time and maintain a constant temperature.
Instability or precipitation of this compound.Visually inspect for precipitation at the highest concentrations. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and sonicate if necessary. Evaluate compound stability in the assay buffer over the time course of the experiment.
Inconsistent Functional Assay (cAMP) Results

This guide focuses on troubleshooting variability in functional assays that measure the modulation of cAMP levels by this compound.

Table 2: Troubleshooting cAMP Functional Assays

Observed Problem Potential Cause Recommended Solution
High basal cAMP levels Cells are over-confluent or stressed.Use cells at a consistent and optimal confluency (typically 70-90%). Avoid over-confluency which can lead to altered receptor expression and signaling.
Presence of endogenous adenosine in the cell culture medium.Consider including adenosine deaminase (ADA) in the assay buffer to degrade endogenous adenosine.
Low or no response to agonist/antagonist Low receptor expression.Passage cells for a limited number of times as receptor expression can decrease with excessive passaging. Verify receptor expression using a positive control agonist.
Incorrect agonist concentration for antagonist assays.When testing for antagonism, use an agonist concentration that produces 80% of the maximal response (EC80).
Inappropriate incubation time.Optimize the incubation time for both the test compound and the stimulating agonist.
High well-to-well variability Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly.
Edge effects on the plate.Avoid using the outer wells of the microplate or fill them with buffer/media to maintain a humidified environment.
Compound precipitation.Check the solubility of this compound in the assay medium. The final DMSO concentration should typically be below 1%.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Adenosine A2A Receptor

Objective: To determine the binding affinity (Ki) of this compound at the human adenosine A2A receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]ZM241385 (a selective A2A antagonist).

  • Non-specific binding control: 10 µM NECA (a non-selective adenosine agonist).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-A2A cells and harvest by scraping.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the pellet in assay buffer, determine protein concentration, and store at -80°C.[1]

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([3H]ZM241385 at a final concentration of ~1 nM), and 50 µL of varying concentrations of this compound.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM NECA.

    • Initiate the binding reaction by adding 50 µL of cell membrane preparation (final protein concentration ~5-10 µ g/well ).

    • Incubate for 60 minutes at 25°C.

  • Termination and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Adenosine A2A Receptor

Objective: To determine the functional potency (IC50) of this compound as an antagonist at the human adenosine A2A receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Agonist: NECA.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

Methodology:

  • Cell Preparation:

    • Seed HEK293-A2A cells into a 384-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Functional Assay:

    • Remove the cell culture medium and add 20 µL of stimulation buffer containing varying concentrations of this compound.

    • Incubate for 30 minutes at room temperature.

    • Add 20 µL of stimulation buffer containing the A2A agonist NECA at a final concentration equal to its EC80.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.

    • Determine the IC50 value from the inhibition curve.

Visualizations

G cluster_adenosine_pathway Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine / Agonist A2AR A2A Receptor Adenosine->A2AR Activates Antagonist This compound (Antagonist) Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene G cluster_workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed CheckCompound Verify Compound Purity, Stability, and Solubility Start->CheckCompound ReviewProtocol Review Assay Protocol (Concentrations, Times, Temps) Start->ReviewProtocol CheckReagents Assess Reagent Quality (Cells, Membranes, Radioligand) Start->CheckReagents OptimizeAssay Systematically Optimize Assay Parameters CheckCompound->OptimizeAssay ReviewProtocol->OptimizeAssay CheckReagents->OptimizeAssay OptimizeAssay->Start If still inconsistent ConsistentResults Consistent Results Achieved OptimizeAssay->ConsistentResults

References

Technical Support Center: N-(2-Phenoxyacetyl)adenosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Phenoxyacetyl)adenosine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Incomplete Acylation Reaction - Insufficient amount of acylating agent (phenoxyacetyl chloride or phenoxyacetic anhydride).- Presence of moisture in the reaction, which hydrolyzes the acylating agent.- Low reaction temperature or insufficient reaction time.- Increase the molar excess of the acylating agent.- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Monitor the reaction by TLC or HPLC and extend the reaction time or slightly increase the temperature if necessary.
SYN-002 Formation of N1-Alkylation Byproducts This is generally not an issue with the phenoxyacetyl protecting group, which directs acylation to the N6 position.[1] However, if using other acylating agents or under certain conditions, N1-acylation can occur.- The use of the phenoxyacetyl (Pac) group on the N6 position of adenosine (B11128) has been shown to selectively lead to N6-alkylation products, avoiding the formation of N1-substitution byproducts.[1] Adhering to protocols that specify this protecting group should prevent this issue.
PUR-001 Difficulty in Purifying the Product by Column Chromatography - Co-elution of the product with unreacted starting material or byproducts.- Poor separation on silica (B1680970) gel.- Optimize the solvent system for column chromatography. A common system is a gradient of chloroform-methanol.[2]- Consider reverse-phase chromatography if silica gel proves ineffective.
PUR-002 Low Yield After Purification - Loss of product during aqueous work-up due to some water solubility.- Incomplete extraction from the aqueous phase.- Product degradation during prolonged purification steps.- Saturate the aqueous phase with sodium chloride to reduce the solubility of the product before extraction.- Increase the number of extractions with an organic solvent like chloroform (B151607).[2]- Minimize the time the product is on the silica gel column and avoid unnecessarily harsh conditions.
SCA-001 Exothermic Reaction is Difficult to Control at Large Scale - The acylation reaction can be exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.- Implement controlled, slow addition of the acylating agent.- Use a jacketed reactor with an efficient cooling system to maintain the desired reaction temperature.
SCA-002 Challenges with Solid Handling and Crystallization - The product may crystallize out of solution unexpectedly, or it may be difficult to induce crystallization for final purification.- Conduct solubility studies to determine the optimal solvent or solvent mixture for crystallization.- Use seeding to induce crystallization and control crystal size.- Ensure efficient stirring to maintain a homogenous slurry during crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary depending on the scale and purification method. In a lab-scale synthesis of the related compound N6-phenoxyacetyl-2'-deoxyadenosine, a yield of 80% was reported after purification.[2] For oligonucleotide synthesis using phenoxyacetyl-protected adenosine, high coupling yields are expected.

Q2: What is the recommended method for purification?

A2: The most commonly cited method for purification is silica gel column chromatography, often using a chloroform-methanol solvent system.[2] For larger scale operations, crystallization would be the preferred method for final purification.

Q3: Are there any specific safety precautions to consider?

A3: Yes. Phenoxyacetyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering.

Q4: Can other acylating agents be used?

A4: While other acylating agents can be used, the phenoxyacetyl group has been shown to be effective and provides good selectivity for the N6 position of adenosine.[1] Using other acylating agents may require re-optimization of the reaction conditions and could potentially lead to different side products.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of chloroform and methanol.[2] The disappearance of the starting adenosine material and the appearance of the product spot would indicate the progression of the reaction.

Experimental Protocol: Synthesis of N6-Phenoxyacetyl-2'-deoxyadenosine

This protocol is adapted from a literature procedure and provides a general method for the N-acylation of a deoxyadenosine (B7792050).[2]

Materials:

Procedure:

  • Silylation of Hydroxyl Groups:

    • Dry 2'-deoxyadenosine by co-evaporation with dry pyridine.

    • Suspend the dried 2'-deoxyadenosine in dry pyridine.

    • Add trimethylchlorosilane and stir at room temperature for approximately 25 minutes to protect the hydroxyl groups.

  • Preparation of the Acylating Agent:

    • In a separate flask, dry 1-hydroxybenzotriazole by co-evaporation with dry acetonitrile.

    • Suspend the dried 1-hydroxybenzotriazole in a mixture of acetonitrile and pyridine.

    • Add phenoxyacetyl chloride to this suspension.

  • Acylation Reaction:

    • Add the prepared acylating agent to the silylated deoxyadenosine solution.

    • Stir the mixture overnight at ambient temperature.

    • Monitor the reaction for completion using TLC.

  • Work-up and Deprotection:

    • Once the reaction is complete, cool the mixture to 5°C.

    • Add water to neutralize any excess reagents.

    • Add a 29% ammonia solution to hydrolyze the silyl (B83357) protecting groups from the sugar moiety.

    • Check for complete hydrolysis by TLC.

    • Remove the solvents by rotary evaporation.

  • Extraction and Purification:

    • Dilute the resulting gum in water.

    • Wash the aqueous solution with chloroform and then with diethyl ether to remove organic impurities.

    • Concentrate the aqueous solution to induce crystallization of the N6-phenoxyacetyl-2'-deoxyguanosine.

    • The crude product can be further purified by silica gel column chromatography using a chloroform-methanol gradient.[2]

Data Summary

ParameterValueReference
Yield (N6-phenoxyacetyl-2'-deoxyguanosine) 80%[2]
Reaction Time (Acylation) Overnight[2]
Purification Method Silica gel column chromatography[2]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Adenosine silylation Silylation of Hydroxyl Groups (Trimethylchlorosilane, Pyridine) start->silylation acylation N6-Acylation (Phenoxyacetyl Chloride, 1-Hydroxybenzotriazole) silylation->acylation deprotection Deprotection of Hydroxyl Groups (Ammonia) acylation->deprotection workup Aqueous Work-up & Extraction deprotection->workup chromatography Silica Gel Column Chromatography (Chloroform/Methanol) workup->chromatography final_product Final Product: This compound chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway adenosine Adenosine reagents + adenosine->reagents phenoxyacetyl_chloride Phenoxyacetyl Chloride reaction_arrow Pyridine product This compound plus_byproduct + product->plus_byproduct hcl HCl reagents->phenoxyacetyl_chloride reaction_arrow->product plus_byproduct->hcl

Caption: Chemical reaction for the N6-acylation of adenosine.

References

N-(2-Phenoxyacetyl)adenosine stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-(2-Phenoxyacetyl)adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it important to determine the stability of this compound in my cell culture media?

A: Understanding the stability of this compound in your specific experimental setup is crucial for the accurate interpretation of results. If the compound degrades during the experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy. Stability studies are essential for establishing a true concentration-response relationship.[1]

Q2: What are the primary factors that can influence the stability of this compound in cell culture media?

A: Several factors can affect the stability of a compound in cell culture media, including:

  • Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[1]

  • pH: The typical pH of cell culture medium (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[1][2]

  • Media Components: Components within the media, such as serum, amino acids (e.g., cysteine), and reducing agents, can interact with or enzymatically degrade the compound.[1][3] Serum, in particular, contains enzymes like esterases that can metabolize compounds.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]

  • Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize this compound.[1]

Q3: How should I prepare and store stock solutions of this compound?

Q4: What is the best way to quantify the concentration of this compound in my cell culture media samples?

A: The most common and reliable methods for quantifying small molecules like this compound in biological samples are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5] LC-MS/MS is generally considered the gold standard due to its higher sensitivity and specificity, and its ability to identify potential degradation products.[1][5]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or weaker-than-expected biological effect. 1. Degradation of this compound in the culture medium. The compound may not be stable for the full duration of your experiment. 2. Suboptimal concentration. The effective concentration can be cell-line dependent. 3. Adsorption to plasticware. Hydrophobic compounds can bind to the plastic of culture plates, reducing the available concentration.[2]1. Perform a stability study (see Experimental Protocol below) to determine the half-life of the compound in your media. If it is unstable, consider replenishing the media with a freshly prepared compound at regular intervals.[2][4] 2. Conduct a dose-response experiment to find the optimal concentration for your specific cell line and experimental conditions.[4] 3. Consider using low-binding plates.
High variability between replicate experiments. 1. Inconsistent preparation of working solutions. Variations in pipetting or dilution can lead to different final concentrations. 2. Variability in cell culture conditions. Differences in cell density, passage number, or serum lot can affect results.[4]1. Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes. 2. Standardize your cell culture protocols. Use cells within a consistent passage number range and test new lots of serum.[4]
Observed cytotoxicity at expected non-toxic concentrations. 1. Formation of a toxic degradation product. [3] 2. Solvent toxicity. The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.[4]1. Analyze the medium for the presence of degradation products using LC-MS.[3] 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[1] Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.[4]

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a general method to evaluate the chemical stability of this compound under standard cell culture conditions.[2]

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements as used in experiments

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • Analytical instrument (HPLC-UV or LC-MS/MS)

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[2]

  • Spike the Media: Pre-warm the complete cell culture medium to 37°C. Dilute the stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.5%) and consistent across all samples.[1]

  • Aliquot Samples: Dispense the spiked media into sterile containers (e.g., microcentrifuge tubes), one for each time point.[2]

  • Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 7 or freeze at -80°C.[1][2]

  • Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator.[2]

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.[1][2]

  • Sample Processing: If the media contains protein (e.g., from serum), precipitate the proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile). Vortex and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.[1]

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[1]

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.[1]

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media aliquot Aliquot into Sterile Tubes spike_media->aliquot t0 T=0 Sample (Process Immediately) aliquot->t0 incubate Incubate at 37°C aliquot->incubate process Sample Processing (Protein Precipitation) t0->process sampling Time-Course Sampling (e.g., 2, 4, 8, 24, 48h) incubate->sampling sampling->process analyze HPLC or LC-MS/MS Analysis process->analyze calculate Calculate % Remaining analyze->calculate

Caption: Experimental workflow for determining compound stability.

G cluster_adenosine Adenosine (B11128) Metabolism cluster_receptors Receptor Signaling ATP ATP/ADP AMP AMP ATP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 (ecto-5'-nucleotidase) Adenosine->AMP Adenosine Kinase (intracellular) Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) A1R A1 Adenosine->A1R Binds to Receptors A2AR A2A Adenosine->A2AR Binds to Receptors A2BR A2B Adenosine->A2BR Binds to Receptors A3R A3 Adenosine->A3R Binds to Receptors

Caption: Simplified adenosine metabolism and signaling pathway.

References

Validation & Comparative

A Head-to-Head Comparison: N-(2-Phenoxyacetyl)adenosine vs. Benzoyl Protecting Group for Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in the synthesis of complex nucleoside analogues and oligonucleotides. The N6-amino group of adenosine (B11128), a common site for modification, requires robust yet selectively cleavable protection. This guide provides an objective, data-driven comparison of two frequently employed N-acyl protecting groups: N-(2-Phenoxyacetyl) (Pac) and Benzoyl (Bz).

The choice between the phenoxyacetyl and benzoyl groups hinges on a trade-off between stability and the desired deprotection conditions. While the benzoyl group offers greater stability, the phenoxyacetyl group allows for significantly milder and faster deprotection, a crucial advantage when working with sensitive or modified nucleosides.

Performance Comparison: Phenoxyacetyl vs. Benzoyl

ParameterN-(2-Phenoxyacetyl) (Pac)Benzoyl (Bz)Key Considerations
Protection Yield ~70% (for a related purine)[1]39% (for adenosine)[2]Yields can be highly substrate and reaction condition dependent. The phenoxyacetylation of a related aminopurine derivative shows a promising yield.
Deprotection Conditions Mild: 29% NH₃, room temp.[3]Standard: Conc. NH₄OH, 55°C, 12h[4]The mild conditions for Pac deprotection are advantageous for labile molecules.
Deprotection Time Rapid: < 4 hours[3]Standard: ~12 hours[4]Phenoxyacetyl offers a significant time advantage in the deprotection step.
Stability to Acid More stable to depurination[3]Less stable to depurinationThe electron-withdrawing nature of the phenoxyacetyl group offers enhanced stability of the glycosidic bond under acidic conditions typically used for detritylation in oligonucleotide synthesis.
Orthogonal Deprotection Possible with standard acyl groups[5]Possible with more labile groups[5]The difference in lability allows for selective deprotection strategies in the presence of other protecting groups.

Experimental Protocols

N6-Benzoyladenisine Synthesis

A common method for the benzoylation of adenosine involves the use of benzoyl chloride in the presence of a base. One reported procedure involves the reaction of adenosine with benzoyl chloride and trimethylsilyl (B98337) chloride in pyridine, followed by treatment with water and 28% ammonia (B1221849), yielding N6-benzoyl-8,1′-13C-2′-O-TBDMS-adenosine phosphoramidite (B1245037) in a 39% yield[2]. Another approach utilizes hexamethyldisilazane (B44280) as a silylating agent to protect the hydroxyl groups prior to benzoylation, which is claimed to improve purity and yield[6].

A patented method describes the reaction of adenosine with an ester of benzoic acid (e.g., methyl benzoate (B1203000) or isobutyl benzoate) in a solvent like toluene (B28343) or ethylbenzene (B125841) with an acid catalyst (e.g., trifluoroacetic acid). The mixture is refluxed, and after cooling, the product is isolated by filtration and subsequent hydrolysis of the esterified benzoyladenosine[7].

N-(2-Phenoxyacetyl)adenosine Synthesis

Detailed protocols for the direct phenoxyacetylation of adenosine are less commonly reported in direct comparative studies. However, a procedure for the regioselective phenoxyacetylation of the exocyclic N2-amino function of 2,6-diamino-9-β-D-arabinofuranosylpurine, a related nucleoside, involves transient silylation of the hydroxyl groups followed by reaction with a phenoxyacetylating agent. This method resulted in a 70% yield of the N2-phenoxyacetyl product[1]. This suggests a viable route for the synthesis of N6-(2-Phenoxyacetyl)adenosine.

Deprotection Protocols

N-Benzoyl Deprotection: The standard procedure for removing the benzoyl group involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours (typically 12 hours or more)[4].

N-Phenoxyacetyl Deprotection: The key advantage of the phenoxyacetyl group is its lability under milder basic conditions. Complete deprotection can be achieved in less than four hours using 29% ammonia at room temperature[3]. A comparative study of deprotection rates showed that aqueous methylamine (B109427) is the fastest reagent for cleaving various N-acyl protecting groups, including phenoxyacetyl[5].

Visualization of Key Processes

To aid in understanding the chemical transformations and decision-making processes, the following diagrams illustrate the protection/deprotection workflows and a logical guide for selecting the appropriate protecting group.

ProtectionDeprotectionWorkflow cluster_adenosine Starting Material cluster_protection Protection Step cluster_protected Protected Adenosine cluster_deprotection Deprotection Step cluster_final Final Product Adenosine Adenosine Pac_Protect Phenoxyacetic Anhydride or Phenoxyacetyl Chloride Adenosine->Pac_Protect Protection Bz_Protect Benzoyl Chloride Adenosine->Bz_Protect Protection Pac_Adenosine This compound Pac_Protect->Pac_Adenosine Bz_Adenosine N-Benzoyladenisine Bz_Protect->Bz_Adenosine Pac_Deprotect Mild Base (e.g., aq. NH3, RT) Pac_Adenosine->Pac_Deprotect Deprotection Bz_Deprotect Stronger Base (e.g., aq. NH3, 55°C) Bz_Adenosine->Bz_Deprotect Deprotection Deprotected_Adenosine Adenosine Pac_Deprotect->Deprotected_Adenosine Bz_Deprotect->Deprotected_Adenosine

Figure 1. General workflow for the protection and deprotection of adenosine.

DecisionTree Start Start: Need to protect N6-amino group of Adenosine Question1 Are mild deprotection conditions (e.g., room temperature) critical for a sensitive substrate? Start->Question1 Use_Pac Use N-(2-Phenoxyacetyl) (Pac) group Question1->Use_Pac Yes Question2 Is maximum stability to a range of reagents, including some acidic and basic conditions, the priority? Question1->Question2 No Use_Bz Use Benzoyl (Bz) group Question2->Use_Bz Yes Consider_Ortho Consider orthogonal strategy: Use Pac for labile protection and Bz for robust protection. Question2->Consider_Ortho No/Maybe

References

A Comparative Analysis of Adenosine Receptor Antagonists: Benchmarking N-(2-Phenoxyacetyl)adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) receptors, a family of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes, making them attractive targets for therapeutic intervention in conditions ranging from neurodegenerative diseases to inflammation and cancer. The four subtypes—A₁, A₂ₐ, A₂ₑ, and A₃—exhibit distinct tissue distribution and signaling pathways, underscoring the need for selective antagonists.[1]

Quantitative Comparison of Adenosine Receptor Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC₅₀/EC₅₀) of several well-characterized adenosine receptor antagonists. This data provides a benchmark for assessing the selectivity and potency of new chemical entities.

Table 1: Binding Affinity (Ki, nM) of Selected Adenosine Receptor Antagonists

CompoundA₁ Receptor (human)A₂ₐ Receptor (human)A₂ₑ Receptor (human)A₃ Receptor (human)Selectivity Profile
Xanthine Derivatives
Caffeine12,0002,40013,000>100,000Non-selective
Theophylline11,0004,50013,000>100,000Non-selective
DPCPX0.461,500>10,000>10,000A₁ selective
Non-Xanthine Derivatives
SCH 582611,0001.15,000>10,000A₂ₐ selective[2]
ZM 2413852700.53,700>10,000A₂ₐ selective
Istradefylline (KW-6002)1302.21,100>10,000A₂ₐ selective[2]
PSB-603>10,000>10,0001.3>10,000A₂ₑ selective
MRS 12201,000500>10,0001.9A₃ selective

Note: Data is compiled from various sources and experimental conditions may vary.

Based on a study of N-pyrimidinyl-2-phenoxyacetamides, a series of A₂ₐ receptor antagonists, a lead compound from this class demonstrated excellent potency with a Ki of 0.4 nM for the A₂ₐ receptor and over 100-fold selectivity against the A₁ receptor. This suggests that compounds structurally related to N-(2-Phenoxyacetyl)adenosine are likely to be potent and selective A₂ₐ antagonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are standard protocols for key in vitro assays used to characterize adenosine receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Membrane Preparation:

  • Culture human embryonic kidney (HEK) 293 cells stably expressing the desired human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃).

  • Harvest the cells and homogenize them in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method like the Bradford assay.

Binding Assay:

  • In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ, or [¹²⁵I]AB-MECA for A₃), and various concentrations of the unlabeled antagonist.

  • To determine non-specific binding, a high concentration of a known non-selective antagonist (e.g., theophylline) is added to a set of wells.

  • Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki values are then determined by non-linear regression analysis of the competition binding curves.

cAMP Functional Assay

This assay determines the functional potency of an antagonist by measuring its ability to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP).

Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the desired human adenosine receptor subtype.

  • Seed the cells into 96-well plates and grow to confluence.

Assay Procedure:

  • Wash the cells with a serum-free medium and pre-incubate with various concentrations of the antagonist for 20 minutes.

  • Stimulate the cells with a known adenosine receptor agonist (e.g., NECA) at a concentration that produces approximately 80% of its maximal effect (EC₈₀).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • The IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for characterization.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Receptor Gi Gi A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A/A2B Receptor Gs Gs A2A_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Antagonist Antagonist Antagonist->A1_A3 Antagonist->A2A_A2B Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Cells expressing receptor) start->membrane_prep assay_setup Assay Setup (Membranes, Radioligand, Antagonist) membrane_prep->assay_setup incubation Incubation (Reach Equilibrium) assay_setup->incubation filtration Rapid Filtration (Separate bound from free) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end

References

Validating the Synthesis of N-(2-Phenoxyacetyl)adenosine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and validation of novel compounds are paramount. This guide provides a comparative overview of analytical techniques for the validation of N-(2-Phenoxyacetyl)adenosine synthesis, with a primary focus on mass spectrometry. Alternative methods, including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), are also discussed to offer a comprehensive analytical workflow.

This compound is an N-acylated derivative of adenosine (B11128), a fundamental nucleoside in various biological processes. The introduction of the phenoxyacetyl group at the N6 position can modulate its biological activity, making it a compound of interest for therapeutic applications. Accurate validation of its synthesis is crucial for ensuring the purity and identity of the final product.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: protection of the ribose hydroxyl groups followed by acylation of the exocyclic amine and subsequent deprotection. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of Adenosine

  • Suspend adenosine in acetic anhydride.

  • Add pyridine (B92270) as a catalyst and heat the mixture to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product, 2',3',5'-tri-O-acetyladenosine, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected adenosine.

Step 2: N6-Acylation and Deprotection

  • Dissolve the protected adenosine in a suitable solvent such as pyridine.

  • Add phenoxyacetyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product.

  • The crude N6-phenoxyacetyl-2',3',5'-tri-O-acetyladenosine is then deprotected using a solution of ammonia (B1221849) in methanol (B129727).

  • Purify the final product, this compound, by column chromatography on silica (B1680970) gel.

Mass Spectrometry for Validation

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of synthesized compounds. For this compound (molecular formula: C₁₈H₁₉N₅O₆, molecular weight: 401.38 g/mol ), Electrospray Ionization (ESI) is a suitable ionization method.

Expected Mass Spectrum

In positive ion mode ESI-MS, this compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 402.39. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments can provide structural information through characteristic fragmentation patterns. The cleavage of the glycosidic bond is a common fragmentation pathway for nucleosides[1]. This would result in the formation of a fragment ion corresponding to the protonated N-(2-Phenoxyacetyl)adenine base. Another expected fragmentation is the loss of the phenoxyacetyl group.

Data Presentation: Mass Spectrometry
ParameterExpected Value
Molecular FormulaC₁₈H₁₉N₅O₆
Molecular Weight401.38
Ionization ModeESI Positive
Expected [M+H]⁺m/z 402.39
Expected Key Fragments
[Adenine + Phenoxyacetyl]⁺m/z 268.09
[Adenosine]⁺m/z 268.10
[Adenine]⁺m/z 136.06
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

  • MS Parameters (Typical):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N₂): 1.5 L/min

    • Drying Gas (N₂): 10 L/min

    • Source Temperature: 120°C

    • Desolvation Temperature: 300°C

  • MS/MS Analysis: Select the precursor ion (m/z 402.39) and subject it to collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy to obtain optimal fragmentation.

Alternative Validation Methods

While mass spectrometry is a primary tool for validation, a combination of analytical techniques provides a more robust confirmation of the synthesized compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Data Presentation: NMR Spectroscopy
¹H NMR (DMSO-d₆) Expected Chemical Shift (ppm) ¹³C NMR (DMSO-d₆) Expected Chemical Shift (ppm)
Adenine H-2~8.4Adenine C-2~152
Adenine H-8~8.2Adenine C-4~148
Ribose H-1'~5.9Adenine C-5~120
Phenoxy -CH₂-~4.9Adenine C-6~151
Aromatic Protons7.0 - 7.4Adenine C-8~141
Ribose Protons3.5 - 4.6Ribose C-1'~88
OH Protons5.0 - 5.5Ribose C-2'~74
NH Proton~10.8Ribose C-3'~71
Ribose C-4'~86
Ribose C-5'~62
Phenoxy C=O~168
Phenoxy -CH₂-~68
Aromatic Carbons115 - 158
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Additional 2D NMR experiments, such as COSY and HSQC, can be performed to confirm assignments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for separating it from any starting materials or byproducts. A reverse-phase HPLC method is typically suitable for adenosine derivatives.

Data Presentation: HPLC Analysis
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient5-95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Expected Retention TimeDependent on the specific column and gradient, but should be a single, sharp peak.
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Dilute further for analysis.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Analysis: Inject the sample and run the gradient method. The purity of the compound can be determined by the peak area percentage of the main peak.

Visualizing the Validation Workflow

ValidationWorkflow cluster_synthesis Synthesis cluster_validation Validation cluster_data Data Analysis cluster_confirmation Confirmation Adenosine Adenosine Acetylation Acetylation Adenosine->Acetylation Ac₂O, Pyridine N6_Acylation N6_Acylation Acetylation->N6_Acylation Phenoxyacetyl-Cl Deprotection Deprotection N6_Acylation->Deprotection NH₃/MeOH Purified_Product Purified_Product Deprotection->Purified_Product Column Chromatography Mass_Spec Mass_Spec Purified_Product->Mass_Spec Primary NMR NMR Purified_Product->NMR Alternative HPLC HPLC Purified_Product->HPLC Alternative MS_Data MS_Data Mass_Spec->MS_Data [M+H]⁺, Fragments NMR_Data NMR_Data NMR->NMR_Data ¹H, ¹³C Shifts HPLC_Data HPLC_Data HPLC->HPLC_Data Purity, Rt Final_Confirmation Final_Confirmation MS_Data->Final_Confirmation NMR_Data->Final_Confirmation HPLC_Data->Final_Confirmation

Figure 1. Workflow for the synthesis and validation of this compound.

Signaling Pathway Context

N-acylated adenosine derivatives can potentially interact with various signaling pathways, particularly those involving purinergic receptors. The adenosine receptors (A₁, A₂A, A₂B, and A₃) are G-protein coupled receptors that play crucial roles in cardiovascular, nervous, and immune systems. The modification at the N6 position can alter the binding affinity and selectivity of the adenosine analog for these receptors, thereby modulating downstream signaling cascades, such as the adenylyl cyclase pathway.

SignalingPathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand This compound AR Adenosine Receptor (e.g., A₂A) Ligand->AR G_Protein G-protein AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + CREB CREB PKA->CREB + (Phosphorylation) Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Figure 2. Potential signaling pathway modulated by this compound.

Conclusion

The validation of this compound synthesis requires a multi-faceted analytical approach. Mass spectrometry serves as a cornerstone for confirming the molecular weight and providing structural insights through fragmentation analysis. Complementary techniques such as NMR spectroscopy are indispensable for unambiguous structure elucidation, while HPLC is essential for assessing the purity of the final product. By employing this comprehensive validation strategy, researchers can ensure the quality and integrity of their synthesized compounds for further biological evaluation.

References

Biological activity comparison of N-(2-Phenoxyacetyl)adenosine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of N6-Substituted Adenosine (B11128) Analogs

This guide provides a detailed comparison of the biological activities of N-(2-Phenoxyacetyl)adenosine and its structural analogs. The focus is on their interactions with adenosine receptors, key signaling proteins involved in a multitude of physiological processes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates numerous physiological functions by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has been a critical area of research, aiming to create receptor subtype-selective agonists and antagonists for therapeutic applications. This guide focuses on a comparative analysis of N6-substituted adenosine analogs, specifically N6-Cyclopentyladenosine (CPA), N6-Cyclohexyladenosine (CHA), and 2-Chloro-N6-cyclopentyladenosine (CCPA), providing insights into their receptor binding affinities and functional potencies.

Comparative Biological Activity Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of CPA, CHA, and CCPA at various human and rat adenosine receptor subtypes. These values are critical for understanding the selectivity and potential therapeutic applications of these compounds.

CompoundReceptor SubtypeSpeciesAssay TypeValue (nM)Reference(s)
N6-Cyclopentyladenosine (CPA) A1HumanKi (Binding)2.3[1]
A2AHumanKi (Binding)790[1]
A3HumanKi (Binding)43[1]
A1RatKi (Binding)0.8[2]
N6-Cyclohexyladenosine (CHA) A1BovineKd (Binding)0.7[3]
A1Guinea PigKd (Binding)6[3]
A1-EC50 (Functional)8.2[4][5]
2-Chloro-N6-cyclopentyladenosine (CCPA) A1RatKi (Binding)0.4[2]
A2ARatKi (Binding)3900[2]
A1RatIC50 (Functional)33[2]
A2AHumanEC50 (Functional)3500[2]
A3HumanKi (Antagonist)38[6]

Signaling Pathways

Adenosine receptors mediate their effects through different G protein signaling cascades. The A1 and A2A receptor pathways are well-characterized and play opposing roles in regulating the intracellular concentration of the second messenger, cyclic AMP (cAMP).

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase.[7][8] This, in turn, decreases the intracellular levels of cAMP.[7] A1 receptor activation can also modulate other signaling pathways, including the activation of phospholipase C and various potassium channels, while inhibiting calcium channels.[7]

A1_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP [cAMP]↓ AC->cAMP Gi->AC Inhibits Agonist A1 Agonist (e.g., CPA, CHA, CCPA) Agonist->A1R Response Cellular Response (e.g., decreased heart rate) cAMP->Response

Adenosine A1 Receptor Signaling Pathway
Adenosine A2A Receptor Signaling Pathway

In contrast to the A1 receptor, the A2A adenosine receptor is coupled to stimulatory G proteins (Gs).[9][10] Upon agonist binding, the A2A receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[9][10] This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, influencing gene expression and cellular function.[9]

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP [cAMP]↑ AC->cAMP Gs->AC Activates Agonist A2A Agonist Agonist->A2AR PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., vasodilation) PKA->Response

Adenosine A2A Receptor Signaling Pathway

Experimental Protocols

The biological activity data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for a specific receptor. It involves incubating a radiolabeled ligand with a preparation of cell membranes expressing the receptor of interest. The unlabeled compound to be tested is added at various concentrations to compete with the radioligand for binding to the receptor.

Protocol Outline:

  • Membrane Preparation: Cells expressing the target adenosine receptor subtype (e.g., CHO or HEK-293 cells) are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to isolate the cell membranes.[11]

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]CCPA for A1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.[12]

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Receptor Source) start->prep incubate Incubation (Radioligand + Test Compound + Membranes) prep->incubate filter Filtration (Separate Bound from Unbound) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP through a Gs or Gi-coupled receptor, respectively.

Protocol Outline:

  • Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate media.

  • Pre-treatment (for Gi-coupled receptors): To measure the inhibitory effect on cAMP production, cells are often pre-stimulated with forskolin, an activator of adenylyl cyclase, to induce a measurable baseline level of cAMP.[13]

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

cAMP_Assay_Workflow start Start culture Cell Culture (Expressing Receptor) start->culture pre_treat Pre-treatment (Optional) (e.g., Forskolin for Gi) culture->pre_treat add_compound Add Test Compound pre_treat->add_compound incubate Incubation add_compound->incubate detect cAMP Detection (Lysis & Assay) incubate->detect analyze Data Analysis (Calculate EC50/IC50) detect->analyze end End analyze->end

cAMP Accumulation Assay Workflow

Conclusion

The N6-substituted adenosine analogs CPA, CHA, and CCPA exhibit distinct profiles of biological activity, particularly with respect to their high affinity and selectivity for the A1 adenosine receptor. CCPA, with its 2-chloro substitution, demonstrates exceptionally high selectivity for the A1 receptor over the A2A receptor.[2][14] This comparative guide, through the presentation of quantitative data, signaling pathway diagrams, and experimental protocols, offers a valuable resource for researchers working on the development of novel adenosine receptor modulators. The detailed methodologies provide a foundation for the replication and extension of these findings, facilitating further exploration of the therapeutic potential of these and related compounds.

References

Comparative Analysis of N-(2-Phenoxyacetyl)adenosine Cross-reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-Phenoxyacetyl)adenosine is an adenosine (B11128) derivative with potential activity at purinergic receptors. Due to a lack of direct experimental data for this specific compound, this guide provides a comparative analysis of its potential cross-reactivity with other purinergic receptors based on the well-established structure-activity relationships (SAR) of N6-substituted adenosine analogs. The phenoxyacetyl group at the N6 position is structurally analogous to substituted benzyl (B1604629) and other aromatic moieties, for which extensive pharmacological data are available. This comparison aims to provide researchers, scientists, and drug development professionals with a predictive overview of the likely binding profile of this compound and a methodological framework for its experimental validation.

Purinergic receptors are broadly classified into two families: P1 receptors (adenosine receptors A1, A2A, A2B, and A3) and P2 receptors (ionotropic P2X and metabotropic P2Y receptors), which are activated by nucleotides such as ATP and ADP.[1] Generally, N6-substituted adenosine derivatives exhibit high affinity and selectivity for P1 receptor subtypes, with limited cross-reactivity at P2 receptors.

Comparative Binding Affinity of Structurally Related N6-Substituted Adenosine Analogs

To infer the potential binding profile of this compound, the following table summarizes the binding affinities (Ki values) of structurally related N6-benzyl and N6-aromatic substituted adenosine derivatives at different adenosine receptor subtypes. These compounds have been selected to represent the influence of aromatic substitutions at the N6 position on receptor affinity and selectivity.

CompoundN6-SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference
N6-BenzyladenosineBenzyl153501100[2]
N6-(3-Iodobenzyl)adenosine3-Iodobenzyl4.51802.2[3]
N6-(4-Methoxybenzyl)adenosine4-Methoxybenzyl12450250[2]
N6-Cyclopentyladenosine (CPA)Cyclopentyl0.81500>10000[4]

Analysis: The data consistently show that N6-substitutions, particularly with aromatic rings, confer high affinity for the A1 and A3 adenosine receptor subtypes.[2][4][5][6] The nature and position of substituents on the aromatic ring can significantly modulate affinity and selectivity. For instance, the introduction of a halogen, such as iodine, at the meta position of the benzyl ring enhances A3 receptor affinity.[2][3] Based on these trends, this compound is predicted to have a higher affinity for A1 and/or A3 receptors over A2A receptors. Cross-reactivity with P2 receptors is generally low for N6-substituted adenosine analogs.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, the following standard pharmacological assays are recommended.

Radioligand Binding Assays for Adenosine Receptors

This protocol allows for the determination of the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3) in appropriate media.

  • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.[7]

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-DPCPX for A1, [3H]-CGS 21680 for A2A), and varying concentrations of the unlabeled test compound (this compound).

  • To determine non-specific binding, a high concentration of a known non-radioactive ligand is added to a set of wells.

  • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.[7]

cAMP Functional Assay for Gs and Gi-Coupled Receptors

This assay measures the functional activity of a compound by quantifying its effect on the intracellular concentration of cyclic AMP (cAMP), a second messenger modulated by adenosine receptors.

1. Cell Culture and Plating:

  • Culture cells expressing the desired adenosine receptor subtype in a suitable medium.

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Compound Treatment:

  • For Gs-coupled receptors (A2A, A2B), treat the cells with varying concentrations of the test compound.

  • For Gi-coupled receptors (A1, A3), pre-treat the cells with forskolin (B1673556) (an adenylate cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of the test compound.

3. Cell Lysis and cAMP Measurement:

  • After incubation with the test compound, lyse the cells to release intracellular cAMP.

  • Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.[8][9][10]

4. Data Analysis:

  • Generate dose-response curves by plotting the cAMP concentration against the log of the test compound concentration.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values from these curves.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of adenosine receptors and a typical experimental workflow for assessing compound cross-reactivity.

cluster_0 Adenosine Receptor Signaling cluster_A1A3 A1/A3 Receptors (Gi-coupled) cluster_A2A2B A2A/A2B Receptors (Gs-coupled) Ligand Adenosine Analog (e.g., this compound) A1_A3 A1 / A3 Ligand->A1_A3 A2A_A2B A2A / A2B Ligand->A2A_A2B G_i Gi A1_A3->G_i AC_inhibit Adenylyl Cyclase (Inhibition) G_i->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease G_s Gs A2A_A2B->G_s AC_activate Adenylyl Cyclase (Activation) G_s->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Caption: Adenosine receptor signaling pathways.

cluster_workflow Cross-Reactivity Screening Workflow start Test Compound (this compound) primary_screen Primary Screen: Radioligand Binding Assays start->primary_screen receptor_panel P1 Receptor Panel (A1, A2A, A2B, A3) P2 Receptor Panel (P2Y1, P2Y2, etc.) primary_screen->receptor_panel binding_data Binding Affinity Data (Ki) receptor_panel->binding_data functional_assays Secondary Screen: cAMP Functional Assays binding_data->functional_assays Hits with significant binding functional_data Functional Activity Data (EC50 / IC50) functional_assays->functional_data selectivity_profile Selectivity Profile Analysis functional_data->selectivity_profile

Caption: Workflow for assessing cross-reactivity.

References

Efficacy of Adenosine Analogs in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of N-(2-Phenoxyacetyl)adenosine and Alternative Adenosine (B11128) Analogs

Adenosine, a naturally occurring purine (B94841) nucleoside, modulates a wide range of physiological processes by activating four G protein-coupled receptors: A1, A2A, A2B, and A3.[2] The expression and activation of these receptors in cancer cells can have dual effects, either promoting or inhibiting tumor growth, depending on the receptor subtype, cell type, and the tumor microenvironment.[3][4]

Data Presentation: Efficacy of Adenosine and Analogs in Cancer Cell Lines

The following table summarizes the observed effects of adenosine and various synthetic analogs on different cancer cell lines. This data highlights the diverse and context-dependent efficacy of these compounds.

Compound/AnalogCell Line(s)EffectKey Findings
Adenosine FaDu (Pharyngeal Squamous Carcinoma)Inhibition of cell growth, induction of apoptosisDose-dependent inhibition of cell growth.[5] Apoptosis induction was confirmed by DNA fragmentation and activation of caspase-3 and -9.[5]
Caco-2, CW2 (Colon Cancer)Induction of apoptosisActivation of caspase-9 and -3 via A1 and A2a receptors.[5]
A375 (Melanoma)Dual effects: reduced cell viability and clone formation, but improved cell proliferationA2A receptor stimulation reduced viability, while A3 receptor activation promoted survival.[3]
U87MG, U373MG, SNB19 (Glioblastoma)No significant effect on proliferationIn contrast to normal human astrocytes, these glioblastoma cell lines were resistant to the anti-proliferative effects of adenosine.[6]
CGS21680 (A2A Agonist) A549 (Lung Carcinoma), A375 (Melanoma), MRMT1 (Breast Carcinoma)Increased cell proliferationThe proliferative effect was mediated through the A2A receptor.[4]
PC12 (Pheochromocytoma)Reduced cell viabilityInduced apoptosis, an effect that was counteracted by an A2A antagonist.[7]
6-ethylthioinosine (6-ETI) Primary Effusion Lymphoma (PEL) and Multiple Myeloma (MM) cell linesInhibition of cell viability, induction of apoptosis and necrosisHighly effective in vitro and in vivo.[8] Its activity is dependent on the expression of adenosine kinase (ADK).[8]
ZM241385 (A2A Antagonist) A549 (Lung Carcinoma)Apoptotic effectA direct pro-apoptotic effect was observed at high concentrations.[4]
TP455 (A2A Antagonist) A375 (Melanoma), A549 (Lung Carcinoma), MRMT1 (Breast Carcinoma)Antagonized agonist-induced cell proliferationEffectively blocked the proliferative effects of the A2A agonist CGS21680.[4]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the efficacy of adenosine analogs in cancer cell lines.

Cell Viability and Proliferation Assays
  • MTT Assay: To determine the effect of a compound on cell viability, cells are seeded in 96-well plates and treated with various concentrations of the adenosine analog for a specified period (e.g., 24, 48, 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductase convert MTT into formazan, which is then solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are typically expressed as a percentage of the control (untreated cells).

  • EdU Incorporation Assay: To assess cell proliferation, cells are treated with the compound of interest and then incubated with 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine. EdU is incorporated into newly synthesized DNA. After fixation and permeabilization, a fluorescent azide (B81097) is added, which binds to the EdU through a click chemistry reaction. The percentage of EdU-positive cells is then determined by flow cytometry or fluorescence microscopy.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the adenosine analog, harvested, and then stained with fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Caspase Activity Assay: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Caspase activity can be measured using commercially available kits. Cells are treated with the compound, lysed, and the lysate is incubated with a caspase-specific substrate conjugated to a fluorophore or a chromophore. The cleavage of the substrate by the active caspase releases the reporter molecule, and the signal is quantified using a fluorometer or spectrophotometer.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis. After treatment with the adenosine analog, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, mTOR, Bax, Bcl-2, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by adenosine analogs and a typical experimental workflow for evaluating their efficacy.

Adenosine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Analog Adenosine Analog A2A_Receptor A2A Receptor Adenosine_Analog->A2A_Receptor G_Protein G Protein (Gs) A2A_Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PI3K PI3K PKA->PI3K Can activate or inhibit depending on context Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bax Bax Akt->Bax Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation mTOR->Proliferation Caspase_Cascade Caspase Cascade Bax->Caspase_Cascade Bcl2->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Adenosine A2A Receptor Signaling Pathway in Cancer Cells.

Experimental_Workflow Start Select Cancer Cell Lines Treatment Treat cells with This compound and controls Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Proliferation_Assay Proliferation Assay (e.g., EdU) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Key signaling proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Experimental Workflow for Efficacy Evaluation.

References

Interpreting NMR Data for the Confirmation of N-(2-Phenoxyacetyl)adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for the confirmation of the chemical structure of N-(2-Phenoxyacetyl)adenosine. By comparing the expected chemical shifts with known values for adenosine (B11128) and the phenoxyacetyl moiety, researchers can confidently identify the successful synthesis of the target compound.

Data Presentation: A Comparative Analysis of Chemical Shifts

Confirmation of the this compound structure relies on identifying the characteristic signals of both the adenosine and the phenoxyacetyl groups in the 1H and 13C NMR spectra, and observing the expected shifts upon N-acylation.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

ProtonAdenosine (Experimental)Phenoxyacetic Acid (Experimental)This compound (Predicted)Key Observations
H-2 (Purine)~8.1-8.2-~8.4-8.6Downfield shift due to the electron-withdrawing effect of the N6-acyl group.
H-8 (Purine)~8.3-8.4-~8.5-8.7Downfield shift, similar to H-2.
H-1' (Ribose)~5.9-6.0-~6.0-6.1Minor shift expected.
H-2', H-3', H-4', H-5' (Ribose)~3.7-4.6-~3.8-4.7Minor shifts expected.
-NH (Amide)--~10.0-11.0Appearance of a new singlet in the downfield region, characteristic of an amide proton. The exact shift is solvent and concentration dependent.
-CH₂- (Acetyl)-~4.7~4.8-5.0Appearance of a new singlet, slightly downfield from its position in phenoxyacetic acid.
Aromatic (Phenoxy)-~6.9-7.4~7.0-7.5Appearance of characteristic aromatic proton signals.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

CarbonAdenosine (Experimental)[1]Phenoxyacetic Acid (Experimental)This compound (Predicted)Key Observations
C-2 (Purine)~152.4-~151-153Minor shift.
C-4 (Purine)~148.8-~149-151Minor shift.
C-5 (Purine)~119.3-~120-122Downfield shift due to acylation.
C-6 (Purine)~156.1-~150-152Upfield shift due to the change in hybridization and electron density upon amide formation.
C-8 (Purine)~140.0-~141-143Minor shift.
C-1' (Ribose)~87.9-~88-89Minor shift.
C-2', C-3', C-4', C-5' (Ribose)~61.6-73.4-~62-74Minor shifts.
C=O (Amide)-~170-172~168-170Appearance of a new carbonyl signal.
-CH₂- (Acetyl)-~65-67~66-68Appearance of a new aliphatic carbon signal.
Aromatic (Phenoxy)-~114-158~115-159Appearance of characteristic aromatic carbon signals.

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for the confirmation of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound. DMSO-d₆ is often a good choice for adenosine derivatives.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

2. NMR Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (ns): 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR data.

NMR_Confirmation_Workflow cluster_data Input Data cluster_analysis Analysis cluster_confirmation Confirmation Adenosine_NMR Adenosine NMR Data (¹H & ¹³C) Predict_Spectrum Predict this compound NMR Spectrum Adenosine_NMR->Predict_Spectrum Phenoxyacetyl_NMR Phenoxyacetyl Moiety NMR Data (from Phenoxyacetic Acid) Phenoxyacetyl_NMR->Predict_Spectrum Compare_Spectra Compare Predicted vs. Experimental Spectra Predict_Spectrum->Compare_Spectra Predicted Shifts Acquire_Spectrum Acquire Experimental NMR Spectrum of Product Acquire_Spectrum->Compare_Spectra Observed Shifts Confirmation Structure Confirmed Compare_Spectra->Confirmation Good Correlation

Caption: Workflow for NMR-based structural confirmation.

References

A Head-to-Head Comparison of Adenosine Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical determinant of success in solid-phase oligonucleotide synthesis. The choice of the N6-protecting group for adenosine (B11128), in particular, can significantly impact coupling efficiency, deprotection conditions, and the purity of the final oligonucleotide product. This guide provides an objective, data-supported comparison of the most commonly used adenosine protecting groups: Benzoyl (Bz), Phenoxyacetyl (Pac), Acetyl (Ac), and Dimethylformamidine (dmf).

The phosphoramidite (B1245037) method remains the gold standard for chemical oligonucleotide synthesis. This process involves the sequential addition of nucleotide monomers to a growing chain on a solid support. To prevent unwanted side reactions, the exocyclic amino groups of adenosine, guanosine, and cytidine (B196190) are protected. The ideal protecting group should be stable throughout the synthesis cycles but readily removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide.

Performance Comparison of Adenosine Protecting Groups

The selection of an N6-adenosine protecting group is a balance between stability during synthesis and lability during deprotection. While the standard Benzoyl (Bz) group offers robustness, newer alternatives like Phenoxyacetyl (Pac), Acetyl (Ac), and Dimethylformamidine (dmf) provide options for milder and faster deprotection protocols, which are crucial for the synthesis of sensitive or modified oligonucleotides.

Protecting GroupStructureKey AdvantagesKey Disadvantages
Benzoyl (Bz) A benzoyl group attached to the N6 position of adenine.- High stability under synthesis conditions.- Well-established and widely used.- Requires harsh deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for extended periods).- Can be difficult to remove completely, leading to impurities.- Not suitable for oligonucleotides containing base-labile modifications.
Phenoxyacetyl (Pac) A phenoxyacetyl group attached to the N6 position of adenine.- More labile than Bz, allowing for milder deprotection conditions ("UltraMILD" protocols).- Increased stability against depurination during the acidic detritylation step compared to Bz.[1]- Can be less stable than Bz during prolonged synthesis of very long oligonucleotides.
Acetyl (Ac) An acetyl group attached to the N6 position of adenine.- Highly labile, enabling very rapid deprotection ("UltraFAST" protocols with AMA reagent).- Avoids transamination side reactions that can occur with Bz-protected cytidine when using methylamine-based deprotection reagents.- May not be stable enough for the synthesis of very long oligonucleotides due to its high lability.
Dimethylformamidine (dmf) A dimethylformamidine group attached to the N6 position of adenine.- Very labile, allowing for rapid deprotection under mild conditions.- Electron-donating nature can protect against depurination.- Less stable on adenosine compared to guanosine, which can lead to premature deprotection and side reactions during synthesis.[2]

Quantitative Data Summary

Table 1: Deprotection Conditions and Kinetics
Protecting GroupDeprotection ReagentTemperatureTimeRemarks
Benzoyl (Bz) Concentrated Ammonium Hydroxide55°C8-16 hoursStandard, harsh conditions.
Phenoxyacetyl (Pac) Concentrated Ammonium HydroxideRoom Temp~4 hoursMilder conditions suitable for many modified oligonucleotides.[1]
0.05 M Potassium Carbonate in MethanolRoom Temp4 hours"UltraMILD" conditions for highly sensitive molecules.
Acetyl (Ac) AMA (Ammonium hydroxide/Methylamine 1:1)65°C10 minutes"UltraFAST" deprotection.
Dimethylformamidine (dmf) Concentrated Ammonium Hydroxide55°C~1 hourRapid deprotection, but stability on adenosine during synthesis is a concern.[3]
Table 2: Stability and Side Reactions
Protecting GroupStability to Detritylation (Acid)Common Side Reactions
Benzoyl (Bz) ModerateIncomplete deprotection leading to N6-benzoyl-adenosine in the final product.
Phenoxyacetyl (Pac) High[1]Generally low incidence of side reactions under appropriate conditions.
Acetyl (Ac) Lower than Bz and PacPotential for premature deprotection during synthesis of long oligonucleotides.
Dimethylformamidine (dmf) ModeratePremature deprotection during synthesis leading to branching and other side products due to its lower stability on adenosine.[2]

Experimental Protocols

To facilitate a direct and objective comparison of adenosine protecting groups, a detailed experimental protocol is provided below. This protocol outlines the synthesis of a test oligonucleotide sequence using phosphoramidites with different N6-adenosine protecting groups, followed by deprotection and purity analysis.

Experimental Protocol: Head-to-Head Comparison of Adenosine Protecting Groups

1. Oligonucleotide Synthesis:

  • Sequence: Synthesize a test sequence, for example, a 20-mer containing at least one adenosine residue (e.g., 5'-CGC AAT TAA GCG-3').

  • Solid Support: Use a standard CPG (Controlled Pore Glass) support.

  • Synthesizer: Employ an automated DNA/RNA synthesizer.

  • Phosphoramidites: Use commercially available phosphoramidites for A, C, G, and T. For the adenosine position, use four different phosphoramidites, each with a different N6-protecting group: Bz, Pac, Ac, and dmf.

  • Synthesis Cycle: Utilize a standard phosphoramidite synthesis cycle consisting of:

    • Deblocking: Removal of the 5'-DMT group with trichloroacetic acid (TCA) in dichloromethane.

    • Coupling: Activation of the phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

  • Trityl Monitoring: Monitor the release of the DMT cation at each deblocking step to calculate the stepwise coupling efficiency.

2. Deprotection and Cleavage:

  • Cleave the synthesized oligonucleotides from the solid support and remove the protecting groups according to the recommendations for each adenosine protecting group (refer to Table 1).

3. Purification and Analysis:

  • Purification: Purify the crude oligonucleotides using a standard method such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Analysis:

    • HPLC Analysis: Analyze the purity of the crude and purified oligonucleotides by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC (IE-HPLC).

    • Mass Spectrometry: Confirm the identity and integrity of the final products by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental workflow and the logic behind selecting an appropriate protecting group, the following diagrams are provided.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle End End: Full-Length Protected Oligo Oxidation->End Final Cycle Start Start: CPG Support Start->Deblocking Deprotection Deprotection & Cleavage End->Deprotection

Fig. 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Protecting_Group_Selection cluster_criteria Key Considerations cluster_choices Protecting Group Choice Start Start: Select Adenosine Protecting Group Sensitive_Mods Oligo contains sensitive modifications? Start->Sensitive_Mods Synthesis_Length Synthesis of long oligonucleotide? Start->Synthesis_Length Deprotection_Speed Rapid deprotection required? Start->Deprotection_Speed Pac_Ac Pac or Ac Sensitive_Mods->Pac_Ac Yes Bz Bz Sensitive_Mods->Bz No Bz_Pac Bz or Pac Synthesis_Length->Bz_Pac Yes Ac Ac Deprotection_Speed->Ac Yes

References

Performance Benchmark: N-(2-Phenoxyacetyl)adenosine and its Analogs Against Leading A₂A Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of A₂A Adenosine (B11128) Receptor Antagonists

The A₂A adenosine receptor (A₂AAR) has emerged as a significant therapeutic target for a range of neurological disorders, including Parkinson's disease. Consequently, the development of potent and selective A₂AAR antagonists is a key focus in medicinal chemistry. This guide provides a comparative performance overview of N-(2-Phenoxyacetyl)adenosine and its structural analogs against established A₂AAR inhibitors, namely Istradefylline and Preladenant. The information presented herein is intended to guide researchers in selecting appropriate reference compounds and to provide a framework for evaluating novel A₂AAR antagonists.

High A₂A Receptor Affinity of the Phenoxyacetamide Scaffold

Comparative Binding Affinity

The following table summarizes the reported binding affinities (Ki values) of the benchmark inhibitors for the human A₂A adenosine receptor. Lower Ki values indicate higher binding affinity.

CompoundTarget ReceptorKi (nM)Cell LineRadioligand
Compound 14 (Phenoxyacetamide Analog) Human A₂A Adenosine Receptor0.4[1]Not SpecifiedNot Specified
Istradefylline Human A₂A Adenosine Receptor1.1 - 2.2HEK293[³H]ZM241385
Preladenant Human A₂A Adenosine Receptor1.1[2]Not SpecifiedNot Specified
SCH-58261 Human A₂A Adenosine Receptor1.3[1]CHO[³H]-SCH 58261

Functional Antagonism: Inhibition of cAMP Accumulation

A₂A adenosine receptors are Gs-coupled, meaning their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists of the A₂AAR are therefore expected to inhibit this agonist-induced cAMP production. The following table presents the functional inhibitory activity (IC₅₀ or Kb values) of the benchmark compounds.

CompoundAssay TypeIC₅₀/Kb (nM)Cell LineAgonist
Istradefylline cAMP Accumulation2.5 (Kb)CHOCGS21680
Preladenant cAMP Accumulation1.3 (Kb)[3]HEK293NECA
SCH-58261 cAMP Accumulation15 (IC₅₀)CHONECA

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz, illustrate the A₂A receptor signaling pathway and a typical experimental workflow for inhibitor characterization.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A₂A Receptor Adenosine->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates Antagonist N-(2-Phenoxyacetyl) adenosine / Benchmark Inhibitors Antagonist->A2A_Receptor Blocks

A₂A Adenosine Receptor Signaling Pathway

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep 1. Prepare cell membranes expressing A₂A receptors Incubation 2. Incubate membranes with radioligand (e.g., [³H]ZM241385) and test compound Membrane_Prep->Incubation Filtration 3. Separate bound and free radioligand via rapid filtration Incubation->Filtration Quantification 4. Quantify bound radioactivity Filtration->Quantification Analysis_Binding 5. Determine Ki value Quantification->Analysis_Binding End End Analysis_Binding->End Cell_Culture 1. Culture cells expressing A₂A receptors Pre-incubation 2. Pre-incubate cells with test compound (antagonist) Cell_Culture->Pre-incubation Stimulation 3. Stimulate cells with an A₂A agonist (e.g., CGS21680) Pre-incubation->Stimulation Lysis_Detection 4. Lyse cells and measure intracellular cAMP levels Stimulation->Lysis_Detection Analysis_Functional 5. Determine IC₅₀/Kb value Lysis_Detection->Analysis_Functional Analysis_Functional->End Start Start Start->Membrane_Prep Start->Cell_Culture

Inhibitor Characterization Workflow

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the A₂A adenosine receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human A₂A adenosine receptor.

  • Radioligand: [³H]ZM241385 or [³H]-SCH 58261 (a potent A₂AAR antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or other inhibitors of interest, dissolved in DMSO.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radioactive A₂AAR antagonist (e.g., unlabeled ZM241385).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), the radioligand at a concentration near its Kd (e.g., 1-3 nM of [³H]ZM241385), and varying concentrations of the test compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature (approximately 25°C) for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol outlines a method to assess the functional antagonism of A₂AAR by measuring the inhibition of agonist-induced cAMP production.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human A₂A adenosine receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compound: this compound or other inhibitors of interest, dissolved in DMSO.

  • A₂A Agonist: CGS21680 or NECA.

  • Phosphodiesterase (PDE) Inhibitor: IBMX or Rolipram (to prevent cAMP degradation).

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).

2. Procedure:

  • Seed the cells into a 96-well or 384-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound (antagonist) in the presence of a PDE inhibitor for 15-30 minutes at 37°C.

  • Stimulate the cells by adding a fixed concentration of the A₂A agonist (typically at its EC₈₀ concentration) and incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the detection kit.

3. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the antagonist that reduces the agonist-stimulated cAMP response by 50%) using non-linear regression analysis.

  • If a competitive antagonist is being tested, the Schild analysis can be used to determine the Kb value (the equilibrium dissociation constant of the antagonist).

This guide provides a foundational comparison of this compound analogs against key A₂A receptor inhibitors. The provided data and protocols should serve as a valuable resource for researchers working to advance the development of novel therapeutics targeting the A₂A adenosine receptor.

References

Safety Operating Guide

Proper Disposal of N-(2-Phenoxyacetyl)adenosine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a step-by-step procedure for the proper disposal of N-(2-Phenoxyacetyl)adenosine, drawing on general best practices for laboratory chemical waste and information available for the analogous compound, adenosine.

Hazard Assessment and Classification

While a specific SDS for this compound is not available, SDSs for the closely related compound, adenosine, consistently classify it as not hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3][4] However, it is crucial to handle any unknown or novel substance with caution. Therefore, this compound should be managed as a chemical waste product, and personnel should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Quantitative Data on Related Compounds

The following table summarizes the available hazard and disposal information for adenosine, which can serve as a conservative reference for handling its derivatives.

ParameterInformation for AdenosineSource
GHS Classification Not a hazardous substance or mixture[3][4]
PBT/vPvB Assessment Substance is not considered PBT/vPvB[3]
Incompatible Materials Strong oxidizing agents[3]
Spill Cleanup Sweep up, place in a suitable, closed container for disposal.[4]
Disposal Consideration Dispose of in accordance with local regulations.[4]
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure you are wearing appropriate PPE, including:

    • Safety goggles or glasses with side shields.

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect dry this compound waste in a clearly labeled, sealed container.

    • Avoid generating dust. If the compound is a fine powder, handle it in a well-ventilated area or a chemical fume hood.[3]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

    • Do not mix with other waste streams unless compatibility has been verified. In particular, avoid mixing with strong oxidizing agents.[3]

  • Contaminated Labware:

    • Disposable items (e.g., pipette tips, weighing boats) that have come into contact with the compound should be placed in a designated solid waste container.

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or water, depending on solubility), and the rinsate collected as chemical waste.

3. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An approximate concentration and volume/mass of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA should be a secondary containment bin located at or near the point of waste generation.

  • Ensure the storage area is secure and away from general laboratory traffic.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

  • Follow your institution's specific procedures for waste manifest and pickup requests.

  • Do not dispose of this compound down the drain or in the regular trash.[5]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control the Spill:

    • For small powder spills, carefully sweep up the material, avoiding the creation of dust, and place it in the designated hazardous waste container.[4]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontaminate: Clean the spill area with an appropriate solvent and collect all cleanup materials in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe 1. Don Personal Protective Equipment (PPE) start->ppe identify_waste 2. Identify Waste Form ppe->identify_waste solid_waste Solid Waste (Powder, Contaminated Disposables) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid contain_solid 3a. Collect in a Labeled, Sealed Solid Waste Container solid_waste->contain_solid contain_liquid 3b. Collect in a Labeled, Leak-Proof Liquid Waste Container liquid_waste->contain_liquid label_waste 4. Ensure Proper Labeling: - 'Hazardous Waste' - Full Chemical Name - Date and PI Information contain_solid->label_waste contain_liquid->label_waste store_waste 5. Store in Designated Satellite Accumulation Area (SAA) label_waste->store_waste contact_ehs 6. Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Handling Protocols for N-(2-Phenoxyacetyl)adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides crucial safety and logistical information for handling N-(2-Phenoxyacetyl)adenosine, an adenosine (B11128) analog. All personnel must be thoroughly trained on the potential hazards and required safety protocols before handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE regimen is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and dust.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a ventilated enclosure or if there is a risk of aerosolization.

Operational Plan: Step-by-Step Handling Guidance

Engineering controls, such as a chemical fume hood or a biological safety cabinet, should be utilized when working with the solid compound or preparing solutions to minimize exposure.

Preparation and Handling:

  • Designated Area: Conduct all work in a designated and well-ventilated area, preferably a chemical fume hood.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. An eyewash station and safety shower should be readily accessible.[1]

  • Weighing: Handle the solid powder carefully to avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to prevent splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean and decontaminate all work surfaces.

Spill Procedures:

  • Evacuate: Immediately evacuate and secure the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert substance (e.g., clay, diatomaceous earth) and collect it in a sealed container for hazardous waste disposal.[2]

  • PPE for Cleanup: Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[1]

  • Decontaminate: Thoroughly decontaminate the spill area after cleanup.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.

Waste Segregation and Disposal:

  • Unused or Expired Compound: This is considered bulk chemical waste. It should be collected in a clearly labeled, sealed, and chemically compatible container.

  • Contaminated Labware: Items with residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered trace chemical waste. These should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal via a licensed hazardous waste facility, likely through incineration. Do not dispose of this chemical down the drain or in regular trash. [3]

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 spill Spill Occurs? handle1->spill cleanup1 Decontaminate Workspace handle2->cleanup1 handle2->spill cleanup2 Segregate Chemical Waste (Bulk vs. Trace) cleanup1->cleanup2 cleanup3 Dispose of Waste via EH&S cleanup2->cleanup3 spill->cleanup1 No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->cleanup1

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.